molecular formula C19H22N6OS B610477 Ribocil

Ribocil

Cat. No.: B610477
M. Wt: 382.5 g/mol
InChI Key: ZSXCVAIJFUEGJR-UHFFFAOYSA-N
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Description

Ribocil is a synthetic mimic of riboflavin 5’-monophosphate (FMN; ) that competes with the natural ligand to inhibit FMN riboswitch-mediated expression of ribB, a gene responsible for the synthesis and transport of riboflavin. This compound depletes cellular levels of riboflavin with an IC50 value of 0.3 µM and inhibits E. coli growth with an MIC value of 2 µg/ml.>This compound is a selective modulator of bacterial riboflavin riboswitches.

Properties

IUPAC Name

2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXCVAIJFUEGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ribocil's Mechanism of Action in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Riboswitches, non-coding RNA structures within messenger RNA (mRNA), regulate gene expression by binding to specific ligands.[1] Their prevalence in bacteria and absence in humans make them attractive targets for novel antibacterial agents.[2][3] This document provides a detailed examination of the mechanism of action of ribocil, a synthetic small molecule that targets the flavin mononucleotide (FMN) riboswitch.[1] this compound acts as a high-affinity mimic of the natural FMN ligand, repressing the expression of genes essential for riboflavin (Vitamin B2) biosynthesis, thereby inhibiting bacterial growth.[1][4][5] We will explore its interaction with the FMN riboswitch, present quantitative data on its activity, detail relevant experimental protocols, and visualize the underlying molecular and experimental pathways.

The FMN Riboswitch: A Natural Regulator of Riboflavin Synthesis

In many bacteria, the biosynthesis and transport of riboflavin are controlled by an FMN riboswitch, also known as the RFN element.[6][7] This regulatory element is typically located in the 5'-untranslated region (5'-UTR) of mRNAs for genes in the riboflavin biosynthetic pathway, most notably the ribB gene.[4][8] The riboswitch functions as a genetic "OFF" switch that responds to the intracellular concentration of FMN, a product of the riboflavin pathway.[6][9]

The riboswitch consists of two main domains: a highly conserved aptamer domain that binds the FMN ligand and an expression platform that modulates gene expression.[10][11] The regulatory mechanism is based on a ligand-induced conformational change in the RNA structure.

  • In the absence of FMN (ON state): The expression platform folds into an anti-terminator or anti-sequestering structure. This conformation allows transcription of the downstream gene to proceed and enables ribosome binding for translation.[10]

  • In the presence of FMN (OFF state): FMN binds to the aptamer domain, inducing a conformational change in the expression platform. This change forms a terminator hairpin, which prematurely halts transcription, or a sequestering structure that blocks the Shine-Dalgarno sequence, thereby inhibiting translation initiation.[7][9][10]

FMN_Riboswitch_Mechanism Figure 1: FMN Riboswitch Regulatory Mechanism cluster_ON Low FMN ('ON' State) cluster_OFF High FMN ('OFF' State) ON_Aptamer Aptamer (Unbound) ON_Expression Expression Platform ON_Aptamer->ON_Expression allows folding of ON_Structure Anti-Terminator Structure Forms ON_Expression->ON_Structure ON_Gene ribB Gene Expression ON_Structure->ON_Gene permits FMN FMN Ligand OFF_Aptamer Aptamer (Bound) FMN->OFF_Aptamer binds to OFF_Expression Expression Platform OFF_Aptamer->OFF_Expression induces conformational change in OFF_Structure Terminator / Sequestrator Structure Forms OFF_Expression->OFF_Structure OFF_Gene ribB Gene Repression OFF_Structure->OFF_Gene causes

Caption: FMN Riboswitch dual-state regulation of gene expression.

This compound's Core Mechanism of Action

This compound was identified through a phenotypic screen as a synthetic, non-natural small molecule that inhibits bacterial growth, an effect that is specifically reversed by the addition of exogenous riboflavin.[4] This observation strongly suggested that this compound targets the riboflavin biosynthesis pathway. Subsequent genetic and biochemical studies confirmed that its sole target is the FMN riboswitch.[3][4] All mutations conferring resistance to this compound were mapped to the FMN riboswitch upstream of the ribB gene.[3][4]

This compound functions as a structural and functional mimic of the natural FMN ligand, despite being structurally distinct.[1][4] It competitively binds to the same pocket on the riboswitch aptamer, tricking the riboswitch into its "OFF" state.[8][12] This action represses the expression of ribB and other essential enzymes, leading to the depletion of intracellular riboflavin, FMN, and flavin adenine dinucleotide (FAD), ultimately causing cessation of bacterial growth.[2][4][13]

Ribocil_MOA Figure 2: this compound's Molecular Mechanism of Action This compound This compound Entry Enters Bacterium This compound->Entry Binding Binds to FMN Riboswitch Aptamer Entry->Binding mimics FMN Conformation Induces 'OFF' State Conformation Binding->Conformation Repression Represses ribB Gene Transcription/Translation Conformation->Repression Inhibition Inhibition of Riboflavin, FMN, and FAD Synthesis Repression->Inhibition Growth_Arrest Bacterial Growth Inhibition Inhibition->Growth_Arrest

Caption: Logical flow of this compound's antibacterial activity.

Quantitative Data Presentation

The efficacy of this compound and its analogs has been quantified through various biochemical and microbiological assays. The data below summarizes key findings, including binding affinities and inhibitory concentrations. Only the S-enantiomer of this compound, known as this compound-B, actively binds to the FMN riboswitch.[13]

Table 1: Binding Affinity of this compound Enantiomers to E. coli FMN Riboswitch

Compound Enantiomer Dissociation Constant (KD) Reference
This compound-B S 6.6 nM [13]

| this compound-A | R | ≥ 10,000 nM |[13] |

Table 2: In Vitro and In-Cellular Inhibitory Activity of this compound

Assay Type Parameter Value Organism/System Reference
Reporter Gene Expression EC50 0.3 µM E. coli [4][12]
Riboflavin Reduction IC50 0.3 µM E. coli [4]

| ribB Gene Expression | IC50 | 0.3 µM | E. coli |[12] |

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Analogs

Compound Organism MIC Reference
This compound-C Methicillin-resistant S. aureus (MRSA) 0.5 µg/mL* [13]
This compound C-PA E. coli (multi-drug resistant) 4 µg/mL [3]
This compound C-PA K. pneumoniae (multi-drug resistant) 4 µg/mL [3]

*Note: Source states 0.5 mg/mL, which is likely a typographical error and should be interpreted as µg/mL for consistency with antibacterial MICs.

Key Experimental Protocols

The mechanism of this compound was elucidated through several key experimental techniques. Detailed below are the generalized protocols for these assays.

Riboswitch-Regulated Reporter Gene Assay

This in-vivo assay quantifies the ability of a compound to activate or repress a riboswitch in living bacteria.

  • Vector Construction: The DNA sequence of the FMN riboswitch is cloned into an expression plasmid immediately upstream of a reporter gene, such as Green Fluorescent Protein (GFP) or β-galactosidase (lacZ).[14][15]

  • Bacterial Transformation: The resulting plasmid is transformed into a suitable bacterial strain, often one with enhanced permeability to small molecules (e.g., defective in lipopolysaccharide synthesis or drug efflux) to facilitate compound entry.[3][13]

  • Culturing and Induction: The transformed bacteria are grown in liquid culture to a specific optical density. The culture is then aliquoted into a multi-well plate, and the test compound (this compound) is added at various concentrations.[15]

  • Signal Measurement: After an incubation period, the reporter gene signal is measured. For GFP, this involves reading fluorescence on a plate reader. For lacZ, a colorimetric substrate like ONPG is added, and absorbance is measured.[14]

  • Data Analysis: The reporter signal is plotted against the compound concentration. The data is fitted to a dose-response curve to determine the half-maximal effective concentration (EC50), which represents the concentration of this compound required to achieve 50% repression of gene expression.[4][12]

Reporter_Assay_Workflow Figure 3: Workflow for a Riboswitch Reporter Gene Assay start Start construct Construct Plasmid: Promoter-Riboswitch-Reporter Gene start->construct transform Transform E. coli construct->transform culture Grow Bacterial Culture transform->culture aliquot Aliquot into 96-well plate culture->aliquot add_this compound Add serial dilutions of this compound aliquot->add_this compound incubate Incubate add_this compound->incubate measure Measure Reporter Signal (e.g., Fluorescence) incubate->measure analyze Analyze Data & Calculate EC50 measure->analyze end End analyze->end

Caption: Generalized workflow for assessing riboswitch activity in vivo.

In Vitro Transcription Termination Assay

This biochemical assay directly measures how a ligand affects transcription elongation across the riboswitch's expression platform.[16]

  • Template Preparation: A linear DNA template is generated, typically by PCR, containing a promoter (e.g., T7) followed by the FMN riboswitch sequence and a downstream region.[17]

  • Transcription Reaction: The DNA template is incubated with RNA polymerase, NTPs (including a radiolabeled NTP like [α-³²P]UTP for visualization), and a transcription buffer.[17]

  • Ligand Addition: The reaction is performed in parallel with and without the test compound (this compound) or the natural ligand (FMN).

  • Gel Electrophoresis: The transcription reactions are stopped and the resulting RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Analysis: The gel is visualized using autoradiography. In the absence of this compound, a full-length transcript is predominantly observed. In the presence of this compound, an additional, shorter band corresponding to the prematurely terminated transcript appears. The ratio of terminated to full-length product indicates the efficiency of the riboswitch.[9]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).[18][19]

  • Sample Preparation: A solution of the purified FMN riboswitch aptamer RNA is placed in the sample cell of the calorimeter. A solution of the ligand (this compound) is loaded into the titration syringe. Both solutions must be in identical, degassed buffer.[18]

  • Titration: A series of small, precise injections of the this compound solution are made into the RNA solution.[18]

  • Heat Measurement: The instrument measures the minute heat changes that occur upon binding (or dilution). Each injection produces a heat pulse that is integrated to determine the heat change for that injection.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to RNA. This binding isotherm is then fitted to a binding model to extract the KD, ΔH, and n values.[19][20]

Minimum Inhibitory Concentration (MIC) Assay

This standard microbiology assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

  • Preparation: A serial two-fold dilution of the test compound (e.g., this compound-C) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[4]

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3]

References

The Discovery and Development of Ribociclib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides an in-depth technical overview of the discovery, preclinical development, and clinical validation of Ribociclib (formerly LEE011), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is intended for researchers, scientists, and drug development professionals interested in the scientific journey of a targeted cancer therapy from laboratory to clinic.

Introduction: Targeting the Cell Cycle in Cancer

Uncontrolled cell proliferation is a fundamental characteristic of cancer, often driven by dysregulation of the cell cycle machinery. The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint, primarily governed by the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway.[1] In many hormone receptor-positive (HR+) breast cancers, this pathway is hyperactivated, leading to constitutive cell division.[2] This understanding provided a strong rationale for developing therapeutic agents that could specifically inhibit CDK4 and CDK6.

Ribociclib (Kisqali®) emerged from a dedicated drug discovery program aimed at identifying potent and selective CDK4/6 inhibitors.[2][3] Developed by Novartis Institutes for BioMedical Research in collaboration with Astex Pharmaceuticals, it is an orally bioavailable, ATP-competitive inhibitor designed to restore cell cycle control.[2][3][4] This guide details its mechanism of action, preclinical validation, and the key clinical findings that led to its approval as a cornerstone therapy for HR+, HER2-negative advanced or metastatic breast cancer.[3][5]

Mechanism of Action

Ribociclib selectively targets the catalytic activity of CDK4 and CDK6.[6] In a normal cell cycle, mitogenic signals lead to the formation of cyclin D-CDK4/6 complexes. These complexes then phosphorylate the retinoblastoma tumor suppressor protein (Rb).[1] Phosphorylated Rb releases its inhibitory grip on the E2F family of transcription factors, which in turn activate the transcription of genes necessary for a cell to enter the S phase and begin DNA replication.[6]

By binding to the ATP-binding pocket of CDK4 and CDK6, Ribociclib prevents the phosphorylation of Rb.[6][7] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F.[8] The sequestration of E2F prevents the expression of target genes, effectively inducing a G1 cell cycle arrest and thereby inhibiting the proliferation of cancer cells.[6][8]

CDK46_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Estrogen Receptor) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates Active_Complex Cyclin D-CDK4/6 (Active Kinase) CyclinD->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex Rb Rb Active_Complex->Rb Phosphorylates G1_Arrest G1 Cell Cycle Arrest Ribociclib Ribociclib Ribociclib->Active_Complex pRb p-Rb (Inactive) E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates pRb->E2F Releases Rb_E2F_Complex Rb-E2F Complex (Repression) Rb_E2F_Complex->Rb Rb_E2F_Complex->E2F Rb_E2F_Complex->G1_Arrest Maintains Proliferation Cell Proliferation S_Phase_Genes->Proliferation G1_Arrest->Proliferation Prevents

Figure 1. Ribociclib's Mechanism of Action in the CDK4/6-Rb Pathway.

Preclinical Development

The preclinical evaluation of Ribociclib established its potency, selectivity, and in vivo efficacy, providing the foundation for its transition to clinical trials.

Biochemical and Cellular Potency

Ribociclib was characterized as a highly selective dual inhibitor of CDK4 and CDK6. In biochemical assays, it demonstrated potent inhibition of the CDK4/cyclin-D1 and CDK6/cyclin-D3 complexes.[7] Cellular assays confirmed this activity, showing a preferential effect in CDK4-dependent cell lines compared to CDK6-dependent lines.[6]

Table 1: Biochemical and Cellular Inhibitory Potency of Ribociclib

Assay Type Target / Cell Line Cancer Type Dominant CDK IC₅₀ (nM)
Biochemical CDK4/Cyclin D1 - CDK4 10[7][9]
CDK6/Cyclin D3 - CDK6 39[7][9]
Cell-Based JeKo-1 Mantle Cell Lymphoma CDK4 143 ± 87[1][10]
CAMA-1 ER+ Breast Cancer CDK4 162 ± 59[1][10]
MCF-7 ER+ Breast Cancer CDK4 62 ± 30[1][10]
T47D ER+ Breast Cancer CDK4 111 ± 14[1][10]
REH Acute Lymphoblastic Leukemia CDK6 1030 ± 246[1][10]
SEM Acute Lymphoblastic Leukemia CDK6 1484 ± 215[1][10]
Pfeiffer Diffuse Large B-cell Lymphoma CDK6 948 ± 53[1][10]
MOLM-13 Acute Myeloid Leukemia CDK6 365 ± 62[1][10]

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Ribociclib was evaluated in various animal models. In a rat xenograft model using the CDK4-dependent JeKo-1 mantle cell lymphoma line, orally administered Ribociclib induced dose-dependent tumor growth inhibition, with higher doses leading to complete tumor regression.[4][6] Significant tumor growth inhibition was also observed in multiple mouse xenograft models of HR+ breast cancer, and this effect was enhanced when Ribociclib was combined with endocrine therapies like letrozole or fulvestrant.[7][11]

Table 2: In Vivo Efficacy of Ribociclib in a JeKo-1 Rat Xenograft Model

Dose (Oral, Once Daily) Outcome Reference
30 mg/kg 56% Tumor Growth Inhibition [6]
75 mg/kg Complete Tumor Regression [4][6]

| 150 mg/kg | Complete Tumor Regression |[4][6] |

Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies in animals were crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile. A study in Sprague-Dawley rats demonstrated that Ribociclib is capable of penetrating the blood-brain barrier, a significant finding for its potential application in central nervous system malignancies.[8]

Table 3: Preclinical Pharmacokinetic Parameters

Species Parameter Value Reference

| Rat (Sprague-Dawley) | Brain Partitioning Coefficient (Kpu, u, brain) | ~10% |[8] |

Clinical Development

The clinical development of Ribociclib was expedited based on its strong preclinical rationale and promising early-phase data.[2]

Phase I Studies and Dose Determination

The first-in-human Phase I study (CLEE011X2101) evaluated the safety, tolerability, PK, and preliminary efficacy of single-agent Ribociclib in patients with advanced solid tumors or lymphomas with intact Rb protein.[12] The study utilized a dose-escalation design with a 3-weeks-on, 1-week-off schedule.[12] This trial established the recommended Phase II dose (RP2D) of 600 mg once daily, which provided a manageable safety profile and evidence of target engagement.[12] The most common dose-limiting toxicities were neutropenia and thrombocytopenia.[12]

Clinical Pharmacokinetics in Humans

Human pharmacokinetic studies confirmed that Ribociclib is rapidly absorbed, with a half-life that supports once-daily dosing.[7][13] Steady-state concentrations are typically reached within 8 days.[14] Co-administration with endocrine partners such as letrozole, anastrozole, or fulvestrant did not have a clinically relevant impact on Ribociclib exposure.[13]

Table 4: Key Human Pharmacokinetic Parameters of Ribociclib (600 mg Dose)

Parameter Value Reference
Median Time to Max Concentration (Tₘₐₓ) ~2.4 hours [7][13]
Mean Effective Half-life (t₁/₂) ~32 hours [7][13]
Absolute Oral Bioavailability 65.8% [7]
Metabolism Primarily Hepatic (CYP3A4) [2][7]
Steady-State Cₘₐₓ (ng/mL) 1820 (geo-mean) [13]
Steady-State AUC₀₋₂₄ₕ (hr•ng/mL) 23,800 (geo-mean) [13]

Data from study X2101 in patients with advanced solid tumors or lymphomas.

Pivotal Phase III Trials (MONALEESA Program)

The efficacy and safety of Ribociclib were definitively established in a series of global, randomized, double-blind, placebo-controlled Phase III trials known as the MONALEESA program.

  • MONALEESA-2: This trial evaluated Ribociclib in combination with letrozole as a first-line treatment for postmenopausal women with HR+, HER2- advanced breast cancer. The combination significantly improved progression-free survival (PFS) compared to letrozole alone, leading to its initial FDA approval.[2][13]

  • MONALEESA-7: This study focused on pre- or perimenopausal women, demonstrating a significant PFS and overall survival (OS) benefit for Ribociclib plus endocrine therapy (goserelin plus an aromatase inhibitor or tamoxifen) versus endocrine therapy alone.[15]

  • MONALEESA-3: This trial investigated Ribociclib in combination with fulvestrant in postmenopausal women as a first- or second-line treatment, also showing significant improvements in both PFS and OS.[15]

Across the program, Ribociclib consistently demonstrated a statistically significant and clinically meaningful survival benefit, establishing it as a standard of care.[16] The most common adverse event was neutropenia, which was generally manageable with dose interruption or reduction.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of Ribociclib.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of Ribociclib on purified CDK4/6 enzyme complexes.

Methodology:

  • Enzyme and Substrate: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzyme complexes are used. A synthetic peptide derived from the C-terminus of the Rb protein serves as the substrate.

  • Reaction: The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP) to a mixture containing the enzyme complex, the Rb substrate peptide, and varying concentrations of Ribociclib in a suitable kinase buffer.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is typically done by capturing the phosphorylated peptide on a filter membrane and measuring radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-drug control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT or CyQuant)

Objective: To measure the effect of Ribociclib on the proliferation of cancer cell lines and determine cell-based IC₅₀ values.

Methodology:

  • Cell Plating: Cancer cells (e.g., MCF-7, JeKo-1) are seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Ribociclib. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The crystals are then dissolved in a solubilization solution, and the absorbance is read on a microplate reader.

    • CyQuant Assay: This assay measures cellular DNA content. Cells are lysed, and a fluorescent dye that binds to DNA is added. Fluorescence is measured on a plate reader.[6]

  • Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of cell viability relative to vehicle-treated controls. IC₅₀ values are calculated using non-linear regression analysis.

Assay_Workflow cluster_0 In Vitro Cell Proliferation Assay cluster_1 In Vivo Xenograft Study A1 Seed Cells in 96-well Plate A2 Add Serial Dilutions of Ribociclib A1->A2 A3 Incubate (e.g., 72 hours) A2->A3 A4 Add Viability Reagent (e.g., MTT, CyQuant) A3->A4 A5 Measure Signal (Absorbance/Fluorescence) A4->A5 A6 Calculate IC₅₀ Value A5->A6 B1 Implant Tumor Cells/ Tissue into Mice B2 Allow Tumors to Reach Palpable Size B1->B2 B3 Randomize Mice into Treatment Groups B2->B3 B4 Administer Ribociclib (e.g., Oral Gavage) B3->B4 B5 Monitor Tumor Volume and Body Weight B4->B5 B6 Calculate Tumor Growth Inhibition B5->B6

Figure 2. General Workflow for Key Preclinical Experiments.

Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the efficacy of Ribociclib in a model that more closely recapitulates the heterogeneity and microenvironment of a human tumor.

Methodology:

  • Tissue Acquisition: Fresh tumor tissue is obtained directly from a patient's surgery, following approved institutional protocols.[17]

  • Implantation: The tumor tissue is fragmented into small pieces (e.g., 3x3 mm) and surgically implanted, typically subcutaneously, into severely immunodeficient mice (e.g., NOD/SCID or NSG mice).[3][17]

  • Tumor Engraftment and Expansion: The mice are monitored for tumor growth. Once the initial tumor (F0 generation) reaches a specific size (e.g., 1000-1500 mm³), it is harvested and passaged into new cohorts of mice for expansion.[17]

  • Efficacy Study: Once tumors are established in a sufficient number of mice (e.g., F2 or F3 generation) and have reached a designated volume (e.g., 150-200 mm³), the animals are randomized into treatment and control groups.[3]

  • Treatment and Monitoring: The treatment group receives Ribociclib (and/or combination agents) via the appropriate route (e.g., oral gavage) on a defined schedule. The control group receives a vehicle. Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for p-Rb, immunohistochemistry for Ki67).[7][15] Efficacy is determined by comparing the tumor growth rates between the treated and control groups.

Conclusion

The development of Ribociclib is a paradigm of modern targeted drug discovery. Beginning with a clear biological hypothesis centered on the dysregulated CDK4/6-Rb pathway in cancer, a potent and selective inhibitor was identified and rigorously characterized. Preclinical studies demonstrated on-target activity and robust anti-tumor efficacy, particularly in models of HR+ breast cancer. This was followed by a well-designed clinical program that rapidly and definitively established its clinical benefit, leading to its approval and integration into the standard of care. The journey of Ribociclib from a fragment hit to a globally approved medicine underscores the success of a mechanism-based approach to cancer therapy.[2][11]

References

The Disruption of Riboflavin Biosynthesis by Ribocil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribocil, a synthetic small molecule, represents a novel class of antibacterial agents that specifically target the flavin mononucleotide (FMN) riboswitch, a non-coding RNA regulatory element found in bacteria. By mimicking the natural ligand, FMN, this compound competitively binds to the riboswitch aptamer, inducing a conformational change that represses the expression of genes essential for riboflavin (vitamin B2) biosynthesis. This targeted inhibition of the riboflavin pathway leads to a depletion of essential flavin cofactors, ultimately resulting in the cessation of bacterial growth. This technical guide provides an in-depth analysis of this compound's mechanism of action, a compilation of quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the pertinent biological pathways and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery of new antibacterial agents with novel mechanisms of action is therefore a critical area of research. Bacterial riboswitches, which are cis-acting regulatory elements within messenger RNA that control gene expression in response to binding specific metabolites, have emerged as promising targets for the development of new antibiotics.[1] The FMN riboswitch, in particular, is a highly conserved RNA element that regulates the biosynthesis and transport of riboflavin, an essential vitamin for bacterial survival.[2]

This compound was identified through a phenotypic screen as a potent and selective inhibitor of the FMN riboswitch.[3] Unlike the natural ligand FMN, this compound is a structurally distinct synthetic molecule, highlighting the potential for developing novel chemical scaffolds that can effectively target RNA.[1] This guide delves into the core aspects of this compound's interaction with the FMN riboswitch and its downstream effects on the riboflavin biosynthesis pathway.

Mechanism of Action

This compound functions as a competitive inhibitor of FMN binding to the FMN riboswitch aptamer domain.[4] In the absence of a ligand, the FMN riboswitch adopts a conformation that allows for the transcription and translation of downstream genes, including ribB, which encodes a key enzyme in the riboflavin biosynthesis pathway.[5] Upon binding of the natural ligand FMN, the riboswitch undergoes a conformational change, forming a terminator stem that prematurely terminates transcription, thus downregulating riboflavin synthesis in a classic feedback inhibition loop.[6]

This compound, as an FMN mimic, hijacks this natural regulatory mechanism.[7] Its binding to the aptamer domain stabilizes the "off" conformation of the riboswitch, leading to the repression of ribB gene expression and a subsequent decrease in the intracellular concentrations of riboflavin, FMN, and flavin adenine dinucleotide (FAD).[4][5] This depletion of essential flavin cofactors, which are crucial for a wide range of cellular redox reactions, ultimately inhibits bacterial growth.[5]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound and its analogs.

Table 1: In Vitro Activity and Binding Affinity of this compound and its Analogs

CompoundTarget Organism/ComponentAssay TypeValueReference(s)
This compoundE. coliGFP Expression Inhibition (EC50)0.3 µM[4]
This compoundE. coliRiboflavin Synthesis Inhibition (IC50)0.3 µM[3]
This compound-B (S-enantiomer)E. coli FMN Riboswitch AptamerIn Vitro Binding (Kd)13 nM[5]
This compound-A (R-enantiomer)E. coli FMN Riboswitch AptamerIn Vitro BindingNo significant binding[5]
This compound-CMethicillin-resistant S. aureus (MRSA)Minimum Inhibitory Concentration (MIC)0.5 µg/mL[8]
5FDQDB. subtilis ribD FMN RiboswitchIn Vitro Binding (Kd)7.5 nM[8]
FMN (Natural Ligand)B. subtilis ribD FMN RiboswitchIn Vitro Binding (Kd)6.4 nM[8]

Table 2: Effect of this compound Resistance Mutations on FMN Binding

MutationFMN Binding Affinity (Kd) vs. Wild-TypeReference(s)
C111UNo significant change[4]
C100UNo significant change[4]
G37U~8-fold reduction[4]
C33U~80-fold reduction[4]
G93UNo binding detected[4]
Δ94-102No binding detected[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

FMN Riboswitch-Regulated Reporter Gene Assay

This assay is used to quantify the ability of a compound to inhibit riboswitch-mediated gene expression in a cellular context.

Protocol:

  • Construct Preparation: Clone the FMN riboswitch sequence upstream of a reporter gene (e.g., Green Fluorescent Protein - GFP or LacZ) in an expression vector. Transform the construct into a suitable bacterial host strain (e.g., E. coli).

  • Bacterial Culture: Grow the bacterial strain harboring the reporter construct in a suitable medium (e.g., M9-MOPS) to mid-log phase.

  • Compound Treatment: Aliquot the bacterial culture into a multi-well plate. Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor).

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 2-4 hours).

  • Reporter Gene Measurement:

    • For GFP: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • For LacZ: Lyse the cells and perform a β-galactosidase assay using a colorimetric substrate (e.g., ONPG).

  • Data Analysis: Normalize the reporter gene expression to cell density (e.g., OD600). Plot the normalized expression as a function of compound concentration and determine the EC50 value.

In Vitro FMN Riboswitch Aptamer Binding Assay (Fluorescence-Based)

This assay directly measures the binding of a compound to the isolated FMN riboswitch aptamer RNA.

Protocol:

  • RNA Preparation: Synthesize the FMN riboswitch aptamer RNA using in vitro transcription from a DNA template. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

  • RNA Folding: Fold the purified RNA into its active conformation by heating at 95°C for 2 minutes, followed by slow cooling to room temperature in a buffer containing MgCl2 (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2).

  • Binding Reaction: In a multi-well plate, mix the folded RNA aptamer with a constant concentration of FMN. The intrinsic fluorescence of FMN is quenched upon binding to the RNA.

  • Competitive Binding: Add the test compound (e.g., this compound) at various concentrations to the RNA-FMN complex. If the compound binds to the aptamer, it will displace FMN, leading to an increase in fluorescence.

  • Fluorescence Measurement: Measure the fluorescence of FMN using a fluorometer.

  • Data Analysis: Plot the change in fluorescence as a function of the test compound concentration to determine the binding affinity (Kd or IC50).

This compound Resistance Mutation Analysis

This protocol is used to identify mutations that confer resistance to this compound, thereby pinpointing its molecular target.

Protocol:

  • Selection of Resistant Mutants: Plate a high density of susceptible bacteria (e.g., E. coli) on solid medium containing a concentration of this compound that is inhibitory to the wild-type strain (e.g., 4-8x MIC).

  • Isolation and Verification: Isolate individual colonies that grow on the selective plates. Re-streak the colonies on both selective and non-selective media to confirm the resistance phenotype.

  • Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant mutants and the wild-type strain.

  • Whole-Genome Sequencing: Perform whole-genome sequencing of the resistant and wild-type strains.

  • Sequence Analysis: Compare the genome sequences of the resistant mutants to the wild-type sequence to identify single nucleotide polymorphisms (SNPs) or insertions/deletions. The mutations that consistently appear in independently isolated resistant mutants are likely responsible for the resistance phenotype and indicate the drug's target.[4]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Riboflavin_Biosynthesis_Pathway cluster_riboflavin_pathway Riboflavin Biosynthesis Pathway cluster_regulation FMN Riboswitch Regulation GTP GTP Intermediates Series of Enzymatic Reactions GTP->Intermediates Ribulose5P Ribulose-5-P Ribulose5P->Intermediates Riboflavin Riboflavin Intermediates->Riboflavin FMN FMN Riboflavin->FMN FAD FAD FMN->FAD FMN_riboswitch FMN Riboswitch (Aptamer) FMN->FMN_riboswitch Binds & Inhibits ribB_gene ribB gene ribB_mRNA ribB mRNA ribB_gene->ribB_mRNA Transcription RibB_protein RibB Protein (Enzyme) FMN_riboswitch->RibB_protein Translation (ON state) RibB_protein->Intermediates Catalyzes This compound This compound This compound->FMN_riboswitch Binds & Inhibits

Caption: Riboflavin biosynthesis pathway and its regulation by the FMN riboswitch and this compound.

Experimental_Workflow cluster_discovery Discovery of this compound cluster_characterization Mechanism of Action Characterization phenotypic_screen Phenotypic Screen (Compound Library) hit_identification Hit Identification (Growth inhibition reversed by riboflavin) phenotypic_screen->hit_identification resistance_mutants Resistance Mutant Selection & Whole-Genome Sequencing hit_identification->resistance_mutants target_identification Target Identification (FMN Riboswitch) resistance_mutants->target_identification reporter_assay Reporter Gene Assay (Cellular Activity) target_identification->reporter_assay binding_assay In Vitro Binding Assay (Direct Binding) target_identification->binding_assay crystallography X-ray Crystallography (Binding Mode) binding_assay->crystallography

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound serves as a compelling case study for the development of novel antibiotics targeting RNA. Its specific inhibition of the FMN riboswitch-mediated riboflavin biosynthesis pathway demonstrates the feasibility of drugging non-coding RNA elements with small molecules. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of antibiotic discovery, RNA biology, and drug development, facilitating further investigation into this promising class of antibacterial agents and their molecular targets. The continued exploration of this compound and its analogs, along with the discovery of new riboswitch inhibitors, holds the potential to address the urgent need for new treatments against multidrug-resistant bacterial infections.

References

An In-depth Technical Guide to Ribocil: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribocil is a pioneering synthetic small molecule that functions as a highly selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1][2] Structurally distinct from the natural FMN ligand, this compound acts as a potent mimic, binding to the riboswitch's aptamer domain to repress the expression of genes essential for riboflavin (Vitamin B2) biosynthesis and transport.[1][3] This mechanism effectively starves bacteria of crucial flavin cofactors, leading to growth inhibition.[1] The discovery of this compound through a large-scale phenotypic screen has validated the FMN riboswitch as a druggable RNA target for the development of novel antibiotics.[1][4] This guide provides a comprehensive overview of this compound's chemical structure, its physicochemical and biological properties, its mechanism of action, and the key experimental protocols used in its characterization.

Chemical Structure and Variants

This compound was initially identified as a racemic mixture. Subsequent separation and development have led to several key variants, with stereochemistry playing a critical role in biological activity.[1]

  • This compound: The original racemic mixture.

  • This compound-A: The (R)-enantiomer, which exhibits significantly less biological activity.[1]

  • This compound-B: The (S)-enantiomer, which is almost entirely responsible for the antibacterial activity by binding effectively to the FMN riboswitch.[1][5]

  • This compound-C: An analog of this compound-B developed to have greater potency.[1][5]

  • This compound-D: A close analog used in co-crystallography studies to elucidate the binding mode with the FMN riboswitch aptamer.[1][2]

The core chemical structures and identifying information for these variants are detailed below.

Compound Name Structure / Stereochemistry IUPAC Name CAS Number Molecular Formula
This compound Racemic Mixture2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one[6]1381289-58-2[3][6]C₁₉H₂₂N₆OS[3][6]
This compound-A (R)-enantiomer(R)-2-(1-((2-(methylamino)pyrimidin-5-yl)methyl)piperidin-3-yl)-6-(thiophen-2-yl)pyrimidin-4(3H)-oneNot specifiedC₁₉H₂₂N₆OS
This compound-B (S)-enantiomer(S)-2-(1-((2-(methylamino)pyrimidin-5-yl)methyl)piperidin-3-yl)-6-(thiophen-2-yl)pyrimidin-4(3H)-oneNot specifiedC₁₉H₂₂N₆OS
This compound-C (S)-enantiomer analog2-[(3S)-1-[[1-(2-Pyrimidinyl)-1H-imidazol-4-yl]methyl]-3-piperidinyl]-6-(2-thienyl)-4(3H)-pyrimidinone[7][8]1825355-56-3[7][9]C₂₁H₂₁N₇OS[7][9]

Properties of this compound and Its Analogs

The properties of this compound have been characterized through a variety of in vitro and in vivo studies. The quantitative data are summarized in the following tables.

Physicochemical Properties
Property This compound This compound-C Source(s)
Molecular Weight 382.5 g/mol 419.5 g/mol [6][7][9]
Appearance Crystalline solidWhite to off-white solid[3][10]
Solubility DMF: 10 mg/mLDMSO: 10 mg/mLDMSO: 24.6 mg/mL (58.64 mM)[3][9]
Storage (Powder) -20°C-20°C for 3 years[9]
Storage (In Solvent) Not specified-80°C for 1 year[9]
Biological and Pharmacological Properties
Parameter Description Value Compound Source(s)
IC₅₀ Concentration for 50% inhibition of riboflavin level reduction in E. coli.0.3 µMThis compound[1][3]
IC₅₀ Concentration for 50% inhibition of ribB gene expression.0.3 µMThis compound[11]
IC₅₀ Concentration for 50% inhibition of ribB gene expression.23 nMThis compound-C[12]
EC₅₀ Concentration for 50% effective response in a reporter gene expression assay.0.3 µMThis compound[1][11]
Kᴅ Dissociation constant for binding to the E. coli FMN riboswitch aptamer.13 nMThis compound[1]
Kᴅ Dissociation constant for binding to the E. coli FMN riboswitch aptamer.6.6 nMThis compound-B[5]
Kᴅ Dissociation constant for binding to the E. coli FMN riboswitch aptamer.≥ 10,000 nMThis compound-A[5]
MIC Minimum inhibitory concentration against E. coli.2 µg/mLThis compound[3]
MIC Minimum inhibitory concentration against Methicillin-resistant S. aureus (MRSA).0.5 mg/mLThis compound-C[5]

Mechanism of Action: FMN Riboswitch Regulation

This compound's mechanism of action is centered on the regulation of the FMN riboswitch, a non-coding RNA element found in the 5'-untranslated region of bacterial mRNAs that control riboflavin biosynthesis and transport.[1][13] The riboswitch functions as a molecular sensor that directly binds the natural ligand, FMN, to control gene expression.[1][2]

  • "ON" State (Low FMN/No Ligand): In the absence of FMN or a synthetic mimic, the riboswitch adopts a conformation that forms an "anti-sequester" loop. This structure allows for transcription of the downstream gene (e.g., ribB) to proceed and enables the Shine-Dalgarno sequence to be accessible for ribosome binding and translation.[1][2]

  • "OFF" State (High FMN/Ligand Bound): When FMN concentrations are high, FMN binds to the aptamer domain of the riboswitch. This binding induces a conformational change, forming a "sequester" loop. This new structure prematurely terminates transcription or blocks the ribosome binding site, thus inhibiting gene expression.[1][2]

This compound, particularly the active this compound-B enantiomer, acts as a highly effective mimic of FMN.[1][5] It competitively binds to the same pocket in the aptamer domain, locking the riboswitch in the "OFF" state.[11] This represses the synthesis of proteins required for the riboflavin pathway, leading to bacterial growth inhibition.[1]

FMN_Riboswitch_Mechanism cluster_on ON State: No Ligand cluster_off OFF State: Ligand Bound ON_State Riboswitch (Anti-Sequester Conformation) RibB_Expression ribB Gene Expression (Transcription/Translation) ON_State->RibB_Expression Permits Riboflavin_Synth Riboflavin Biosynthesis RibB_Expression->Riboflavin_Synth Ligand FMN or this compound OFF_State Riboswitch (Sequester Conformation) Ligand->OFF_State Binds & Induces Inhibition ribB Gene Expression Inhibited OFF_State->Inhibition Causes

Caption: Mechanism of FMN riboswitch regulation by FMN or this compound.

Experimental Protocols

The discovery and characterization of this compound involved several key experimental methodologies.

Discovery via Phenotypic Screening

This compound was identified from a focused library of approximately 57,000 synthetic small molecules.[1] The screen was designed to find compounds that inhibited bacterial growth in a manner that could be specifically reversed by the addition of exogenous riboflavin.[1]

Methodology:

  • Library Screening: A library of compounds with known antibacterial activity was screened against an E. coli strain.

  • Growth Inhibition Assay: Compounds were tested for their ability to inhibit bacterial growth in standard media.

  • Reversal Assay: For compounds showing growth inhibition, a secondary screen was performed on media supplemented with riboflavin.

  • Hit Identification: Compounds whose antibacterial activity was fully suppressed by the addition of riboflavin were identified as hits targeting the riboflavin biosynthesis pathway. This compound was the only compound to meet this criterion.[1]

Phenotypic_Screening_Workflow cluster_0 Screening Process Start 57,000 Compound Library Screen1 Primary Screen: Test for E. coli Growth Inhibition Start->Screen1 Active_Compounds Growth-Inhibitory Compounds Screen1->Active_Compounds Screen2 Secondary Screen: Test on Riboflavin- Supplemented Media Active_Compounds->Screen2 Hit Hit Identified: Activity Reversed by Riboflavin Screen2->Hit This compound This compound Hit->this compound

Caption: Workflow for the phenotypic screen that discovered this compound.
In Vitro Antibacterial Susceptibility Assay

The antibacterial activity of this compound and its analogs was quantified using an agar diffusion assay.[1][2]

Methodology:

  • Plate Preparation: Mueller Hinton agar plates were embedded with the E. coli strain MB5746.

  • Compound Application: 5 µL of each test compound, suspended in DMSO, was spotted onto the agar surface. Serial 2-fold dilutions were used, with starting concentrations of 512 µg/ml for this compound A/B and 64 µg/ml for this compound-C.[1][2]

  • Incubation: Plates were incubated to allow for bacterial growth.

  • Analysis: The zone of growth inhibition around each spot was measured to determine the antibacterial activity.

In Vitro Riboswitch Binding Assay

The binding affinity of ligands to the FMN riboswitch aptamer was determined using fluorescence-based methods.[1][14] One such method, Fluorescent Ligand Equilibrium Displacement (FLED), leverages the natural fluorescence of FMN.[15]

Methodology:

  • RNA Preparation: The FMN riboswitch RNA aptamer is prepared via in vitro transcription.[16]

  • Complex Formation: The RNA aptamer is incubated with FMN. Upon binding, the fluorescence of FMN is quenched.[15]

  • Competitive Displacement: Test compounds (like this compound) are added to the FMN-RNA complex. If the compound binds to the aptamer, it displaces FMN.

  • Fluorescence Measurement: The displacement of FMN from the aptamer results in an increase in fluorescence. This change is measured to determine the binding affinity (Kᴅ) of the test compound.[14]

In Vivo Murine Sepsis Model

The in vivo efficacy of this compound-C was evaluated in a mouse model of septicemia.[10][11]

Methodology:

  • Infection: Female mice were infected with a pathogenic strain of Escherichia coli via intraperitoneal injection.[9]

  • Treatment: Infected mice were treated with this compound-C via subcutaneous injection at various doses (e.g., 30, 60, and 120 mg/kg) three times over a 24-hour period.[9][10] A vehicle control (e.g., 10% DMSO) and a positive control antibiotic (e.g., ciprofloxacin) were also administered to separate groups.[11]

  • Endpoint Measurement: After the treatment period, spleens were aseptically collected.

  • Analysis: The bacterial load in the spleens was quantified by determining the colony-forming units (CFU) per gram of spleen tissue. The reduction in bacterial burden was calculated relative to the vehicle-treated control group.[9][10]

Conclusion

This compound represents a landmark achievement in the field of antibiotic discovery, demonstrating that bacterial RNA structures are viable and selective targets for small-molecule drugs. Its unique mechanism of action, which involves hijacking a natural gene-regulatory system, offers a promising new avenue for combating bacterial infections, particularly in the face of rising antibiotic resistance. The detailed characterization of its structure, properties, and binding mode provides a solid foundation for the structure-activity relationship (SAR)-guided development of even more potent and broad-spectrum riboswitch inhibitors. The experimental frameworks used to discover and validate this compound serve as a valuable blueprint for future RNA-targeting drug discovery campaigns.

References

Ribocil's Target Specificity for Bacterial Riboswitches: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riboswitches, non-coding RNA structures within messenger RNA (mRNA), have emerged as a promising class of antibacterial targets due to their crucial role in regulating essential metabolic pathways in bacteria and their absence in humans.[1] This technical guide provides a comprehensive overview of Ribocil, a synthetic small molecule that selectively targets the flavin mononucleotide (FMN) riboswitch in bacteria. By mimicking the natural ligand, FMN, this compound effectively represses the expression of genes involved in riboflavin (vitamin B2) biosynthesis, leading to bacterial growth inhibition.[2] This document details the mechanism of action, target specificity, and quantitative data related to this compound and its analogs. Furthermore, it provides detailed experimental protocols for key assays used to characterize this compound's activity and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction: The FMN Riboswitch as an Antibacterial Target

Bacteria employ sophisticated regulatory networks to control gene expression in response to environmental cues. Among these are riboswitches, which are structured RNA elements typically located in the 5' untranslated region of mRNAs.[3] These RNA sensors directly bind to specific small molecule metabolites, inducing a conformational change that modulates the expression of downstream genes, often through transcription termination or inhibition of translation initiation.[3][4]

The FMN riboswitch, also known as the RFN element, is a highly conserved regulatory RNA found in a wide range of bacteria.[3] It controls the biosynthesis and transport of riboflavin, an essential precursor for the cofactors FMN and flavin adenine dinucleotide (FAD).[5] Upon binding to FMN, the FMN riboswitch undergoes a structural rearrangement that typically leads to the premature termination of transcription of the rib operon, which includes the ribB gene essential for riboflavin biosynthesis.[4][5] The discovery of this compound, a potent and selective synthetic ligand for the FMN riboswitch, has validated this RNA structure as a druggable target for the development of novel antibiotics.[2]

Mechanism of Action of this compound

This compound is a synthetic pyrimidine-based compound that functions as a structural and functional mimic of the natural ligand, FMN.[2][5] Despite being structurally distinct from FMN, this compound binds with high affinity and specificity to the aptamer domain of the FMN riboswitch.[5] This binding event stabilizes a conformation of the riboswitch that leads to the repression of the downstream genes involved in riboflavin biosynthesis.[5] The primary mechanism of repression in many bacteria, including Escherichia coli, is the formation of a terminator hairpin structure that causes premature transcription termination of the ribB mRNA.[5] This leads to a depletion of intracellular riboflavin, FMN, and FAD, ultimately resulting in the cessation of bacterial growth.[6] The antibacterial activity of this compound can be reversed by the addition of exogenous riboflavin, confirming its specific mode of action on the riboflavin biosynthesis pathway.[5]

Ribocil_Mechanism_of_Action cluster_riboswitch FMN Riboswitch (5' UTR of ribB mRNA) Aptamer_Domain Aptamer Domain Expression_Platform Expression Platform Aptamer_Domain->Expression_Platform Induces Conformational Change ribB_Gene ribB Gene Expression_Platform->ribB_Gene Represses Transcription This compound This compound This compound->Aptamer_Domain Binds to FMN FMN (Natural Ligand) FMN->Aptamer_Domain Binds to (Natural Regulation) Riboflavin_Biosynthesis Riboflavin Biosynthesis ribB_Gene->Riboflavin_Biosynthesis Encodes Key Enzyme for Bacterial_Growth_Inhibition Bacterial Growth Inhibition Riboflavin_Biosynthesis->Bacterial_Growth_Inhibition Depletion leads to Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_in_vitro In Vitro Binding Assays Reporter_Assay Reporter Gene Assay (EC50) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay FP_Assay Fluorescence Polarization (Ki) ITC_Assay Isothermal Titration Calorimetry (KD) Ribocil_Compound This compound Ribocil_Compound->Reporter_Assay Ribocil_Compound->MIC_Assay Ribocil_Compound->FP_Assay Ribocil_Compound->ITC_Assay

References

Ribocil's Antibacterial Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ribocil and its derivatives represent a novel class of antibacterial agents that selectively target the flavin mononucleotide (FMN) riboswitch, a non-coding RNA regulatory element in bacteria. This mechanism of action, distinct from many conventional antibiotics, makes this compound a promising candidate for combating drug-resistant infections. This technical guide provides a detailed overview of the antibacterial spectrum of activity for this compound, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a synthetic mimic of the natural ligand, FMN, binding to the aptamer domain of the FMN riboswitch.[1][2][3] This binding event induces a conformational change in the riboswitch structure, leading to the repression of downstream genes involved in riboflavin (vitamin B2) biosynthesis and transport, such as the ribB gene.[1][2][3] The inhibition of riboflavin synthesis depletes the cellular pools of FMN and flavin adenine dinucleotide (FAD), essential cofactors for numerous metabolic processes, ultimately leading to the cessation of bacterial growth.[1][4] The antibacterial activity of this compound can be reversed by the addition of exogenous riboflavin, confirming its specific mode of action.[1][2]

Caption: this compound's mechanism of action via FMN riboswitch inhibition.

Antibacterial Spectrum of Activity

The antibacterial activity of this compound and its analogs is primarily directed against bacterial species where the FMN riboswitch regulates essential genes for riboflavin biosynthesis.[5] The initial derivatives, such as this compound-C, demonstrated potent activity against Gram-positive bacteria but lacked efficacy against wild-type Gram-negative pathogens, likely due to permeability issues and efflux pump activity.[4][6] Subsequent structure-activity relationship studies led to the development of analogs like this compound C-PA, which exhibit enhanced accumulation in Gram-negative bacteria and, consequently, a broader spectrum of activity.[4][6][7]

CompoundBacterial SpeciesStrainMIC (μg/mL)Reference
This compound-C Staphylococcus aureus (MRSA)0.5[8]
Escherichia coliWild-type>64[5]
Escherichia coliPermeability-defective[4]
This compound C-PA Escherichia coliWild-type4[5][7]
Escherichia coliEfflux-deficient (ΔtolC)0.25 (16-fold more potent)[4]
Klebsiella pneumoniae4[5][7]
Enterobacter cloacae4[5][7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The determination of the minimum inhibitory concentration (MIC) is a fundamental method for assessing the antibacterial potency of a compound. The following protocol is a generalized procedure based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Assay_Workflow Start Start Prepare_Compound_Dilutions Prepare serial dilutions of this compound in DMSO Start->Prepare_Compound_Dilutions Dispense_into_Plate Dispense compound dilutions into 96-well microtiter plate Prepare_Compound_Dilutions->Dispense_into_Plate Inoculate_Plate Add bacterial inoculum to each well Dispense_into_Plate->Inoculate_Plate Prepare_Inoculum Prepare bacterial inoculum to a standardized density Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35-37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Read_Results Determine MIC as the lowest concentration with no visible growth Incubate_Plate->Read_Results End End Read_Results->End

References

In Vivo Efficacy of Ribocil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Ribocil and its analogs in animal models. This compound is a synthetic small molecule that targets the flavin mononucleotide (FMN) riboswitch, a non-coding RNA regulatory element in bacteria, leading to the inhibition of riboflavin (vitamin B2) biosynthesis and subsequent bacterial growth inhibition.[1][2][3][4][5] This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Efficacy Data

The in vivo antibacterial activity of this compound, particularly its more potent analog this compound-C and the Gram-negative active variant this compound C-PA, has been evaluated in murine models of bacterial infection. The data consistently demonstrates the potential of targeting the FMN riboswitch for antibacterial therapy.

Table 1: Efficacy of this compound-C in a Murine Septicemia Model
Animal ModelBacterial StrainTreatmentDosing RegimenEfficacy EndpointOutcomeReference
MouseE. coli (permeability-deficient strain)This compound-CNot specifiedBacterial Growth InhibitionUp to 3-log10 reduction vs. placebo[6]
Table 2: Efficacy of this compound C-PA in Murine Infection Models
Animal ModelInfection ModelBacterial Strain(s)TreatmentDosing RegimenEfficacy EndpointOutcomeReference
CD-1 Mice (male, 7-week-old)Acute PneumoniaE. coli AR0493, E. coli ELZ4081This compound C-PA100 mg/kg, IP, twice daily for 3 daysBacterial Burden in LungsNearly 2-log reduction in bacterial burden[7]
CD-1 Mice (male, 7-week-old)SepticemiaE. coli AR0493This compound C-PA100 mg/kg, IP, twice daily for 5 daysSurvival80% (12/15) of mice rescued[7][8]
CD-1 Mice (male, 7-week-old)Acute Pneumonia & SepticemiaE. coliThis compound C100 mg/kg, IP, twice dailyBacterial Burden & SurvivalNo statistically significant reduction in bacterial burden or rescue of mice[7]

Signaling Pathway: this compound's Mechanism of Action

This compound functions by mimicking the natural ligand of the FMN riboswitch, flavin mononucleotide (FMN).[1][3][4] This riboswitch is located in the 5' untranslated region of the mRNA that codes for proteins involved in riboflavin biosynthesis, such as RibB.[1][3] By binding to the FMN riboswitch, this compound induces a conformational change in the RNA structure, leading to the premature termination of transcription and the sequestration of the ribosome binding site.[1] This effectively shuts down the production of essential enzymes for riboflavin synthesis, ultimately leading to bacterial cell death due to riboflavin starvation.[7]

FMN_Riboswitch_Mechanism cluster_no_fmn Low FMN Concentration (Gene ON) cluster_fmn High FMN Concentration or this compound Presence (Gene OFF) mRNA_on ribB mRNA RBS_on Ribosome Binding Site (RBS) (Accessible) Ribosome_on Ribosome RBS_on->Ribosome_on Translation RibB_on RibB Protein (Riboflavin Biosynthesis) Ribosome_on->RibB_on FMN FMN or this compound Riboswitch FMN Riboswitch FMN->Riboswitch mRNA_off ribB mRNA Riboswitch->mRNA_off Induces conformational change RBS_off Ribosome Binding Site (RBS) (Sequestered) No_RibB No RibB Protein Production RBS_off->No_RibB Translation Blocked InVivo_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment Inoculum_Prep Bacterial Inoculum Preparation Infection Infection of Animal Models (Pneumonia or Septicemia) Inoculum_Prep->Infection Drug_Prep This compound Formulation Treatment_Admin Treatment Administration (this compound or Vehicle) Drug_Prep->Treatment_Admin Animal_Acclimation Animal Acclimation Animal_Acclimation->Infection Treatment_Groups Randomization into Treatment Groups Infection->Treatment_Groups Treatment_Groups->Treatment_Admin Monitoring Monitoring (Survival, Clinical Signs) Treatment_Admin->Monitoring Endpoint Endpoint Determination (Bacterial Burden or Survival) Monitoring->Endpoint Data_Analysis Data Analysis & Statistical Evaluation Endpoint->Data_Analysis

References

Ribocil Analogs and their Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Ribocil and its analogs as inhibitors of the flavin mononucleotide (FMN) riboswitch. Designed for researchers, scientists, and drug development professionals, this document details the quantitative data on analog potency, the experimental protocols for key assays, and visual representations of the underlying biological and experimental frameworks.

Introduction

Bacterial riboswitches are non-coding RNA elements that regulate gene expression in response to binding specific metabolites.[1][2] The FMN riboswitch, which controls the biosynthesis and transport of riboflavin (vitamin B2), has emerged as a promising target for novel antibiotics.[3][4] this compound was the first synthetic small molecule identified through a phenotypic screen to target the FMN riboswitch, mimicking the natural ligand to repress gene expression and inhibit bacterial growth.[1][5] This discovery has spurred efforts to develop more potent and selective analogs, leading to a deeper understanding of the SAR for this class of compounds.[2][6]

This guide summarizes the key findings in the development of this compound analogs, focusing on the chemical modifications that influence their biological activity.

FMN Riboswitch Signaling Pathway

The FMN riboswitch regulates gene expression through a conformational change upon ligand binding. In the absence of its cognate ligand, FMN, the riboswitch adopts a conformation that allows for transcription of the downstream genes (the "ON" state). Binding of FMN stabilizes a different structure that terminates transcription (the "OFF" state). This compound and its analogs function by binding to the same pocket as FMN, thereby inducing the "OFF" state and inhibiting the production of essential proteins.[1][2]

FMN_Riboswitch_Signaling_Pathway cluster_on ON State (Low FMN/Ribocil) cluster_off OFF State (High FMN/Ribocil) ON_State Riboswitch (Anti-terminator Conformation) Transcription_ON Gene Transcription (ribB expression) ON_State->Transcription_ON Permits OFF_State Riboswitch (Terminator Conformation) Transcription_OFF Transcription Termination (ribB repression) OFF_State->Transcription_OFF Causes Ligand FMN or This compound Analog Ligand->OFF_State Binds & Stabilizes

FMN Riboswitch Signaling Pathway

Structure-Activity Relationship of this compound Analogs

Structure-based drug design has been instrumental in improving the potency of the initial this compound hit.[2] Key interactions between the ligand and the FMN riboswitch binding pocket have been elucidated through co-crystal structures.[1] The central hydroxy-pyrimidine piperidine core of this compound is crucial for its activity.[2][6] Modifications to the peripheral groups have been explored to enhance binding affinity and antibacterial efficacy.

The following table summarizes the quantitative data for this compound and several of its key analogs.

Compound IDKey Structural FeaturesAssay TypeOrganism/TargetActivityReference
This compound Racemic mixtureReporter Gene Assay (EC50)E. coli0.3 µM[1]
Aptamer Binding (KD)E. coli FMN Aptamer13 nM[1]
This compound-A (R)-enantiomerAptamer Binding (KD)E. coli FMN Aptamer>10,000 nM[3]
This compound-B (S)-enantiomerAptamer Binding (KD)E. coli FMN Aptamer6.6 nM[3]
This compound-C S-enantiomer, improved analogAntibacterial ActivityE. coli~8-fold more potent than this compound[3]
This compound-D Close analog of this compoundX-ray CrystallographyF. nucleatum FMN AptamerCo-crystallized[1]

Experimental Workflow for Analog Evaluation

The development and evaluation of new this compound analogs typically follow a structured workflow, beginning with computational design and synthesis, followed by a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

Experimental_Workflow A 1. Design & Synthesis of Analogs B 2. In Vitro Binding Assays (e.g., Fluorescence Polarization) A->B C 3. In Vitro Functional Assays (e.g., In-line Probing, Transcription Termination) B->C D 4. Whole-Cell Activity Assays (e.g., MIC determination) C->D E 5. In Vivo Efficacy Studies (e.g., Mouse models) D->E F Lead Optimization E->F F->A Iterate

Workflow for this compound Analog Evaluation

Detailed Experimental Protocols

In-line Probing Assay

In-line probing is used to monitor the structural changes in the FMN riboswitch RNA upon ligand binding. This technique relies on the principle that unstructured regions of RNA are more susceptible to spontaneous cleavage.

  • RNA Preparation: The FMN riboswitch RNA is transcribed in vitro from a PCR-generated DNA template. The transcript is then dephosphorylated and 5'-end labeled with 32P.

  • Reaction Mixture: Approximately 1 nM of the 5'-32P-labeled RNA is incubated in a buffer solution containing 50 mM Tris-HCl (pH 8.3), 20 mM MgCl2, and 100 mM KCl.

  • Ligand Incubation: The RNA is incubated with varying concentrations of the this compound analog or control compounds.

  • Incubation: The reaction mixtures are incubated at 25°C for approximately 40 hours to allow for spontaneous RNA cleavage.

  • Analysis: The cleavage products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by phosphorimaging. A decrease in cleavage in specific regions upon ligand addition indicates that the ligand has bound and stabilized a structured conformation. The apparent dissociation constant (KD) can be determined by quantifying the extent of cleavage at different ligand concentrations.[7][8]

In Vitro Transcription Termination Assay

This assay directly measures the ability of a compound to induce transcription termination at the FMN riboswitch.

  • Template and Polymerase: A DNA template containing a promoter (e.g., T7) followed by the FMN riboswitch sequence is used. Transcription is carried out using the corresponding RNA polymerase (e.g., T7 RNA polymerase).

  • Reaction Mixture: The transcription reaction is performed in a buffer containing NTPs, including [α-32P]UTP for radiolabeling of the transcripts.

  • Ligand Addition: The this compound analog is added to the reaction mixture at various concentrations.

  • Transcription and Incubation: The reaction is initiated by the addition of RNA polymerase and incubated at 37°C for a defined period (e.g., 2 hours).

  • Analysis: The reaction products are resolved on a denaturing PAGE gel. The amounts of the full-length transcript and the terminated transcript are quantified. An increase in the terminated product in the presence of the compound indicates that it is active in promoting transcription termination. The EC50 value can be calculated from the dose-response curve.[5]

Fluorescence-Based Binding Assays

Fluorescence polarization (FP) or fluorescence quenching assays can be used as higher-throughput methods to screen for compounds that bind to the FMN riboswitch.

  • Principle: These assays rely on the change in a fluorescent property upon binding. For example, in a displacement assay, a fluorescently labeled ligand bound to the riboswitch is displaced by a test compound, leading to a change in fluorescence polarization or intensity.[9]

  • Assay Setup: The FMN riboswitch RNA is incubated with a fluorescent probe that is known to bind to the aptamer domain.

  • Compound Screening: A library of compounds, including this compound analogs, is added to the wells of a microplate containing the RNA-probe complex.

  • Measurement: The fluorescence polarization or intensity is measured using a plate reader.

  • Analysis: A change in the fluorescence signal indicates that the test compound has displaced the fluorescent probe and is binding to the riboswitch. This allows for the rapid identification of binders and the determination of their binding affinities (e.g., IC50).[9][10]

Core Structure-Activity Relationships

The development of this compound analogs has revealed several key principles governing their interaction with the FMN riboswitch. The following diagram illustrates the logical relationships between chemical modifications and their impact on activity.

SAR_Logic Core Central Hydroxy-pyrimidine Piperidine Core Essential Essential for Binding Core->Essential Stereochem Stereochemistry at Piperidine S_isomer (S)-enantiomer (this compound-B) Active Stereochem->S_isomer R_isomer (R)-enantiomer (this compound-A) Inactive Stereochem->R_isomer Peripheral Peripheral Modifications Potency Modulate Potency & Pharmacokinetics Peripheral->Potency

Key Structure-Activity Relationships

Conclusion

The study of this compound and its analogs has provided a robust framework for the rational design of small molecule inhibitors targeting RNA. The SAR data clearly indicates that while the core scaffold is essential for binding, stereochemistry and peripheral modifications are key determinants of potency. The experimental protocols detailed in this guide provide the necessary tools for the continued development and evaluation of novel FMN riboswitch inhibitors. As the threat of antibiotic resistance continues to grow, the FMN riboswitch remains a compelling and validated target for the development of new classes of antibacterial agents.

References

Methodological & Application

Application Notes and Protocols: Ribocil for Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribocil is a synthetic small molecule that acts as a potent and selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1][2][3] By mimicking the natural ligand, FMN, this compound binds to the aptamer domain of the FMN riboswitch, inducing a conformational change that represses the expression of downstream genes involved in riboflavin (vitamin B2) biosynthesis and transport, primarily the ribB gene.[1][2][3][4] This targeted inhibition leads to a depletion of intracellular flavins (riboflavin, FMN, and flavin adenine dinucleotide - FAD), ultimately arresting bacterial growth.[2][5] Notably, the FMN riboswitch is a regulatory element found in many bacteria but is absent in humans, making it an attractive target for the development of novel antibacterial agents.[6]

These application notes provide detailed protocols for the use of this compound in bacterial culture, focusing on methods to assess its antibacterial activity and to study its effects on the FMN riboswitch.

Mechanism of Action: FMN Riboswitch Inhibition

The FMN riboswitch is a non-coding RNA element typically located in the 5' untranslated region of bacterial mRNAs that code for proteins involved in riboflavin metabolism. It functions as a genetic "off-switch".

  • In the absence of sufficient FMN: The riboswitch adopts a conformation that allows for transcription and translation of the downstream genes, leading to the synthesis of riboflavin.

  • In the presence of sufficient FMN: FMN binds to the aptamer domain of the riboswitch, causing a structural rearrangement in the expression platform. This change typically forms a terminator hairpin, leading to premature transcription termination and sequestration of the ribosome binding site, thus inhibiting gene expression.

This compound functions as a synthetic mimic of FMN, binding to the FMN riboswitch aptamer with high affinity and selectivity.[2][4] This binding event locks the riboswitch in the "off" state, even when intracellular FMN levels are low, thereby blocking the production of essential flavins and inhibiting bacterial growth.[1][2]

FMN_Riboswitch_Mechanism cluster_low_fmn Low Intracellular FMN cluster_high_fmn_this compound High Intracellular FMN or Presence of this compound Low_FMN Low FMN Riboswitch_ON FMN Riboswitch (Anti-terminator conformation) Transcription_Translation Transcription & Translation of ribB Riboswitch_ON->Transcription_Translation Riboflavin_Synthesis Riboflavin Biosynthesis Transcription_Translation->Riboflavin_Synthesis Bacterial_Growth_ON Bacterial Growth Riboflavin_Synthesis->Bacterial_Growth_ON High_FMN High FMN or this compound Riboswitch_OFF FMN Riboswitch (Terminator conformation) High_FMN->Riboswitch_OFF No_Transcription_Translation Transcription & Translation of ribB Blocked Riboswitch_OFF->No_Transcription_Translation No_Riboflavin_Synthesis Riboflavin Biosynthesis Inhibited No_Transcription_Translation->No_Riboflavin_Synthesis Bacterial_Growth_OFF Bacterial Growth Inhibited No_Riboflavin_Synthesis->Bacterial_Growth_OFF This compound This compound This compound->Riboswitch_OFF

Figure 1. Mechanism of FMN riboswitch regulation and this compound inhibition.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound and its analogs against various bacterial strains.

Table 1: In Vitro Activity of this compound and its Analogs

CompoundOrganismAssay TypeValueReference
This compoundE. coliGFP Expression InhibitionEC50 = 0.3 µM[1][2]
This compoundE. coliRiboflavin DepletionIC50 = 0.3 µM[2][7]
This compoundE. coliGrowth Inhibition (MIC)2 µg/mL[7][8]
This compound-BE. coliFMN Riboswitch BindingKD = 6.6 nM[5]
This compound-AE. coliFMN Riboswitch BindingKD ≥ 10,000 nM[5]
This compound-CS. aureus (MRSA)Growth Inhibition (MIC)0.5 µg/mL[5]
This compound C-PAE. coli (efflux deficient)Growth Inhibition (MIC)4 µg/mL[6]
This compound C-PAE. cloacaeGrowth Inhibition (MIC)4 µg/mL[9]
This compound C-PAK. pneumoniaeGrowth Inhibition (MIC)4 µg/mL[9]

Table 2: In Vivo Activity of this compound Analogs

CompoundAnimal ModelInfection ModelDosingEffectReference
This compound-CMouseE. coli Sepsis30-120 mg/kg (subcutaneous, 3x over 24h)Dose-dependent reduction in spleen bacterial load[1][10]
This compound C-PAMouseE. coli Pneumonia & Septicemia100 mg/kg (IP, 2x/day for 3 days)~2-log reduction in bacterial burden[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[4][11]

Materials:

  • This compound (and/or its analogs)

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or Densitometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to create a working stock at 2x the highest desired final concentration.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 morphologically similar colonies.

    • Transfer the colonies to a tube containing 5 mL of CAMHB.

    • Incubate at 35 ± 2°C with agitation until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).[1]

    • Within 30 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1][2]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the 2x this compound working stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35 ± 2°C for 18-24 hours under aerobic conditions.[1]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[2] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm. The growth control well should be turbid, and the sterility control well should be clear.

MIC_Workflow Start Start Prepare_this compound Prepare this compound Stock and Serial Dilutions in 96-well Plate Start->Prepare_this compound Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_this compound->Inoculate_Plate Dilute_Inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2. General workflow for MIC determination by broth microdilution.
Protocol 2: FMN Riboswitch Activity Reporter Gene Assay

This protocol utilizes a reporter gene (e.g., luciferase or a fluorescent protein like GFP) under the control of an FMN riboswitch to quantify the in vivo activity of this compound.

Materials:

  • Bacterial strain engineered with an FMN riboswitch-reporter gene construct (e.g., E. coli expressing FMN-riboswitch-GFP).

  • Appropriate growth medium (e.g., M9 minimal medium or LB broth) with selective antibiotics.

  • This compound.

  • 96-well black, clear-bottom plates (for fluorescence) or white, opaque plates (for luminescence).

  • Plate reader capable of measuring fluorescence or luminescence.

  • Shaking incubator.

Procedure:

  • Overnight Culture Preparation:

    • Inoculate a single colony of the reporter strain into 5 mL of growth medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking.

  • Assay Preparation:

    • The next day, dilute the overnight culture 1:100 into fresh medium.

    • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

    • Add the diluted bacterial culture to each well containing the this compound dilutions.

    • Include a no-drug control (vehicle only, e.g., DMSO) and a no-cell control (medium only).

  • Incubation and Measurement:

    • Incubate the plate in a shaking incubator at 37°C.

    • At regular intervals (e.g., every hour for 6-8 hours), measure the optical density at 600 nm (OD600) to monitor bacterial growth and the reporter signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the reporter signal to the cell density (e.g., Fluorescence/OD600).

    • Plot the normalized reporter signal against the concentration of this compound.

    • The concentration of this compound that causes a 50% reduction in the reporter signal is the EC50 value.

Protocol 3: Quantification of Intracellular Flavins

This protocol describes a method to measure the levels of riboflavin, FMN, and FAD in bacterial cells treated with this compound.

Materials:

  • Bacterial culture grown to mid-log phase.

  • This compound.

  • Extraction buffer (e.g., 1:10 w/v).

  • Centrifuge.

  • Heating block or water bath.

  • 0.22 µm syringe filters.

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector and a C18 column.[5][12]

  • Flavin standards (Riboflavin, FMN, FAD).

Procedure:

  • Cell Treatment and Harvesting:

    • Treat a mid-log phase bacterial culture with this compound at a desired concentration (e.g., at its MIC or EC50) for a specified time (e.g., 24 hours).[2] Include an untreated control.

    • Harvest the cells by centrifugation (e.g., 20,000 x g for 20 min at 4°C).[5]

  • Flavin Extraction:

    • Resuspend the cell pellets in extraction buffer.

    • Heat the suspension at 80°C for 10 minutes to lyse the cells and release intracellular flavins.[5]

    • Centrifuge to pellet the cell debris.

  • Sample Preparation for HPLC:

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[5]

  • HPLC Analysis:

    • Analyze the extracted flavins using a reverse-phase C18 HPLC column.[5]

    • Detect riboflavin, FMN, and FAD using a fluorescence detector with an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 530 nm.[5]

    • Run a mobile phase gradient suitable for separating the different flavin species.

  • Quantification:

    • Quantify the concentration of each flavin by comparing the peak areas from the samples to a standard curve generated with known concentrations of riboflavin, FMN, and FAD standards.[5]

Storage and Handling

  • This compound Powder: Store at -20°C for long-term storage (up to 1 year) or at -80°C for up to 2 years.[1][10]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Safety Precautions

This compound is for research use only and is not for human or veterinary use.[7] Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area.

References

Application Notes and Protocols for In Vitro Testing of Ribocil Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribocil is a synthetic small molecule that has been identified as a potent and selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1][2] Riboswitches are structured non-coding RNA elements found in the 5' untranslated region of bacterial mRNAs that regulate gene expression in response to binding a specific ligand.[3][4] The FMN riboswitch, upon binding its natural ligand FMN, undergoes a conformational change that typically leads to the repression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[3] this compound mimics the action of FMN, binding to the riboswitch to inhibit the expression of genes like ribB, thereby depleting the cell of essential flavin cofactors and inhibiting bacterial growth.[1][2] This unique mechanism of action, targeting a regulatory RNA element not present in eukaryotes, makes the FMN riboswitch an attractive target for the development of novel antibacterial agents.[4]

These application notes provide a detailed overview of the in vitro assays used to characterize the activity of this compound and its analogs. The protocols described herein are designed to guide researchers in accurately assessing the potency, selectivity, and mechanism of action of compounds targeting the FMN riboswitch.

Signaling Pathway and Mechanism of Action

This compound functions by binding to the aptamer domain of the FMN riboswitch. This binding event stabilizes a conformational state in the downstream expression platform that leads to the formation of a terminator hairpin. This premature transcription termination prevents the expression of the downstream open reading frame, which in many bacteria, including Escherichia coli, is the ribB gene encoding a key enzyme in the riboflavin biosynthesis pathway. The resulting decrease in riboflavin, FMN, and flavin adenine dinucleotide (FAD) levels ultimately leads to the cessation of bacterial growth.[1][4]

FMN_Riboswitch_Mechanism cluster_this compound This compound Intervention cluster_pathway FMN Riboswitch Regulation This compound This compound FMN_Riboswitch FMN Riboswitch Aptamer This compound->FMN_Riboswitch Binds to Expression_Platform Expression Platform FMN_Riboswitch->Expression_Platform Induces Conformational Change Transcription Transcription Expression_Platform->Transcription Forms Terminator Hairpin, Blocks Transcription ribB_gene ribB Gene RibB_Protein RibB Protein ribB_gene->RibB_Protein Translated to Transcription->ribB_gene Transcribes Riboflavin_Biosynthesis Riboflavin Biosynthesis RibB_Protein->Riboflavin_Biosynthesis Catalyzes Bacterial_Growth Bacterial Growth Riboflavin_Biosynthesis->Bacterial_Growth Essential for

Caption: this compound's mechanism of action on the FMN riboswitch.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and its analogs from various studies.

Table 1: In Vitro Binding Affinity and Cellular Activity of this compound and its Analogs

CompoundTarget OrganismAssay TypeParameterValueReference
This compoundE. coliGFP Reporter AssayEC500.3 µM[1]
This compoundE. coliRiboflavin DepletionIC500.3 µM[1]
This compound-B (S-isomer)E. coliAptamer Binding (Fluorescence)KD6.6 nM[1]
This compound-A (R-isomer)E. coliAptamer Binding (Fluorescence)KD>10,000 nM[1]
This compound-CS. aureusBacterial Growth InhibitionMIC0.5 µg/mL[5]
This compound C-PAE. coli (WT)Bacterial Growth InhibitionMIC8 µg/mL[6]
This compound C-PAE. coli (ΔtolC)Bacterial Growth InhibitionMIC0.5 µg/mL[6]

Experimental Protocols

FMN Riboswitch-Controlled Reporter Gene Assay

This cell-based assay measures the ability of a compound to repress gene expression controlled by an FMN riboswitch. A reporter gene, such as Green Fluorescent Protein (GFP) or luciferase, is placed downstream of the FMN riboswitch in a plasmid, which is then transformed into a suitable bacterial strain (e.g., E. coli).

Workflow Diagram:

Reporter_Assay_Workflow Start Bacterial Culture with Reporter Plasmid Add_Compound Add Serial Dilutions of this compound Start->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure Measure Reporter Signal (Fluorescence/Luminescence) Incubate->Measure Analyze Calculate EC50 Measure->Analyze

Caption: Workflow for the FMN riboswitch reporter gene assay.

Protocol:

  • Strain and Plasmid: Use an E. coli strain (e.g., MB5746) transformed with a plasmid containing a reporter gene (e.g., GFP) under the control of the E. coli ribB FMN riboswitch.

  • Culture Preparation: Grow the bacterial strain overnight in a suitable medium (e.g., Mueller-Hinton broth) supplemented with the appropriate antibiotic for plasmid maintenance.

  • Assay Plate Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.

    • In a 96-well microplate, add the diluted bacterial culture to each well.

    • Add the serially diluted this compound to the wells (final DMSO concentration should be ≤1%). Include a vehicle control (DMSO only) and a positive control (e.g., a known FMN riboswitch inhibitor).

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours), allowing for bacterial growth and reporter protein expression.

  • Measurement:

    • For a GFP reporter, measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~510 nm using a plate reader.

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • Data Analysis:

    • Normalize the reporter signal to the OD600 to account for differences in cell density.

    • Plot the normalized reporter signal against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

In Vitro Binding Assay: Fluorescence-Based Displacement

This assay directly measures the binding of this compound to the FMN riboswitch RNA aptamer by monitoring the displacement of a fluorescent ligand (FMN). The fluorescence of FMN is quenched upon binding to the RNA. The addition of a competing compound like this compound displaces FMN, leading to an increase in fluorescence.

Workflow Diagram:

Binding_Assay_Workflow Prepare_RNA Prepare FMN Riboswitch RNA Aptamer Prepare_Complex Form RNA-FMN Complex Prepare_RNA->Prepare_Complex Add_Compound Add Serial Dilutions of this compound Prepare_Complex->Add_Compound Incubate Incubate to Reach Equilibrium Add_Compound->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Calculate Kd or IC50 Measure->Analyze

Caption: Workflow for the in vitro fluorescence displacement assay.

Protocol:

  • RNA Preparation: Synthesize or purchase the FMN riboswitch aptamer RNA. The E. coli ribB FMN riboswitch aptamer is a common choice.

  • RNA Folding:

    • Resuspend the RNA in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).

    • Heat the RNA solution to 90°C for 2 minutes, then cool on ice for 5 minutes to ensure proper folding.

  • Assay Setup:

    • In a 96-well plate, add the folded RNA and FMN at concentrations that result in significant fluorescence quenching (e.g., 1.5 µM RNA and 0.75 µM FMN).[7]

    • Add serially diluted this compound to the wells. Include controls with no compound and no RNA.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30 minutes).

  • Measurement: Measure the fluorescence of FMN (Excitation: ~445 nm, Emission: ~525 nm) using a fluorescence plate reader.

  • Data Analysis:

    • Plot the increase in fluorescence against the logarithm of the this compound concentration.

    • Fit the data to determine the IC50 value for FMN displacement.

    • The dissociation constant (KD) of this compound can be calculated using the Cheng-Prusoff equation if the KD of FMN is known.

Bacterial Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterial strain.

Protocol:

  • Bacterial Strain: Use a relevant bacterial strain, such as E. coli or S. aureus.

  • Media: Use a standard bacteriological growth medium, such as Mueller-Hinton Broth (MHB).

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microplate using MHB.

  • Inoculum Preparation:

    • Grow an overnight culture of the test bacterium.

    • Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microplate.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the OD600.

Measurement of Intracellular Flavin Levels by LC-MS/MS

This assay quantifies the reduction in intracellular riboflavin, FMN, and FAD levels in bacteria upon treatment with this compound, confirming its mechanism of action.

Protocol:

  • Bacterial Culture and Treatment:

    • Grow a bacterial culture to mid-log phase.

    • Treat the culture with this compound at a concentration known to be effective (e.g., at its MIC or EC50) for a defined period (e.g., 24 hours).[1] Include an untreated control.

  • Cell Lysis and Metabolite Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Lyse the cells (e.g., by sonication or with a suitable lysis buffer).

    • Extract the metabolites by adding a cold organic solvent (e.g., acetonitrile or methanol) and centrifuging to pellet the cell debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant containing the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable column (e.g., a C18 column) and mobile phase gradient to separate riboflavin, FMN, and FAD.

    • Detect and quantify the flavins using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Generate standard curves for each flavin to quantify their concentrations in the samples.

    • Compare the flavin levels in the this compound-treated samples to the untreated controls to determine the extent of depletion.

Conclusion

The in vitro assays described provide a comprehensive framework for evaluating the activity of this compound and other FMN riboswitch inhibitors. By employing a combination of cell-based reporter assays, direct binding studies, bacterial growth inhibition assays, and metabolite analysis, researchers can effectively characterize the potency, selectivity, and mechanism of action of these novel antibacterial candidates. These protocols serve as a foundation for further investigation and development of this promising class of RNA-targeting therapeutics.

References

Application Notes and Protocols for Ribocil Reporter Gene Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboswitches are structured non-coding RNA elements found predominantly in the 5'-untranslated regions (5'-UTRs) of bacterial mRNAs that regulate gene expression in response to binding specific small molecule metabolites.[1][2] The flavin mononucleotide (FMN) riboswitch, a highly conserved RNA element, controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[2][3] Upon binding of FMN, the riboswitch undergoes a conformational change that typically leads to the repression of downstream gene expression, either by promoting transcription termination or by occluding the ribosome binding site to inhibit translation.[1][3][4][5]

Ribocil is a potent and selective synthetic small molecule that mimics the natural ligand FMN, binding to the FMN riboswitch and repressing the expression of associated genes, such as ribB.[4][6][7][8] This targeted inhibition of riboflavin biosynthesis leads to bacterial growth inhibition, making the FMN riboswitch an attractive target for the development of novel antibacterial agents.[7][9] A reporter gene assay is a powerful tool to screen for and characterize compounds that modulate the activity of the FMN riboswitch. This document provides a detailed protocol for a this compound reporter gene assay in Escherichia coli.

Signaling Pathway: FMN Riboswitch Regulation

The FMN riboswitch regulates gene expression through a conformational change upon ligand binding. In the absence of FMN or a synthetic mimic like this compound, the riboswitch adopts a conformation that allows for transcription and translation of the downstream gene (ON state). When FMN or this compound binds to the aptamer domain of the riboswitch, it stabilizes a different conformation that masks the ribosome binding site or forms a transcriptional terminator, thus repressing gene expression (OFF state).

FMN_Riboswitch_Pathway cluster_ON ON State (Low FMN/Ribocil) cluster_OFF OFF State (High FMN/Ribocil) ON_RBS Ribosome Binding Site (Accessible) ON_Gene Reporter Gene (e.g., Luciferase) ON_RBS->ON_Gene Transcription ON_Protein Reporter Protein (Translation ON) ON_Gene->ON_Protein Translation OFF_RBS Ribosome Binding Site (Inaccessible) OFF_Gene Reporter Gene OFF_Protein No Reporter Protein (Translation OFF) OFF_Gene->OFF_Protein No Translation This compound This compound Riboswitch FMN Riboswitch This compound->Riboswitch Binds Riboswitch->OFF_RBS Conformational Change

Caption: FMN Riboswitch regulation by this compound.

Quantitative Data Summary

The following table summarizes the reported potency of this compound and its analogs in inhibiting FMN riboswitch-mediated gene expression.

CompoundAssay TypeOrganismPotency (EC50/IC50)Reference(s)
This compoundReporter Gene ExpressionE. coli0.3 µM (EC50)[6][8]
This compound-BRF Synthesis InhibitionE. coli~0.3 µM (IC50)[6]
This compound-CRF Synthesis InhibitionE. coli0.3 µM (IC50)[10][11]

Experimental Protocol: this compound Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to measure the activity of compounds that target the E. coli FMN riboswitch. The assay utilizes a reporter plasmid where the expression of a luciferase gene is controlled by the FMN riboswitch.

Materials and Reagents
  • E. coli strain: A suitable strain such as DH5α or TOP10 for plasmid propagation and a strain like BW25113 for the reporter assay.

  • Reporter Plasmid: A plasmid containing the E. coli FMN riboswitch sequence upstream of a promoterless luciferase reporter gene (e.g., firefly luciferase or NanoLuc®). The riboswitch sequence should be cloned between a constitutive promoter and the luciferase gene.

  • Control Plasmid: A similar plasmid lacking the FMN riboswitch, with the luciferase gene expressed constitutively, can be used as a control.

  • Luria-Bertani (LB) medium: For bacterial growth.

  • Appropriate antibiotic: For plasmid selection (e.g., ampicillin, kanamycin).

  • This compound: And other test compounds, dissolved in a suitable solvent (e.g., DMSO).

  • 96-well white, clear-bottom plates: For bacterial culture and luminescence reading.

  • Luciferase assay reagent: (e.g., Promega ONE-Glo™ Luciferase Assay System or similar).

  • Luminometer: For measuring luminescence.

Experimental Workflow

Reporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis A Transform E. coli with FMN-luciferase reporter plasmid B Select single colony and grow overnight culture A->B Step 1 C Inoculate fresh medium with overnight culture in a 96-well plate B->C Step 2 D Add this compound or test compounds at various concentrations C->D Step 3 E Incubate at 37°C with shaking D->E Step 4 F Measure optical density (OD600) to assess bacterial growth E->F Step 5 G Add luciferase assay reagent to each well F->G Step 6 H Measure luminescence G->H Step 7 I Normalize luminescence to OD600 H->I Step 8 J Plot dose-response curves and calculate EC50 values I->J Step 9

Caption: Experimental workflow for the this compound reporter gene assay.

Step-by-Step Protocol
  • Transformation:

    • Transform competent E. coli cells with the FMN-luciferase reporter plasmid using a standard transformation protocol.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Overnight Culture:

    • Inoculate a single colony from the agar plate into 5 mL of LB medium with the selective antibiotic.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

  • Assay Plate Preparation:

    • The next day, measure the optical density at 600 nm (OD600) of the overnight culture.

    • Dilute the overnight culture in fresh LB medium (with antibiotic) to a starting OD600 of approximately 0.05 in a 96-well white, clear-bottom plate. The final volume in each well should be 100 µL.

  • Compound Addition:

    • Prepare serial dilutions of this compound and other test compounds in the appropriate solvent (e.g., DMSO).

    • Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of the 96-well plate. Include a solvent-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours), allowing for bacterial growth and reporter gene expression.

  • Measurement of Bacterial Growth:

    • After incubation, measure the OD600 of each well using a plate reader to determine bacterial growth. This is important for normalizing the luciferase activity.

  • Luminescence Measurement:

    • Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix briefly by pipetting or orbital shaking.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings by dividing the relative light units (RLU) by the corresponding OD600 value for each well. This accounts for any effects of the compounds on bacterial growth.

    • Plot the normalized luminescence values against the logarithm of the compound concentrations.

    • Fit the data to a dose-response curve to determine the EC50 value for each compound.

Conclusion

The this compound reporter gene assay is a robust and sensitive method for identifying and characterizing compounds that target the FMN riboswitch. This assay can be adapted for high-throughput screening to discover novel antibacterial agents. The detailed protocol and supporting information provided in these application notes will enable researchers to effectively implement this assay in their drug discovery and development workflows.

References

Measuring the Binding Affinity of Ribocil to the FMN Riboswitch: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The flavin mononucleotide (FMN) riboswitch is a non-coding RNA element found in bacteria that regulates the expression of genes involved in the biosynthesis of riboflavin (vitamin B2). Its crucial role in bacterial metabolism makes it a promising target for the development of novel antibiotics. Ribocil is a synthetic small molecule that has been shown to bind to the FMN riboswitch, mimicking the natural ligand FMN and thereby inhibiting bacterial growth.[1][2] Accurate measurement of the binding affinity of this compound and its analogs to the FMN riboswitch is a critical step in the discovery and optimization of potent antibacterial agents.

These application notes provide detailed protocols for three common biophysical techniques used to quantify the binding affinity of small molecules like this compound to the FMN riboswitch: Fluorescent Ligand Equilibrium Displacement (FLED), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Quantitative Data Summary

The following table summarizes the reported binding affinities of this compound and its stereoisomers to the E. coli FMN riboswitch aptamer. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction.

CompoundMethodKd (nM)Reference
This compoundNot Specified13[1]
This compound-A (R-enantiomer)Not Specified> 10,000[1]
This compound-B (S-enantiomer)Not Specified6.6[1]

Experimental Protocols

Fluorescent Ligand Equilibrium Displacement (FLED)

This high-throughput method leverages the intrinsic fluorescence of FMN, which is quenched upon binding to the FMN riboswitch. The displacement of FMN by a competing ligand, such as this compound, results in an increase in fluorescence, which can be used to determine the binding affinity of the competitor.[3][4]

Workflow Diagram:

FLED_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_rna Prepare FMN Riboswitch RNA mix Mix RNA and FMN (Incubate) prep_rna->mix prep_fmn Prepare FMN Solution prep_fmn->mix prep_this compound Prepare this compound Serial Dilution add_this compound Add this compound (Incubate) prep_this compound->add_this compound mix->add_this compound measure Measure Fluorescence add_this compound->measure plot Plot Fluorescence vs. This compound Concentration measure->plot fit Fit Data to Binding Model plot->fit kd Determine Kd fit->kd

Caption: Workflow for FLED assay to determine this compound binding affinity.

Protocol:

  • RNA Preparation:

    • Synthesize or purchase the FMN riboswitch RNA aptamer.

    • Resuspend the RNA in an appropriate RNase-free buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2).

    • Denature the RNA by heating at 95°C for 3 minutes, followed by snap-cooling on ice for 5 minutes to ensure proper folding.

  • Reagent Preparation:

    • Prepare a stock solution of FMN in the same buffer.

    • Prepare a serial dilution of this compound in the same buffer, with concentrations spanning a range appropriate for the expected Kd.

  • Assay Execution:

    • In a 384-well microplate, add the FMN riboswitch RNA to a final concentration of 100 nM.

    • Add FMN to a final concentration of 50 nM.

    • Incubate the mixture at room temperature for 15 minutes to allow FMN-RNA binding to reach equilibrium.

    • Add the serially diluted this compound to the wells. Include control wells with buffer only (no this compound) and wells with a known non-binder.

    • Incubate for a further 30 minutes at room temperature.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for FMN (e.g., ~450 nm excitation, ~525 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no FMN).

    • Plot the change in fluorescence as a function of this compound concentration.

    • Fit the data to a suitable competition binding model (e.g., the Cheng-Prusoff equation) to calculate the IC50 value.

    • Determine the dissociation constant (Kd) of this compound from the IC50 value and the known Kd of FMN.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6][7][8]

Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_rna Prepare FMN Riboswitch RNA in ITC Buffer load_cell Load RNA into Sample Cell prep_rna->load_cell prep_this compound Prepare this compound in ITC Buffer load_syringe Load this compound into Titration Syringe prep_this compound->load_syringe degas Degas Samples degas->load_cell degas->load_syringe titrate Perform Titration (Inject this compound into RNA) load_cell->titrate load_syringe->titrate integrate Integrate Heat Pulses titrate->integrate plot Plot Heat Change vs. Molar Ratio integrate->plot fit Fit Data to Binding Isotherm plot->fit thermo Determine Kd, n, ΔH, and ΔS fit->thermo

Caption: Workflow for ITC to determine this compound binding thermodynamics.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the FMN riboswitch RNA at a concentration of 10-20 µM in a suitable ITC buffer (e.g., 50 mM potassium phosphate pH 7.5, 100 mM KCl).

    • Prepare a solution of this compound at a concentration 10-20 times higher than the RNA concentration in the exact same buffer.

    • Thoroughly degas both the RNA and this compound solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 300 rpm).

  • Titration:

    • Load the FMN riboswitch RNA solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the this compound solution into the RNA solution, allowing the system to reach equilibrium after each injection.

    • A control experiment titrating this compound into buffer alone should be performed to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat pulses from the titration data.

    • Subtract the heat of dilution from the sample titration data.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to RNA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from the following equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (FMN riboswitch RNA) immobilized on a sensor surface. Binding causes a change in the refractive index at the surface, which is detected in real-time.[9][10][11][12][13]

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis prep_chip Prepare Sensor Chip (e.g., Streptavidin-coated) immobilize Immobilize RNA on Sensor Chip prep_chip->immobilize prep_rna Prepare Biotinylated FMN Riboswitch RNA prep_rna->immobilize prep_this compound Prepare this compound Serial Dilution inject Inject this compound (Association) prep_this compound->inject immobilize->inject dissociate Buffer Flow (Dissociation) inject->dissociate regenerate Regenerate Surface dissociate->regenerate sensorgram Generate Sensorgram dissociate->sensorgram regenerate->inject fit Fit Data to Kinetic Model sensorgram->fit rates Determine ka, kd, and Kd fit->rates

Caption: Workflow for SPR to determine this compound binding kinetics.

Protocol:

  • RNA Immobilization:

    • Use a sensor chip suitable for nucleic acid immobilization (e.g., a streptavidin-coated chip).

    • Prepare a biotinylated version of the FMN riboswitch RNA.

    • Immobilize the biotinylated RNA onto the sensor chip surface via the high-affinity streptavidin-biotin interaction. A control flow cell should be prepared with no immobilized RNA or with an irrelevant biotinylated RNA.

  • Binding Analysis:

    • Prepare a series of this compound solutions in a suitable running buffer (e.g., HBS-EP+ buffer) at various concentrations.

    • Inject the this compound solutions over the sensor surface at a constant flow rate, allowing for association to occur.

    • After the association phase, switch to flowing only the running buffer over the surface to monitor the dissociation of the this compound-RNA complex.

    • Between different this compound concentrations, regenerate the sensor surface using a mild regeneration solution (if necessary) to remove any bound this compound.

  • Data Analysis:

    • The binding events are recorded as a sensorgram, which plots the response units (RU) versus time.

    • Subtract the signal from the control flow cell to correct for non-specific binding and bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (ka) and the dissociation rate constant (kd).

    • The dissociation constant (Kd) is then calculated as the ratio of the rate constants (Kd = kd / ka).

Conclusion

The choice of method for determining the binding affinity of this compound to the FMN riboswitch will depend on the specific research question, the available instrumentation, and the desired throughput. FLED is well-suited for high-throughput screening of compound libraries. ITC provides a comprehensive thermodynamic characterization of the binding interaction, which is valuable for understanding the driving forces of binding. SPR provides real-time kinetic data, offering insights into the rates of association and dissociation. By employing these robust and quantitative methods, researchers can effectively characterize the binding of this compound and its derivatives to the FMN riboswitch, facilitating the development of novel and potent antibacterial agents.

References

Determining the Minimum Inhibitory Concentration (MIC) of Ribocil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribocil is a pioneering synthetic small molecule that selectively targets the Flavin Mononucleotide (FMN) riboswitch, a crucial regulatory RNA element in bacteria. By mimicking the natural ligand, FMN, this compound competitively binds to the riboswitch aptamer, leading to the inhibition of ribB gene expression. This gene is essential for the biosynthesis of riboflavin (Vitamin B2), a vital precursor for the cofactors FMN and Flavin Adenine Dinucleotide (FAD). The subsequent depletion of these flavins disrupts cellular metabolism and ultimately inhibits bacterial growth.[1][2] This unique mechanism of action, targeting a non-coding RNA structure not present in mammals, makes this compound and its analogs promising candidates for the development of novel antibiotics, particularly against drug-resistant pathogens.[1]

This document provides detailed application notes and a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives against various bacterial species. The MIC is a fundamental quantitative measure of an antimicrobial agent's potency, defined as the lowest concentration that prevents the visible in vitro growth of a microorganism.

Mechanism of Action of this compound

This compound's antibacterial activity stems from its ability to downregulate the riboflavin biosynthesis pathway by targeting the FMN riboswitch.

Signaling Pathway of this compound's Action

Ribocil_Pathway cluster_riboswitch FMN Riboswitch Regulation This compound This compound FMN_Riboswitch FMN Riboswitch (ribB mRNA) This compound->FMN_Riboswitch Binds & Induces 'OFF' Conformation ribB_Gene ribB Gene Expression FMN_Riboswitch->ribB_Gene Inhibits (Transcription/Translation) Riboflavin_Synth Riboflavin Biosynthesis ribB_Gene->Riboflavin_Synth Bacterial_Growth Bacterial Growth FMN_FAD FMN / FAD (Essential Cofactors) Riboflavin_Synth->FMN_FAD FMN_FAD->Bacterial_Growth

Caption: this compound binds to the FMN riboswitch, inhibiting ribB gene expression and halting bacterial growth.

Data Presentation: this compound MIC Values

The following table summarizes the reported MIC values for this compound and its analogs against various bacterial strains. It is important to note that MIC values can vary based on the specific strain, media conditions, and testing methodology.

CompoundBacterial SpeciesStrain(s)MIC (µg/mL)Notes
This compound CEscherichia coliPermeability-deficient strainsPotentActivity reversed by exogenous riboflavin.
This compound CStaphylococcus aureusMRSAPotentActive against Gram-positive bacteria.[3]
This compound CEnterococcus faecalis-~8x more potent than this compound A/B[3]
This compound C-PAEscherichia coliWild-type (e.g., BW25113)4Active against Gram-negative bacteria.[1]
This compound C-PAEscherichia coliAR04938[1]
This compound C-PAEscherichia coliELZ40814[1]
This compound C-PAKlebsiella pneumoniaeATCC 27736, Clinical Isolates4[1][3]
This compound C-PAEnterobacter cloacae-4[3]

Experimental Protocols

Determining the MIC of this compound via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is specifically tailored for testing this compound.[1]

1. Materials

  • This compound (or analog) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well sterile, clear, round-bottom microtiter plates

  • M9-MOPS minimal media (or Cation-Adjusted Mueller-Hinton Broth (CAMHB) as a standard alternative)

  • Bacterial strains for testing (e.g., E. coli, S. aureus)

  • Sterile tubes for dilution

  • Spectrophotometer

  • Plate reader (optional, for OD600 measurement)

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

2. Preparation of Reagents

  • This compound Stock Solution:

    • Aseptically weigh a precise amount of this compound powder.

    • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows).[4] Ensure complete dissolution.

    • This stock solution can be stored at -20°C or -80°C for long-term use.[5]

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in the testing medium (M9-MOPS) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Broth Microdilution Procedure

The following workflow outlines the steps for a standard broth microdilution assay.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock in DMSO Add_this compound Add this compound Stock to First Well Prep_Stock->Add_this compound Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension (Final ~5x10^5 CFU/mL) Prep_Inoculum->Inoculate Prep_Media Dispense 100 µL Media to 96-well Plate Prep_Media->Add_this compound Serial_Dilute Perform 2-fold Serial Dilutions Add_this compound->Serial_Dilute Serial_Dilute->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

  • Plate Setup: Add 100 µL of M9-MOPS media to all wells of a 96-well microtiter plate.

  • Drug Dilution:

    • Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration (e.g., for a top concentration of 128 µg/mL, add 2.56 µL of a 10 mg/mL stock to the first well containing 197.44 µL of media to make a 2x starting concentration of 256 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well in the dilution series.

  • Controls:

    • Growth Control: One well containing only media and the bacterial inoculum (no this compound).

    • Sterility Control: One well containing only media (no bacteria, no this compound).

    • Solvent Control: One well containing media, inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent itself does not inhibit growth.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL) to each well (except the sterility control), bringing the final volume to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear) compared to the turbid growth control. The result can also be read using a plate reader by measuring the optical density at 600 nm (OD600).

4. Special Considerations for this compound

  • Media Selection: While standard CAMHB can be used, M9-MOPS media is recommended, as it has been specifically cited for testing this compound analogs against Gram-negative bacteria.[1] This is particularly important because the antibacterial activity of this compound can be reversed by exogenous riboflavin, which may be present in richer media like Mueller-Hinton Broth.[4]

  • Solvent: DMSO is the recommended solvent for this compound.[4] It is crucial to maintain a final DMSO concentration in the assay that does not affect bacterial growth (typically ≤1%).

  • Compound Analogs: The protocol is suitable for various this compound analogs, such as this compound-A, -B, -C, and C-PA. Potency can vary significantly between these, so the initial concentration range for the serial dilution should be adjusted accordingly.

Conclusion

The determination of the MIC is a critical step in the preclinical evaluation of any potential antibiotic. For a novel agent like this compound, which targets a unique bacterial RNA structure, a standardized and reproducible MIC testing protocol is essential for generating comparable data across different laboratories and bacterial strains. The detailed methodology and data presented here provide a robust framework for researchers engaged in the discovery and development of FMN riboswitch inhibitors. Adherence to these guidelines will ensure the generation of high-quality, reliable data to advance the development of this promising new class of antibacterial agents.

References

Application Notes and Protocols: The Use of Ribociclib in a Murine Septicemia Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The pathophysiology of sepsis involves a complex interplay of pro-inflammatory and anti-inflammatory responses. Recent research has explored the potential of repurposing existing drugs, such as cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, for their anti-inflammatory properties. Ribociclib, an approved CDK4/6 inhibitor for cancer therapy, has shown promise in modulating the inflammatory response in preclinical models of sepsis. These application notes provide a comprehensive overview of the use of Ribociclib in murine septicemia models, including detailed experimental protocols, data presentation, and an exploration of the underlying signaling pathways.

Mechanism of Action

Ribociclib is a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2][3][4] By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest.[2][3] While this is its primary anti-cancer mechanism, emerging evidence suggests that Ribociclib also possesses anti-inflammatory effects. In the context of sepsis, Ribociclib has been shown to ameliorate sepsis-induced acute kidney injury in a murine model.[5] This protective effect is associated with the modulation of the AKT/mTOR signaling pathway.[5] Furthermore, Ribociclib can inhibit phosphodiesterase 4 (PDE4), leading to an increase in cyclic adenosine monophosphate (cAMP) and activation of protein kinase A (PKA).[6][7] This cAMP-PKA pathway is known to have anti-inflammatory effects in immune cells, such as neutrophils.[6][7]

Data Presentation

The following tables summarize the quantitative data from a study investigating the effect of Ribociclib pretreatment in a murine model of sepsis-induced acute kidney injury.

Table 1: Effect of Ribociclib on Inflammatory Cytokines in Kidney Homogenate of CLP-Induced Septic Mice

Treatment GroupTNF-α (ng/g)IL-6 (mg/g)
ShamNot ReportedNot Reported
CLP745.08 ± 58.86114.20 ± 20.49
Ribociclib + CLP340.55 ± 34.9617.33 ± 1.01

Data from a study on sepsis-induced acute kidney injury.[5]

Table 2: Effect of Ribociclib on Inflammatory Cytokines in the Supernatant of LPS-Stimulated TCMK-1 Cells

Treatment GroupTNF-α (ng/L)IL-6 (ng/L)
ControlNot ReportedNot Reported
LPS4.96 ± 0.1053.78 ± 24.08
Ribociclib + LPS2.73 ± 0.2336.05 ± 5.83

Data from an in vitro study on a mouse renal tubular epithelial cell line.[5]

Experimental Protocols

Two common murine models of sepsis are the Cecal Ligation and Puncture (CLP) model, which induces polymicrobial sepsis, and the Lipopolysaccharide (LPS) injection model, which mimics the inflammatory response to endotoxin.

Protocol 1: Cecal Ligation and Puncture (CLP) Murine Sepsis Model

This protocol describes the induction of polymicrobial sepsis through the ligation and puncture of the cecum.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-gauge)

  • 70% ethanol and povidone-iodine for disinfection

  • Sterile saline for resuscitation

  • Analgesics (e.g., buprenorphine)

  • Ribociclib solution

  • Vehicle control (e.g., lactate buffer)

Procedure:

  • Animal Preparation: Anesthetize the mouse using a reliable method. Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and the abdominal wall to expose the peritoneal cavity.

  • Cecum Exteriorization: Gently locate and exteriorize the cecum.

  • Ligation: Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end. The severity of sepsis can be modulated by the amount of ligated cecum.

  • Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal content to be extruded.

  • Repositioning and Closure: Carefully return the cecum to the abdominal cavity. Close the abdominal wall and skin in layers using appropriate suture material.

  • Fluid Resuscitation: Immediately after surgery, administer pre-warmed sterile saline subcutaneously for fluid resuscitation.

  • Analgesia: Administer a post-operative analgesic as per institutional guidelines.

  • Ribociclib Administration: In a pretreatment protocol, administer Ribociclib (e.g., 150 mg/kg) via intragastric gavage 12 hours before the CLP procedure.[5] The control group should receive the vehicle.

  • Monitoring: Monitor the animals closely for signs of sepsis, such as lethargy, piloerection, and decreased activity.

Protocol 2: Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This protocol describes the induction of a systemic inflammatory response by intraperitoneal injection of LPS.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Ribociclib solution

  • Vehicle control

Procedure:

  • Animal Preparation: Acclimatize the mice to the experimental conditions.

  • LPS Preparation: Prepare a fresh solution of LPS in sterile, pyrogen-free saline at the desired concentration. The dose of LPS can be varied to modulate the severity of the inflammatory response (a common dose is 10-20 mg/kg).

  • Ribociclib Administration: Administer Ribociclib or vehicle control at a predetermined time before or after the LPS challenge. The route of administration can be oral gavage or intraperitoneal injection.

  • LPS Injection: Inject the prepared LPS solution intraperitoneally into the mice. The control group should receive an equivalent volume of sterile saline.

  • Monitoring: Monitor the animals for signs of endotoxemia, including lethargy, huddling, and ruffled fur.

  • Sample Collection: At a predetermined time point after LPS injection, collect blood and/or tissues for analysis of inflammatory markers.

Signaling Pathways and Experimental Workflows

Caption: Ribociclib's dual mechanism in sepsis.

Experimental_Workflow cluster_animal_model Murine Sepsis Model cluster_intervention Intervention cluster_sepsis_induction Sepsis Induction cluster_monitoring Monitoring & Outcome Assessment Animal_Selection Select Mice (e.g., C57BL/6) Acclimatization Acclimatization Animal_Selection->Acclimatization Randomization Randomize into Groups (Sham, Sepsis, Ribo+Sepsis) Acclimatization->Randomization Pretreatment Ribociclib/Vehicle Administration (e.g., 12h pre-sepsis) Randomization->Pretreatment Sepsis_Model Induce Sepsis (CLP or LPS) Pretreatment->Sepsis_Model Monitoring Monitor Clinical Signs & Survival Sepsis_Model->Monitoring Sample_Collection Collect Blood/Tissues (e.g., 12-24h post-sepsis) Monitoring->Sample_Collection Analysis Analyze Biomarkers (Cytokines, Organ Injury Markers) Sample_Collection->Analysis

Caption: Experimental workflow for evaluating Ribociclib.

References

Application Notes and Protocols for In Vitro Studies with Ribociclib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Ribociclib, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), in in vitro research settings.

Introduction to Ribociclib

Ribociclib (also known as LEE011) is a potent and selective, orally bioavailable small molecule inhibitor of CDK4 and CDK6.[1][2][3][4][5] By targeting these key regulators of the cell cycle, Ribociclib induces a G1 cell cycle arrest, leading to the inhibition of tumor cell proliferation.[2][6][7] Its primary mechanism of action involves preventing the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factors, thereby blocking the transcription of genes required for the G1 to S phase transition.[6][8][9][10]

Solubility and Preparation of Stock Solutions

Proper solubilization and storage of Ribociclib are critical for obtaining reproducible results in in vitro experiments.

Solubility Data:

Ribociclib is sparingly soluble in water but exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO).[2][11][12]

SolventSolubilityNotes
DMSO 7 - 22 mg/mLSonication may be required. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2][4][13]
Ethanol Insoluble or slightly solubleNot recommended as a primary solvent.[2][13]
Water Insoluble or slightly solubleNot suitable for preparing stock solutions.[2][13]
PEG-400 High solubility (mole fraction of 2.66 x 10⁻² at 313.2 K)Can be used as a co-solvent for in vivo formulations.[11][12]

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of Ribociclib powder. The molecular weight of Ribociclib free base is 434.54 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.345 mg of Ribociclib.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the Ribociclib powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.[13] Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[14]

Mechanism of Action: The CDK4/6-Rb Signaling Pathway

Ribociclib exerts its anti-proliferative effects by inhibiting the CDK4/6-Cyclin D-Rb pathway.[8][9][10]

CDK4_6_Pathway cluster_0 Upstream Mitogenic Signals cluster_1 Cell Cycle Regulation Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Complex Growth_Factors->CyclinD_CDK46 Upregulates Cyclin D Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb Phosphorylates pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factors Rb->E2F Sequesters G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Activates Gene Transcription Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 Inhibits

Ribociclib inhibits the CDK4/6-Rb signaling pathway.

Experimental Protocols for In Vitro Studies

The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (e.g., MTT or CCK8 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Ribociclib from your stock solution in fresh cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% (v/v).[15] Replace the old medium with the medium containing different concentrations of Ribociclib or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[15]

  • Assay: Add the MTT or CCK8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

IC50 Values of Ribociclib in Breast Cancer Cell Lines:

Cell LineSubtypeIC50 (µM)Incubation Time
MCF-7 ER+, HER2-472 hours[7]
MCF-7 ER+, HER2-20Not Specified[15]
MDA-MB-231 Triple-Negative11Not Specified[15]
MDA-MB-453 AR+, RB-proficient49.0 ± 0.672 hours[16]
MDA-MB-468 AR-, RB-negative72.0 ± 3.672 hours[16]
BT-549 Triple-Negative58.0 ± 1.272 hours[16]
Western Blot Analysis of Rb Phosphorylation

This protocol is used to assess the direct effect of Ribociclib on its target by measuring the phosphorylation status of Rb.

Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-pRb, anti-Rb, anti-β-actin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

A typical workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with Ribociclib at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Rb (pRb), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of pRb and total Rb. A decrease in the pRb/total Rb ratio indicates inhibition of CDK4/6 activity.[18]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Culture and treat cells with Ribociclib or vehicle control for the desired duration.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks after fixation.[7][19][20]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[7][19] Incubate in the dark at room temperature for at least 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the DNA dye.

  • Data Analysis: Use appropriate software to generate a histogram of cell count versus DNA content. The G0/G1 peak will have 2n DNA content, the G2/M peak will have 4n DNA content, and the S phase will be the region between these two peaks. Treatment with Ribociclib is expected to cause an accumulation of cells in the G0/G1 phase.[21][22][23]

References

Application Notes and Protocols for Cell-Based Screening of Ribocil Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboswitches are structured, non-coding RNA elements found predominantly in the 5' untranslated regions of bacterial messenger RNA (mRNA). They function as direct sensors of small molecule metabolites, regulating gene expression in response to changing cellular concentrations of their cognate ligands. The flavin mononucleotide (FMN) riboswitch, which controls the biosynthesis and transport of riboflavin (vitamin B2), represents a promising target for the development of novel antibacterial agents. Ribocil was the first synthetic small molecule identified to selectively target the FMN riboswitch, mimicking the natural ligand FMN to repress gene expression and inhibit bacterial growth.[1][2] This document provides detailed application notes and protocols for cell-based assays designed to screen and characterize analogs of this compound for their activity on the FMN riboswitch.

Mechanism of Action of the FMN Riboswitch and this compound

The FMN riboswitch regulates the expression of genes involved in riboflavin biosynthesis, such as the ribB gene in Escherichia coli.[1][2] In the absence of its ligand, FMN, the riboswitch adopts a conformation that allows for transcription and translation of the downstream genes (the "ON" state). Upon binding of FMN to the aptamer domain of the riboswitch, a conformational change is induced, leading to the formation of a terminator stem. This structural rearrangement results in premature transcription termination or sequestration of the ribosome binding site, thereby inhibiting gene expression (the "OFF" state).[1][3][4]

This compound and its analogs act as synthetic mimics of FMN, binding to the aptamer domain and stabilizing the "OFF" conformation, which leads to a dose-dependent reduction in riboflavin levels and subsequent inhibition of bacterial growth.[1]

Signaling Pathway Diagram

FMN_Riboswitch_Signaling cluster_no_ligand Low FMN/Ribocil Analog Concentration ('ON' State) cluster_ligand High FMN/Ribocil Analog Concentration ('OFF' State) Anti-terminator_Stem Anti-terminator Stem Formation Transcription_Elongation Transcription Elongation Anti-terminator_Stem->Transcription_Elongation Allows Translation_Initiation Translation Initiation Transcription_Elongation->Translation_Initiation RibB_Protein RibB Protein Synthesis Translation_Initiation->RibB_Protein Riboflavin_Biosynthesis Riboflavin Biosynthesis RibB_Protein->Riboflavin_Biosynthesis FMN_Analog FMN or This compound Analog FMN_Riboswitch FMN Riboswitch Aptamer FMN_Analog->FMN_Riboswitch Binds to Terminator_Stem Terminator Stem Formation FMN_Riboswitch->Terminator_Stem Induces Transcription_Termination Transcription Termination / Translation Inhibition Terminator_Stem->Transcription_Termination No_RibB No RibB Protein Synthesis Transcription_Termination->No_RibB Inhibited_Biosynthesis Inhibited Riboflavin Biosynthesis No_RibB->Inhibited_Biosynthesis FMN_Riboswitch_mRNA ribB mRNA

Caption: FMN Riboswitch Signaling Pathway.

Data Presentation: Quantitative Activity of this compound and its Analogs

The following table summarizes the reported in vitro and cell-based activities of this compound and several of its key analogs. This data can be used as a reference for hit validation and lead optimization efforts.

Compound NameStructureTargetAssay TypeValueUnitsReference
This compound (Racemic mixture of A and B)E. coli FMN RiboswitchReporter Gene (GFP)0.3EC50 (µM)[1]
E. coliRiboflavin Reduction0.3IC50 (µM)[2]
This compound-A (R-isomer)E. coli FMN Riboswitch AptamerBinding Affinity>10,000KD (nM)[5]
This compound-B (S-isomer)E. coli FMN Riboswitch AptamerBinding Affinity6.6KD (nM)[5]
This compound-C (S-isomer analog)E. coliAntibacterial Activity8-fold more active than this compound-[5]
S. aureusAntibacterial Activity0.5MIC (µg/mL)[5]
This compound-D (Analog)F. nucleatum FMN AptamerCo-crystal Structure--[2]
This compound C-PA (Primary amine derivative of this compound-C)E. coli, K. pneumoniaeAntibacterial ActivityActive in vivo-[5]

Experimental Protocols

Cell-Based Reporter Gene Assay for High-Throughput Screening

This protocol describes a whole-cell, high-throughput screening assay to identify and characterize this compound analogs that functionally modulate the E. coli FMN riboswitch. The assay utilizes a reporter plasmid where the FMN riboswitch from the E. coli ribB gene is fused upstream of a reporter gene, such as firefly luciferase (luc) or green fluorescent protein (gfp).

Reporter_Assay_Workflow Start Start Plasmid_Construction Construct Reporter Plasmid (FMN Riboswitch + Reporter Gene) Start->Plasmid_Construction Transformation Transform E. coli Strain (e.g., MB5746) Plasmid_Construction->Transformation Culture_Growth Grow Overnight Culture Transformation->Culture_Growth Subculture Subculture and Grow to Log Phase (OD600 ~0.4-0.6) Culture_Growth->Subculture Dispense_Cells Dispense Cells into Microplate Subculture->Dispense_Cells Add_Compounds Add this compound Analogs (and Controls) Dispense_Cells->Add_Compounds Incubation Incubate at 37°C Add_Compounds->Incubation Measure_Signal Measure Reporter Signal (Luminescence or Fluorescence) and OD600 Incubation->Measure_Signal Data_Analysis Analyze Data: Normalize Signal to OD600, Calculate EC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Reporter Gene Assay Workflow.

  • Bacterial Strain: E. coli strain MB5746 or a similar strain suitable for reporter assays.[2]

  • Reporter Plasmid: A plasmid containing the E. coli ribB FMN riboswitch sequence fused upstream of a luciferase or GFP reporter gene.

  • Growth Medium: Luria-Bertani (LB) or Mueller-Hinton (MH) broth, supplemented with the appropriate antibiotic for plasmid maintenance.

  • This compound Analogs: Dissolved in DMSO to create stock solutions.

  • Controls:

    • Positive Control: this compound or FMN.

    • Negative Control: DMSO vehicle.

  • Microplates: 96- or 384-well clear or white-walled microplates.

  • Luciferase Assay Reagent: (if using luciferase reporter) Commercially available luciferase assay system (e.g., Promega Luciferase Assay System).[6]

  • Plate Reader: Capable of measuring luminescence or fluorescence, and absorbance at 600 nm.

  • Strain Preparation:

    • Transform the E. coli strain with the FMN riboswitch-reporter plasmid.

    • Select a single colony and inoculate a starter culture in growth medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking.

  • Assay Preparation:

    • The following day, dilute the overnight culture into fresh, pre-warmed growth medium to an optical density at 600 nm (OD600) of ~0.05.

    • Incubate at 37°C with shaking until the culture reaches early to mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).

  • Compound Addition:

    • Prepare serial dilutions of the this compound analogs and controls in the growth medium. The final DMSO concentration should be kept constant and typically below 1%.

    • Add the diluted compounds to the wells of the microplate.

  • Cell Plating and Incubation:

    • Add the log-phase bacterial culture to each well of the microplate containing the compounds.

    • The final volume in each well should be consistent (e.g., 100 µL for a 96-well plate).

    • Incubate the plate at 37°C with shaking for a predetermined time (e.g., 3-6 hours) to allow for changes in reporter gene expression.

  • Signal Detection:

    • After incubation, measure the OD600 of each well to assess bacterial growth.

    • For Luciferase Reporter:

      • Lyse the bacterial cells according to the luciferase assay kit manufacturer's protocol.[7] This may involve adding a lysis reagent and incubating at room temperature.

      • Add the luciferase substrate to each well and immediately measure the luminescence using a plate reader.[8][9]

    • For GFP Reporter:

      • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for GFP).

  • Data Analysis:

    • Normalize the reporter signal (luminescence or fluorescence) to the cell density (OD600) for each well to account for any effects of the compounds on bacterial growth.

    • Plot the normalized reporter signal against the log of the compound concentration.

    • Determine the half-maximal effective concentration (EC50) for each active compound using a suitable curve-fitting software.

In Vitro Transcription Termination Assay

This assay directly measures the ability of this compound analogs to induce premature transcription termination of the FMN riboswitch in a cell-free system. This method is crucial for confirming that the observed cellular activity is due to a direct interaction with the riboswitch RNA.

IVT_Workflow Start Start Template_Prep Prepare DNA Template (Promoter + FMN Riboswitch) Start->Template_Prep Transcription_Mix Assemble In Vitro Transcription Reaction Mix (RNAP, NTPs, [α-32P]UTP) Template_Prep->Transcription_Mix Add_Compounds Add this compound Analogs (and Controls) Transcription_Mix->Add_Compounds Incubation Incubate at 37°C Add_Compounds->Incubation Quench_Reaction Stop Reaction (e.g., with loading buffer) Incubation->Quench_Reaction PAGE Separate RNA Products by Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Quench_Reaction->PAGE Visualize_Analyze Visualize by Autoradiography and Quantify Read-through and Terminated Transcripts PAGE->Visualize_Analyze End End Visualize_Analyze->End

Caption: In Vitro Transcription Assay Workflow.

  • DNA Template: A linear DNA fragment containing a T7 or SP6 promoter followed by the E. coli ribB FMN riboswitch sequence.

  • RNA Polymerase: T7 or SP6 RNA polymerase.

  • NTPs: ATP, CTP, GTP, and UTP solutions.

  • Radiolabeled Nucleotide: [α-³²P]UTP or another labeled NTP.

  • Transcription Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and spermidine.

  • This compound Analogs: Dissolved in DMSO.

  • Controls:

    • Positive Control: FMN.

    • Negative Control: DMSO vehicle.

  • RNase Inhibitor.

  • Loading Buffer: Containing formamide, EDTA, and tracking dyes.

  • Polyacrylamide Gel: Denaturing polyacrylamide gel (e.g., 6-8% acrylamide, 7M urea).

  • Phosphorimager or X-ray film.

  • DNA Template Preparation:

    • Generate the DNA template by PCR using primers that incorporate the promoter sequence.

    • Purify the PCR product.

  • In Vitro Transcription Reaction Setup:

    • In a nuclease-free tube, combine the transcription buffer, RNase inhibitor, NTPs (including the radiolabeled NTP), and the DNA template.

    • Add the this compound analog or control at the desired final concentration.

    • Initiate the reaction by adding the RNA polymerase.

    • The total reaction volume is typically 10-20 µL.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of loading buffer.

  • Gel Electrophoresis:

    • Denature the samples by heating at 95°C for 3-5 minutes, then place on ice.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the tracking dyes have migrated to the desired positions.

  • Visualization and Analysis:

    • Dry the gel and expose it to a phosphorimager screen or X-ray film.

    • Two main RNA products will be visible: a shorter, terminated transcript and a longer, full-length "read-through" transcript.

    • Quantify the intensity of the bands corresponding to the terminated and read-through products.

    • Calculate the percentage of termination for each compound concentration.

    • Determine the EC50 value, which is the concentration of the compound that results in 50% transcription termination.

Conclusion

The cell-based reporter gene assay provides a robust and scalable method for the primary screening of this compound analogs, allowing for the rapid identification of compounds with whole-cell activity. The in vitro transcription termination assay serves as a critical secondary assay to confirm the mechanism of action and to ensure that the activity of the compounds is a direct result of their interaction with the FMN riboswitch. Together, these assays provide a comprehensive platform for the discovery and development of novel FMN riboswitch-targeting antibacterial agents.

References

Application Notes and Protocols: X-ray Crystallography of the Ribocil-Riboswitch Complex

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboswitches are structured non-coding RNA elements, typically found in the 5'-untranslated regions of bacterial messenger RNAs, that regulate gene expression by binding directly to specific small molecule metabolites.[1][2] The flavin mononucleotide (FMN) riboswitch, a key regulator of the riboflavin (Vitamin B2) biosynthesis and transport pathway in many bacteria, represents a promising target for novel antibiotics.[3][4] Ribocil, a potent and selective synthetic small molecule, was identified through phenotypic screening and functions as a mimic of the natural FMN ligand.[3][5] By binding to the FMN riboswitch, this compound represses the expression of essential genes like ribB, leading to the inhibition of bacterial growth.[3][6]

This document provides detailed application notes on the mechanism of the this compound-FMN riboswitch complex and protocols for its structural determination using X-ray crystallography, a critical technique for understanding the molecular interactions that drive its inhibitory activity and for guiding structure-based drug design.[1][4]

Mechanism of Action: this compound as an FMN Ligand Mimic

The FMN riboswitch operates as a genetic "off" switch. In the absence of its cognate ligand, the riboswitch adopts a conformation that allows for the transcription and translation of the downstream genes in the riboflavin biosynthesis pathway (the "ON" state).[3][6] Upon binding of FMN, or its synthetic mimic this compound, the aptamer domain of the riboswitch undergoes a significant conformational change. This change stabilizes a structure that sequesters the Shine-Dalgarno sequence and promotes the formation of a transcriptional terminator stem, effectively shutting down gene expression (the "OFF" state).[3][6]

This compound is a racemic mixture of two enantiomers: this compound-A (the R-isomer) and this compound-B (the S-isomer). Experimental data reveals that this compound-B is almost entirely responsible for the biological activity, demonstrating high-affinity binding to the FMN riboswitch aptamer.[6]

FMN_Riboswitch_Mechanism cluster_0 Low FMN / No this compound cluster_1 High FMN / this compound Present Aptamer_Unbound Aptamer Domain (Unbound) Anti_Terminator Anti-Sequester Loop Forms (Expression Platform) Aptamer_Unbound->Anti_Terminator Default State Transcription_ON ribB Gene Expression ON (Transcription & Translation) Anti_Terminator->Transcription_ON Allows Ligand FMN or this compound Aptamer_Bound Aptamer Domain (Ligand-Bound) Ligand->Aptamer_Bound Binds Terminator Sequester Loop Forms (Expression Platform) Aptamer_Bound->Terminator Induces Conformational Change Transcription_OFF ribB Gene Expression OFF (Transcription Terminated) Terminator->Transcription_OFF Causes

Figure 1. Signaling pathway of the FMN riboswitch regulated by FMN or this compound.

Quantitative Data

The binding affinity and inhibitory concentration of this compound and its analogs have been characterized through various biophysical and cellular assays.

Table 1: Binding Affinities of Ligands to the FMN Riboswitch Aptamer

CompoundTarget Organism/RNAMethodDissociation Constant (KD)Reference(s)
This compound E. coli FMN AptamerFluorescence Quenching13 nM / 16 nM[3][7]
This compound-A (R-isomer) E. coli FMN AptamerNot Specified> 10,000 nM[6]
This compound-B (S-isomer) E. coli FMN AptamerNot Specified6.6 nM[6]
FMN (Natural Ligand) E. coli FMN AptamerFluorescence Quenching1.2 nM[7]

Table 2: In Vitro and Cellular Activity of this compound

CompoundAssayOrganism/SystemValueReference(s)
This compound Reporter Gene ExpressionE. coliEC50 = 0.3 µM[3]
This compound Riboflavin Level ReductionE. coliIC50 = 0.3 µM[6]
This compound-C Reporter Gene ExpressionE. coliMore active than this compound[3]

Table 3: Crystallographic Data for the this compound Analog-Riboswitch Complex

ParameterValueReference(s)
PDB ID 5KX9 / 5C45[4][8]
Complex This compound-D bound to F. nucleatum FMN Riboswitch[3][6]
Resolution 2.95 Å[3][6]
Method X-ray Diffraction[3][6]

Experimental Protocols

The determination of the three-dimensional structure of an RNA-ligand complex is a multi-step process.[9] The following protocols are generalized from established methods for riboswitch crystallography and are specifically adapted for the this compound-FMN riboswitch complex.[1][9]

Protocol 1: RNA Aptamer Preparation

High-quality, homogeneously folded RNA is critical for successful crystallization.[10]

  • Construct Design: Design a DNA template for the FMN riboswitch aptamer domain (e.g., from Fusobacterium nucleatum or Escherichia coli). The construct should include a promoter sequence (e.g., T7) at the 5' end for in vitro transcription. Stability can be enhanced by using stable tetraloops (e.g., GAAA) to cap helical stems where appropriate.

  • In Vitro Transcription: Perform a large-scale in vitro transcription reaction using the DNA template, T7 RNA polymerase, and nucleotide triphosphates (NTPs).

  • Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE). This step is crucial to separate the full-length transcript from abortive sequences and hydrolyzed products.

  • Elution and Refolding:

    • Excise the band corresponding to the full-length RNA from the gel.

    • Elute the RNA from the gel slice using an appropriate buffer (e.g., 0.3 M sodium acetate).

    • Precipitate the RNA with ethanol and resuspend in RNase-free water.

    • To ensure proper folding, heat the RNA solution to 90°C for 2 minutes, followed by snap-cooling on ice. Then, add a folding buffer containing a divalent cation like MgCl₂ (typically 5-10 mM) and allow it to equilibrate at room temperature.

Protocol 2: Crystallization of the this compound-Riboswitch Complex
  • Complex Formation:

    • Dissolve this compound (or its active S-isomer, this compound-B) in a compatible solvent like DMSO to create a concentrated stock solution.

    • Mix the refolded RNA aptamer with a slight molar excess of this compound (e.g., 1:1.5 RNA:ligand ratio) to ensure saturation of the binding sites.

    • Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.

  • Crystallization Screening:

    • Use the sitting-drop or hanging-drop vapor diffusion method.

    • Set up crystallization screens using commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, JCSG+).

    • For each condition, mix 1 µL of the RNA-Ribocil complex with 1 µL of the reservoir solution.

    • Incubate the plates at a constant temperature (e.g., 18-20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization:

    • Once initial hits are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.

    • Micro-seeding can be employed to improve crystal size and quality if initial crystals are small or poorly formed.

Protocol 3: Data Collection and Structure Determination
  • Cryo-protection and Crystal Harvesting:

    • Identify a suitable cryoprotectant by adding it in increasing concentrations to the drop until the solution can be vitrified without ice formation. Common cryoprotectants for RNA include glycerol, ethylene glycol, or low-molecular-weight PEGs.

    • Carefully harvest the crystals using a nylon loop and flash-cool them in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Collect diffraction data from the frozen crystal at a synchrotron beamline.

    • Collect a complete dataset by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data using software like HKL2000 or XDS to determine the space group and unit cell parameters and to integrate reflection intensities.

    • Solve the phase problem. For RNA structures, molecular replacement is a common method if a homologous structure is available.

    • Build the initial model of the RNA-Ribocil complex into the electron density map using software like Coot.

    • Refine the structure using programs like Phenix or REFMAC5, which involves iterative cycles of model adjustment and comparison against the experimental data until the R-work and R-free values converge. The final solved structure for the this compound-D analog complex was determined at a resolution of 2.95 Å.[3][6]

XRay_Workflow cluster_rna RNA Preparation cluster_xtal Crystallography cluster_data Structure Solution rna_prep_1 1. DNA Template Design & Synthesis rna_prep_2 2. In Vitro Transcription rna_prep_1->rna_prep_2 rna_prep_3 3. PAGE Purification rna_prep_2->rna_prep_3 rna_prep_4 4. RNA Refolding (Heat & Mg²⁺) rna_prep_3->rna_prep_4 xtal_1 5. Complex Formation (RNA + this compound) rna_prep_4->xtal_1 xtal_2 6. Crystallization Screening xtal_1->xtal_2 xtal_3 7. Condition Optimization xtal_2->xtal_3 xtal_4 8. Cryo-protection & Crystal Harvest xtal_3->xtal_4 data_1 9. X-ray Diffraction Data Collection xtal_4->data_1 data_2 10. Phasing & Model Building data_1->data_2 data_3 11. Structural Refinement data_2->data_3 data_4 12. PDB Deposition (e.g., 5KX9) data_3->data_4

Figure 2. Experimental workflow for X-ray crystallography of the this compound-riboswitch complex.

References

Troubleshooting & Optimization

Ribocil Resistance Mechanisms: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating Ribocil resistance in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic small molecule that acts as a mimic of the natural ligand, flavin mononucleotide (FMN), for the FMN riboswitch.[1][2][3][4] By binding to the aptamer domain of the FMN riboswitch, this compound induces a conformational change that represses the expression of downstream genes involved in riboflavin (vitamin B2) biosynthesis and transport, such as ribB.[1][2][4] This leads to riboflavin starvation, ultimately inhibiting bacterial growth.[5][6] this compound is a racemic mixture, with the S-enantiomer (this compound-B) being the biologically active form that binds to the aptamer.[7][8]

Q2: What is the most common mechanism of resistance to this compound?

A2: The predominant mechanism of resistance to this compound is the acquisition of mutations within the FMN riboswitch itself.[1][7][9] These mutations typically occur in the ligand-binding aptamer domain or the downstream expression platform.[5][10] Such mutations prevent or reduce the binding affinity of this compound to the riboswitch, thereby allowing the continued expression of riboflavin biosynthesis genes even in the presence of the inhibitor.[1][11]

Q3: Are there other, less common, resistance mechanisms?

A3: While FMN riboswitch mutations are the primary driver of resistance, other mechanisms can contribute, particularly in Gram-negative bacteria. These include:

  • Efflux Pumps: Active transport of this compound out of the bacterial cell by efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, can lower the intracellular concentration of the compound to sub-toxic levels.[5][12][13][14] The activity of this compound C-PA, for example, is 16-fold more potent in efflux-deficient E. coli strains compared to wild-type.[5]

  • Decreased Permeability: The outer membrane of Gram-negative bacteria acts as a permeability barrier that can restrict the influx of compounds like this compound.[13][15] Strains with compromised outer membranes (e.g., E. coli ΔrfaC) show marked increases in susceptibility to this compound.[5]

Q4: Does the frequency of resistance to this compound pose a challenge for its development as an antibiotic?

A4: Yes, a notable frequency of resistance has been observed for this compound and its analogs. For example, the frequency of resistance (FOR) for this compound C-PA at 8 times the Minimum Inhibitory Concentration (MIC) was found to be 2.8 x 10⁻⁶ in E. coli and 2.4 x 10⁻⁶ in K. pneumoniae.[5] While not ideal, this is a challenge that has been addressed for other classes of antibiotics.[5]

Troubleshooting Guide

Problem 1: No antibacterial activity of this compound is observed against my wild-type Gram-negative strain.

  • Possible Cause 1: Intrinsic Resistance. Many wild-type Gram-negative bacteria are intrinsically resistant to this compound due to a combination of a low-permeability outer membrane and the presence of active efflux pumps.[5][6] this compound C, for instance, shows no significant activity against wild-type E. coli but has marked activity against strains with a truncated lipopolysaccharide (LPS) layer or deficient efflux pumps (e.g., ΔtolC).[5]

  • Troubleshooting Steps:

    • Use a Hypersensitive Strain: Test this compound activity on a strain with known permeability defects, such as E. coli ΔrfaC (LPS defect) or ΔtolC (efflux pump defect), as a positive control.[5]

    • Use an Optimized Analog: Analogs like this compound C-PA have been specifically designed with a primary amine to enhance accumulation in Gram-negative bacteria and show improved activity against wild-type strains of E. coli and K. pneumoniae.[6][7][8]

    • Verify Media Composition: Ensure the growth medium is not supplemented with exogenous riboflavin, as this will rescue bacteria from the effects of this compound and completely suppress its antibacterial activity.[2][16]

Problem 2: My bacterial culture rapidly develops resistance to this compound during experiments.

  • Possible Cause: Spontaneous Mutations. As the sole target is the FMN riboswitch, spontaneous mutations can arise relatively frequently, conferring resistance.[1][5][8]

  • Troubleshooting Steps:

    • Determine Frequency of Resistance (FOR): Quantify the rate at which resistant mutants appear (see Protocol 2). This provides a baseline for your strain.

    • Isolate and Sequence Mutants: Isolate resistant colonies and sequence the FMN riboswitch region to confirm that resistance is target-based. All 19 mutations initially identified as causing resistance to the original this compound compound were located within the FMN riboswitch.[1]

    • Assess Fitness Cost: Compare the growth rate of your resistant mutants to the wild-type strain in the absence of this compound. Some resistance mutations may confer a fitness cost, although studies with this compound C-PA resistant mutants showed nearly identical growth rates to wild-type.[5]

Problem 3: I have identified a mutation in the FMN riboswitch, but I'm unsure if it's responsible for the resistance phenotype.

  • Possible Cause: The mutation may not significantly impact this compound binding or riboswitch function. Not all mutations within the riboswitch confer high-level resistance. The effect can range from a complete loss of binding to a minor decrease in affinity.[1]

  • Troubleshooting Steps:

    • Perform Binding Assays: Conduct in vitro binding assays (see Protocol 4) to directly measure the binding affinity (Kd) of this compound to the mutant riboswitch RNA aptamer compared to the wild-type. For example, the G37U mutation only slightly weakens this compound binding, whereas others can abolish it.[1]

    • Use a Reporter Assay: Clone the mutant riboswitch upstream of a reporter gene (e.g., GFP) and measure gene expression in the presence and absence of this compound (see Protocol 5). This will demonstrate in a cellular context if the mutation disrupts the riboswitch's ability to regulate gene expression in response to the compound.[2]

    • Genetic Complementation: Introduce a wild-type copy of the FMN riboswitch on a plasmid into the resistant mutant and check for restoration of susceptibility to this compound.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs

Compound Bacterial Strain MIC (µg/mL) Reference
This compound C E. coli (Wild-Type) > 64 [8]
This compound C E. coli ΔrfaC (LPS Defect) 2 [5]
This compound C E. coli ΔtolC (Efflux Defect) 4 [5]
This compound C-PA E. coli (Wild-Type) 4 [8]
This compound C-PA E. coli ΔtolC (Efflux Defect) 0.25 [5]
This compound C-PA K. pneumoniae (Wild-Type) 4 [8]

| this compound C-PA | E. cloacae (Wild-Type) | 4 |[8] |

Table 2: this compound C-PA Frequency of Resistance (FOR)

Bacterial Strain Multiplier of MIC Frequency of Resistance (FOR) Reference
E. coli BW25113 8x 2.8 x 10⁻⁶ [5]
K. pneumoniae ATCC 27736 8x 2.4 x 10⁻⁶ [5]

| E. coli ΔtolC | 8x | 2.1 x 10⁻⁶ |[5] |

Table 3: Binding Affinities (Kd) of Ligands to E. coli FMN Riboswitch Aptamers

Riboswitch Aptamer Ligand Kd (nM) Reference
Wild-Type FMN ~1 [17]
Wild-Type This compound 13 [1]
C111U Mutant FMN Comparable to WT [17]
C111U Mutant This compound ≤ 13.4 [1]
G93U Mutant FMN ~1300 (1,300-fold decrease) [17]
G93U Mutant This compound No appreciable binding [17]

| G37U Mutant | this compound | 25 |[1] |

Key Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology:

  • Media Preparation: Prepare appropriate growth media (e.g., M9-MOPS or Mueller-Hinton Broth) without exogenous riboflavin.

  • Compound Dilution: Serially dilute the test compound (e.g., this compound C-PA) in the media across a 96-well microtiter plate. A typical starting concentration might be 64 µg/mL, serially diluted two-fold.

  • Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in the test media.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (bacteria, no compound) and a negative control well (media only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: Selection of this compound-Resistant Mutants

This protocol is used to isolate spontaneous mutants resistant to this compound.

Methodology:

  • Prepare Cultures: Grow several independent overnight cultures of the bacterial strain of interest.

  • Plate on Selective Agar: Spread a high density of cells (e.g., 10⁸ to 10⁹ CFU) from each culture onto agar plates containing this compound at a concentration that is a multiple of the predetermined MIC (e.g., 4x or 8x MIC).

  • Incubation: Incubate the plates at 37°C for 24-48 hours, or until colonies appear.

  • Isolate Colonies: Pick individual colonies that grow on the selective plates.

  • Confirm Resistance: Re-streak the isolated colonies on both selective (with this compound) and non-selective (without this compound) agar to confirm the resistance phenotype.

  • Calculate Frequency of Resistance (FOR): Determine the total viable cell count by plating dilutions of the initial overnight cultures on non-selective agar. The FOR is calculated as the number of resistant colonies divided by the total number of viable cells plated.

Protocol 4: In Vitro Riboswitch RNA Aptamer-Binding Assay

This fluorescence-based competition assay measures the ability of a compound to displace FMN from the riboswitch aptamer.

Methodology:

  • RNA Preparation: Synthesize and purify the wild-type or mutant FMN riboswitch RNA aptamer via in vitro transcription.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl, MgCl₂, KCl).

  • Binding Reaction: In a microplate, combine a fixed concentration of the RNA aptamer with a fixed concentration of FMN. The natural fluorescence of FMN is quenched upon binding to the RNA.

  • Competition: Add serial dilutions of the test compound (this compound) to the wells.

  • Incubation: Allow the reaction to equilibrate.

  • Fluorescence Measurement: Measure the fluorescence intensity. As this compound displaces FMN, the fluorescence of the liberated FMN will increase.

  • Data Analysis: Plot the increase in fluorescence against the concentration of the test compound to determine the IC₅₀ or Kd.

Visualizations

This compound Mechanism of Action & Resistance

The following diagrams illustrate the key molecular pathways involved in this compound's function and the common mechanisms bacteria use to develop resistance.

Ribocil_Mechanism cluster_0 Bacterial Cell cluster_1 This compound Action (Susceptible Bacterium) cluster_2 Resistance Mechanism (Mutant Bacterium) Ribocil_in This compound FMN_Riboswitch FMN Riboswitch (ON State) Ribocil_in->FMN_Riboswitch Binds to Aptamer Ribocil_Bound This compound-Bound Riboswitch (OFF State) FMN_Riboswitch->Ribocil_Bound Conformational Change ribB_gene ribB Gene Ribocil_Bound->ribB_gene Represses Expression No_RibB No RibB Protein ribB_gene->No_RibB Starvation Riboflavin Starvation & Growth Inhibition No_RibB->Starvation Ribocil_in_res This compound Mutant_Riboswitch Mutant FMN Riboswitch (Remains ON) Ribocil_in_res->Mutant_Riboswitch Binding Blocked ribB_gene_res ribB Gene Mutant_Riboswitch->ribB_gene_res Expression Proceeds RibB_protein RibB Protein Synthesized ribB_gene_res->RibB_protein Growth Riboflavin Synthesis & Normal Growth RibB_protein->Growth

Caption: this compound's mechanism of action and the primary resistance pathway via riboswitch mutation.

Resistance_Mechanisms Key Resistance Mechanisms in Gram-Negative Bacteria: 1. Decreased membrane permeability. 2. Active efflux of the drug. 3. Mutation of the FMN riboswitch target. cluster_cell Gram-Negative Bacterium This compound Extracellular This compound OM Outer Membrane This compound->OM 1. Decreased Permeability Ribocil_peri This compound This compound->Ribocil_peri 1. Permeation IM Inner Membrane Ribocil_peri->this compound Ribocil_cyto Intracellular This compound Ribocil_peri->Ribocil_cyto Ribocil_cyto->Ribocil_peri 2. Efflux Target FMN Riboswitch Ribocil_cyto->Target Target Binding Target->Target 3. Target Mutation Efflux Efflux Pump (e.g., RND)

Caption: Overview of potential this compound resistance mechanisms in Gram-negative bacteria.

Experimental Workflow

Experimental_Workflow start Observation: Bacterial growth in presence of this compound mic 1. Confirm Resistance: Determine MIC of isolate vs. WT start->mic select 2. Isolate Resistant Colony (Protocol 2) mic->select wgs 3. Identify Genetic Basis: Whole-Genome Sequencing select->wgs decision Mutation Found? wgs->decision decision->wgs No (re-sequence) riboswitch_mut Mutation in FMN Riboswitch? decision->riboswitch_mut Yes other_mut Investigate other mutations (e.g., efflux regulators) riboswitch_mut->other_mut No validate 4. Validate Causality riboswitch_mut->validate Yes other_mut->validate binding_assay In Vitro Binding Assay (Protocol 4) validate->binding_assay reporter_assay Cell-Based Reporter Assay validate->reporter_assay complementation Genetic Complementation validate->complementation end Resistance Mechanism Confirmed binding_assay->end reporter_assay->end complementation->end

Caption: Experimental workflow for identifying and validating this compound resistance mechanisms.

References

Technical Support Center: Investigating Potential Off-Target Effects of Ribociclib in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers exploring the effects of Ribociclib in bacterial systems. This resource provides troubleshooting guidance and frequently asked questions to navigate potential challenges and interpret unexpected results during your experiments. As Ribociclib is a selective inhibitor of human cyclin-dependent kinases 4 and 6 (CDK4/6), its effects in bacteria are likely to be off-target. This guide is designed to help you identify and characterize these potential off-target interactions.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Ribociclib in bacteria.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Inhibition of Bacterial Growth 1. Off-target inhibition of a bacterial kinase: While bacteria do not have CDK4/6 homologs, Ribociclib may inhibit other bacterial protein kinases that share structural similarities in the ATP-binding pocket.[1][2] 2. Inhibition of other essential bacterial enzymes: The compound may bind to ATP-binding sites of other essential enzymes, such as those involved in fatty acid biosynthesis.[1] 3. Disruption of cell division machinery: Although the direct targets are absent, the chemical scaffold might interfere with bacterial proteins involved in cell division.1. Perform a dose-response curve: Determine the minimal inhibitory concentration (MIC) to quantify the inhibitory effect. 2. Conduct target deconvolution studies: Utilize techniques like affinity chromatography with immobilized Ribociclib to pull down potential binding partners from bacterial lysates. 3. Screen a panel of bacterial kinases: If putative kinase targets are identified, perform in vitro kinase assays to confirm inhibition. 4. Analyze bacterial morphology: Use microscopy to observe any changes in cell shape, size, or division, which might suggest interference with the cell cycle or cell wall synthesis.
Variability in Results Between Bacterial Species 1. Differences in bacterial kinases or other potential targets: The presence and structure of potential off-targets can vary significantly between different bacterial species. 2. Differences in cell wall permeability and efflux pumps: Gram-negative bacteria, with their outer membrane, may be less susceptible than Gram-positive bacteria. Efflux pumps can also actively remove the compound.[1]1. Compare results with a Gram-positive and a Gram-negative species: For example, Staphylococcus aureus and Escherichia coli. 2. Use efflux pump-deficient strains: If available, these strains can help determine if active transport out of the cell is a factor. 3. Test in combination with a membrane permeabilizing agent: For Gram-negative bacteria, a sub-lethal concentration of a compound like polymyxin B nonapeptide can increase outer membrane permeability.
No Observable Effect on Bacterial Growth 1. Lack of a suitable off-target: Ribociclib may not interact with any essential bacterial proteins at the tested concentrations. 2. Low cell permeability: The compound may not be able to enter the bacterial cell. 3. Efflux of the compound: The bacterium may be actively pumping Ribociclib out.1. Increase the concentration range: Test higher concentrations of Ribociclib. 2. Verify compound uptake: Use analytical methods like LC-MS/MS to measure intracellular concentrations of Ribociclib. 3. Utilize bacterial strains with compromised cell envelopes: This can help to overcome permeability issues.

Frequently Asked Questions (FAQs)

Q1: Does Ribociclib have a known antibacterial mechanism of action?

A1: No, Ribociclib is specifically designed as an inhibitor of human CDK4/6 and does not have a recognized antibacterial mechanism of action.[3][4] Any observed antibacterial effects are likely due to off-target interactions with bacterial proteins. The promiscuity of some kinase inhibitors allows them to bind to targets in different organisms, a phenomenon that is being explored for drug repurposing.[1]

Q2: Are there any known bacterial homologs to human CDK4/6?

A2: Bacteria do not possess direct homologs of the cyclin-dependent kinases that regulate the eukaryotic cell cycle.[5][6] Bacterial cell cycle regulation is controlled by a different set of proteins. Therefore, the canonical mechanism of Ribociclib action is not applicable in bacteria.

Q3: What types of off-target effects are common for kinase inhibitors in bacteria?

A3: Kinase inhibitors can exhibit off-target effects in bacteria by binding to the ATP-binding sites of various proteins. This can include bacterial protein kinases, which, although different from eukaryotic kinases, still play crucial roles in signaling and regulation.[2] Additionally, some kinase inhibitors have been found to target other enzymes, such as those involved in fatty acid biosynthesis.[1]

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A4: Since Ribociclib has no known on-target in bacteria, any observed effect is, by definition, off-target. The key challenge is to identify the specific bacterial protein(s) that Ribociclib is interacting with. This can be achieved through a combination of biochemical and genetic approaches outlined in the experimental protocols below.

Q5: Could Ribociclib's effect on gut microbiota in cancer patients be related to off-target antibacterial activity?

A5: It's plausible. A study has shown that Ribociclib treatment in breast cancer patients can alter the composition of their gut microbiota.[7] This could be an indirect effect of the drug on the host's immune system or a direct off-target antibacterial effect on certain gut bacteria. Further research is needed to elucidate the exact mechanism.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of Ribociclib

This protocol outlines the steps to determine the lowest concentration of Ribociclib that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • Ribociclib stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial dilution of Ribociclib in the growth medium in a 96-well plate. The final concentrations should typically range from 0.1 µM to 100 µM or higher.

  • Include a positive control (bacteria with no drug) and a negative control (medium with no bacteria). Also, include a solvent control (bacteria with the same concentration of DMSO as the highest drug concentration).

  • Inoculate the wells with the bacterial culture at a standardized density (e.g., 5 x 10^5 CFU/mL).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration where growth is inhibited by ≥90% compared to the positive control.

Protocol 2: Affinity-Based Target Identification

This protocol describes a method to identify potential bacterial proteins that bind to Ribociclib.

Materials:

  • Ribociclib

  • Affinity chromatography beads (e.g., NHS-activated sepharose)

  • Bacterial culture

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and mass spectrometry equipment

Procedure:

  • Immobilize Ribociclib: Covalently link Ribociclib to the affinity chromatography beads according to the manufacturer's instructions.

  • Prepare Bacterial Lysate: Grow a large culture of the bacteria of interest, harvest the cells, and lyse them to release the proteins.

  • Affinity Chromatography:

    • Incubate the bacterial lysate with the Ribociclib-conjugated beads to allow for binding.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using an appropriate elution buffer (e.g., high salt, low pH, or a solution of free Ribociclib).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).

Visualizations

Experimental_Workflow Experimental Workflow for Investigating Off-Target Effects cluster_phenotypic Phenotypic Screening cluster_target_id Target Identification cluster_validation Target Validation pheno_screen Bacterial Growth Inhibition Assay (MIC Determination) affinity_chrom Affinity Chromatography (Ribociclib-conjugated beads) pheno_screen->affinity_chrom Identifies inhibitory effect morph_analysis Morphological Analysis (Microscopy) mass_spec Mass Spectrometry (Protein Identification) affinity_chrom->mass_spec Isolates binding partners in_vitro_assay In Vitro Kinase Assay (for identified kinases) mass_spec->in_vitro_assay Identifies potential targets gene_knockout Gene Knockout/Knockdown (of potential target) mass_spec->gene_knockout Identifies potential targets in_vitro_assay->gene_knockout Signaling_Pathway_Hypothesis Hypothetical Off-Target Signaling Pathway Ribociclib Ribociclib Bacterial_Kinase Bacterial Ser/Thr Kinase (Putative Off-Target) Ribociclib->Bacterial_Kinase Inhibits Substrate Substrate Protein Bacterial_Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cell_Process Essential Cellular Process (e.g., Cell Division, Metabolism) Phospho_Substrate->Cell_Process Regulates

References

Spontaneous mutations in FMN riboswitch conferring Ribocil resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with spontaneous mutations in the FMN riboswitch that confer resistance to Ribocil.

Frequently Asked Questions (FAQs)

Q1: What is the FMN riboswitch and how does it regulate gene expression?

A1: The FMN riboswitch, also known as the RFN element, is a conserved RNA structure found in the 5'-untranslated region of prokaryotic mRNAs that encode for proteins involved in the biosynthesis and transport of flavin mononucleotide (FMN).[1][2] It functions as a metabolite-dependent genetic switch that directly binds to FMN without the need for proteins.[1][3] This binding event induces a conformational change in the RNA structure. In the absence of FMN, the riboswitch adopts a conformation that allows for transcription of the downstream genes (gene expression ON).[4] When FMN is present in sufficient concentrations, it binds to the riboswitch aptamer, causing a structural rearrangement that typically forms a transcription terminator stem, leading to premature transcription termination and shutting down gene expression (gene expression OFF).[4][5][6] In some cases, it can also regulate gene expression by sequestering the ribosome-binding site to inhibit translation.[3]

Q2: What is this compound and what is its mechanism of action?

A2: this compound is a synthetic small molecule identified in a phenotypic screen that exhibits antibacterial activity by targeting the FMN riboswitch.[6][7][8] Although structurally distinct from FMN, this compound acts as a potent mimic of the natural ligand.[7][8] It binds to the aptamer domain of the FMN riboswitch, inducing a similar conformational change as FMN. This locks the riboswitch in the "OFF" state, repressing the expression of genes essential for riboflavin biosynthesis.[8] The resulting depletion of intracellular flavins, such as FMN and flavin adenine dinucleotide (FAD), leads to bacterial growth inhibition and cell death.[6][9]

Q3: How do spontaneous mutations in the FMN riboswitch lead to this compound resistance?

A3: Spontaneous mutations conferring resistance to this compound typically occur within the FMN riboswitch itself, in either the aptamer (ligand-binding) domain or the expression platform.[6][9] These mutations can disrupt the binding of this compound to the aptamer, preventing the compound from effectively repressing gene expression. Some mutations might selectively reduce the binding affinity for this compound while maintaining sufficient affinity for the natural ligand, FMN, allowing the bacterium to survive and grow in the presence of the drug.[10]

Q4: Are there known "hotspots" for this compound resistance mutations in the FMN riboswitch?

A4: Yes, studies have identified several positions within the FMN riboswitch that are prone to mutations leading to this compound resistance. These mutations are often located in regions critical for ligand binding or for the conformational switch that regulates gene expression. For example, mutations in E. coli have been mapped to various positions in the aptamer and the expression platform.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving FMN riboswitches and this compound resistance.

Problem 1: I am unable to generate this compound-resistant mutants.

Possible Cause Troubleshooting Step
Incorrect this compound Concentration Ensure you are using an appropriate selective concentration of this compound. This is typically several-fold higher than the Minimum Inhibitory Concentration (MIC). For E. coli, resistance selection has been successfully performed at 8x MIC.[9]
Inadequate Plating Density The frequency of spontaneous resistance can be low. Ensure you are plating a sufficient number of cells (e.g., 10⁸ to 10¹⁰ CFU) to detect resistant colonies.
Media Composition Use a minimal medium for selection. Rich media may contain riboflavin, which can be scavenged by some bacteria, bypassing the effect of this compound and preventing the selection of true resistant mutants.[9]
Compound Instability Verify the stability and activity of your this compound stock solution. Prepare fresh solutions if necessary.

Problem 2: My this compound-resistant mutants show a significant fitness cost (i.e., slow growth) compared to the wild-type strain in the absence of the drug.

Possible Cause Troubleshooting Step
Disrupted FMN Sensing The mutation may have significantly reduced the binding affinity for the natural ligand, FMN, leading to dysregulation of the riboflavin biosynthesis pathway.
Altered RNA Structure The mutation might destabilize the overall riboswitch structure, affecting its ability to properly regulate gene expression even in the absence of this compound.
Off-target Mutations Although resistance mutations are frequently found in the riboswitch, consider the possibility of off-target mutations. Perform whole-genome sequencing to identify any other genetic changes.

Problem 3: I have sequenced the FMN riboswitch from my resistant clones but cannot find any mutations.

Possible Cause Troubleshooting Step
Efflux Pump Upregulation Resistance may be due to non-target mechanisms, such as the upregulation of efflux pumps that actively remove this compound from the cell. Perform a gene expression analysis (e.g., qRT-PCR) on known efflux pump genes.
Target Gene Amplification The bacterium may have amplified the genomic region containing the FMN riboswitch and the downstream riboflavin biosynthesis genes, overcoming the inhibitory effect of this compound. Use qPCR to check for copy number variations.
Mutations Outside the Sequenced Region Ensure your sequencing primers cover the entire FMN riboswitch, including the aptamer, expression platform, and flanking regions.

Quantitative Data on this compound Resistance Mutations

The following table summarizes data on spontaneous mutations in the E. coli FMN riboswitch that confer resistance to this compound. The binding dissociation constants (Kd) indicate how the mutations affect the affinity for the natural ligand (FMN) and the inhibitor (this compound).

Aptamer MutationKd for FMN (nM)Kd for this compound (nM)Fold Change in this compound Binding
Wild Type 1.013.4-
C100U 1.010.3~0.8x
C111U 1.07.0~0.5x
G37U 9.525.3~1.9x
C33U 96.4~2500~187x
G93U > 1000Not DeterminedN/A
Δ94–102 > 1000Not DeterminedN/A
Data adapted from Howe, J. A. et al. (2016).[10]

Note: A higher Kd value indicates weaker binding. Mutations like C33U significantly reduce this compound's binding affinity while only moderately affecting FMN binding, providing a clear mechanism for resistance. Mutations like G93U and the Δ94–102 deletion abolish FMN binding, which would likely lead to a significant fitness cost.

Key Experimental Protocols

Protocol for Selection of Spontaneous this compound-Resistant Mutants

This protocol is a generalized procedure for isolating spontaneous mutants resistant to this compound.

  • Prepare an Overnight Culture: Inoculate a single colony of the wild-type bacterial strain (e.g., E. coli BW25113) into a suitable liquid medium (e.g., M9-MOPS) and grow overnight at 37°C with shaking.

  • Plate for Resistance: Spread a high density of cells from the overnight culture onto multiple agar plates containing a selective concentration of this compound (e.g., 8x the MIC). Also, plate serial dilutions onto drug-free plates to determine the total viable cell count.

  • Incubate: Incubate the plates at 37°C for 24-48 hours, or until colonies appear on the selective plates.

  • Calculate Frequency of Resistance (FOR): The FOR is calculated by dividing the number of resistant colonies by the total number of viable cells plated. A typical FOR for E. coli against this compound C-PA at 8x MIC is approximately 2.8 x 10⁻⁶.[9]

  • Isolate and Purify Mutants: Streak individual resistant colonies onto fresh selective agar plates to isolate pure clones.

  • Verify Resistance: Confirm the resistance phenotype of the isolated clones by determining their MIC for this compound and comparing it to the wild-type strain.

Protocol for Characterizing FMN and this compound Binding to Riboswitch Mutants

This protocol describes a fluorescence-based assay to determine the binding affinity of FMN and the competitive binding of this compound.

  • RNA Preparation: Synthesize wild-type and mutant FMN riboswitch aptamer RNA via in vitro transcription. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Fluorescence-Based FMN Binding Assay:

    • Prepare a series of reactions containing a fixed concentration of the RNA aptamer and varying concentrations of FMN in a suitable binding buffer.

    • Incubate the reactions to allow binding to reach equilibrium.

    • Measure the fluorescence of FMN. The binding of FMN to the RNA aptamer quenches its natural fluorescence.

    • Plot the change in fluorescence against the FMN concentration and fit the data to a suitable binding equation to determine the dissociation constant (Kd).[11]

  • This compound Competition Assay:

    • Prepare a series of reactions containing fixed concentrations of the RNA aptamer and FMN, and varying concentrations of this compound.

    • Incubate the reactions to allow the competition to reach equilibrium.

    • Measure the fluorescence. As this compound displaces FMN from the aptamer, the fluorescence will increase.

    • Plot the change in fluorescence against the this compound concentration and fit the data to a competition binding equation to determine the inhibitory constant (Ki) or Kd for this compound.[10][11]

Visualizations

FMN Riboswitch Signaling Pathway

FMN_Riboswitch_Pathway cluster_low_fmn Low [FMN] cluster_high_fmn High [FMN] or this compound Present FMN_absent FMN Absent Antiterminator Antiterminator Structure Forms FMN_absent->Antiterminator Transcription_ON Gene Expression ON Antiterminator->Transcription_ON FMN_present FMN or this compound Binds to Aptamer Terminator Terminator Structure Forms FMN_present->Terminator Transcription_OFF Gene Expression OFF Terminator->Transcription_OFF Riboswitch FMN Riboswitch Riboswitch->FMN_absent Riboswitch->FMN_present

Caption: FMN riboswitch regulation of gene expression.

Experimental Workflow for this compound Resistance Analysis

Experimental_Workflow Start Start with Wild-Type Bacteria Selection Plate on Media + 8x MIC this compound Start->Selection Isolation Isolate Resistant Colonies Selection->Isolation Verification Confirm Resistance (MIC Testing) Isolation->Verification Sequencing Sequence FMN Riboswitch Locus Verification->Sequencing Mutation_Found Mutation Identified? Sequencing->Mutation_Found Characterization In Vitro Binding Assays (Kd for FMN/Ribocil) Mutation_Found->Characterization Yes No_Mutation Investigate Off-Target Mechanisms (e.g., Efflux) Mutation_Found->No_Mutation No End Conclusion on Resistance Mechanism Characterization->End No_Mutation->End

Caption: Workflow for isolating and characterizing this compound-resistant mutants.

Logic of this compound Resistance by Mutation

Resistance_Logic Mutation Spontaneous Mutation in FMN Riboswitch Ribocil_Binding This compound Binding to Aptamer is Reduced Mutation->Ribocil_Binding FMN_Binding FMN Binding is Largely Retained Mutation->FMN_Binding Conformation Riboswitch Fails to Adopt 'OFF' State with this compound Ribocil_Binding->Conformation Expression Riboflavin Biosynthesis Genes are Expressed FMN_Binding->Expression Conformation->Expression Phenotype Bacterial Growth in Presence of this compound (Resistance) Expression->Phenotype

Caption: Logical flow from mutation to the resistant phenotype.

References

Technical Support Center: Enhancing the Pharmacokinetic Profile of Ribociclib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the pharmacokinetic properties of Ribociclib.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic challenges associated with Ribociclib?

A1: Ribociclib, an inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), generally exhibits favorable pharmacokinetic properties, including rapid absorption and a half-life that supports once-daily dosing.[1][2] However, the primary challenges are its extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, and its classification as a poorly soluble drug.[1][2][3] Its metabolism by CYP3A4 makes it susceptible to drug-drug interactions, where co-administration with strong CYP3A4 inhibitors or inducers can significantly alter its plasma concentrations.[4][5]

Q2: What are the initial steps to consider when aiming to improve Ribociclib's oral bioavailability?

A2: Given that Ribociclib is a poorly soluble drug, initial strategies should focus on enhancing its solubility and dissolution rate.[1][3] Common approaches include particle size reduction (micronization or nanosizing), the use of solid dispersions where the drug is dispersed in a polymer matrix, and the development of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][6][7] Each of these techniques aims to increase the surface area of the drug available for dissolution in the gastrointestinal tract.[1][6]

Q3: How can the metabolic stability of a Ribociclib analog be assessed in vitro?

A3: The metabolic stability of a new chemical entity is typically first assessed using an in vitro human liver microsome stability assay.[8][9][10] This assay measures the rate at which the compound is metabolized by cytochrome P450 enzymes present in liver microsomes.[8][9] Key parameters obtained from this assay are the compound's half-life (t½) and intrinsic clearance (CLint), which provide an early indication of its likely in vivo metabolic fate.[9]

Q4: What in vitro assay is recommended for evaluating the intestinal permeability of a modified Ribociclib?

A4: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption of drugs.[11][12][13] This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to determine the rate at which a compound crosses this barrier.[12][14] The assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[12][15]

Troubleshooting Guides

Human Liver Microsome Stability Assay
Issue Potential Cause Troubleshooting Steps
High variability between replicate experiments. Inconsistent microsome activity due to improper storage or handling.Ensure microsomes are stored at -80°C and thawed rapidly at 37°C immediately before use. Avoid repeated freeze-thaw cycles. Confirm the activity of each new batch of microsomes with known control compounds.[16]
Pipetting errors, especially with small volumes of test compounds or cofactors.Use calibrated pipettes and consider using automated liquid handlers for improved precision. Prepare stock solutions at concentrations that allow for larger, more accurate transfer volumes.
Compound appears metabolically unstable (rapid disappearance), but this is not expected based on its structure. Chemical instability of the compound in the assay buffer.Run a control incubation without the NADPH cofactor. Significant disappearance of the compound in the absence of NADPH suggests chemical degradation rather than metabolic instability.[8]
Non-specific binding of the compound to the assay plate or microsomes.Use low-binding plates. At the end of the incubation, analyze the amount of compound remaining in the well (both supernatant and pellet) to calculate mass balance.
Compound appears too stable, contradicting in vivo data. The primary metabolic pathway is not mediated by CYP450 enzymes.Consider that metabolism may be occurring through other pathways not fully represented in microsomes, such as phase II conjugation or cytosolic enzymes.[8] Assays using hepatocytes, which contain a broader range of metabolic enzymes, may provide a more complete picture.[9]
The concentration of the test compound is too high, leading to enzyme saturation.Test a range of compound concentrations to ensure the assay is being conducted under linear kinetic conditions.
Caco-2 Permeability Assay
Issue Potential Cause Troubleshooting Steps
Low transepithelial electrical resistance (TEER) values. Incomplete monolayer formation or compromised cell integrity.Ensure Caco-2 cells are seeded at the correct density and cultured for a sufficient duration (typically 21 days) to allow for full differentiation and formation of tight junctions.[12][14] Check for contamination and ensure proper cell culture conditions.
Toxicity of the test compound to the Caco-2 cells.Perform a toxicity test by incubating the cells with the compound at the desired concentration and monitoring TEER values or using a viability stain. If toxic, use a lower, non-toxic concentration for the permeability assay.[17]
Low compound recovery (<80%). Non-specific binding of the compound to the Transwell plate or cell monolayer.Use low-binding plates. At the end of the assay, quantify the amount of compound in the donor and receiver compartments, as well as the amount associated with the cell monolayer, to perform a mass balance calculation.[15]
Metabolism of the compound by Caco-2 cells.Analyze samples for the presence of metabolites. If significant metabolism is observed, this should be noted, as it can affect the interpretation of permeability.[17]
Poor aqueous solubility of the compound leading to precipitation in the assay buffer.Reduce the test compound concentration or use a co-solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells (typically <1%).[11][18]
High apparent permeability in the apical to basolateral direction (Papp A->B), but poor oral absorption in vivo. The compound is a substrate for active uptake transporters that are highly expressed in Caco-2 cells but may be saturated or less influential in vivo.Investigate the involvement of specific uptake transporters using known inhibitors.
High efflux ratio (Papp B->A / Papp A->B > 2). The compound is a substrate for efflux transporters such as P-gp or BCRP.Confirm efflux by running the assay in the presence of known inhibitors of these transporters (e.g., verapamil for P-gp). A significant decrease in the efflux ratio in the presence of an inhibitor confirms that the compound is a substrate.[12][15]

Quantitative Data Summary

Table 1: Key Pharmacokinetic Parameters of Ribociclib

ParameterValueReference
Oral Bioavailability ~66%[1][2]
Time to Maximum Plasma Concentration (Tmax) 1-4 hours[19]
Plasma Half-life (t½) ~32 hours[1][2]
Primary Metabolism Hepatic, mainly via CYP3A4[1][2]
Primary Excretion Feces[1]

Experimental Protocols

Detailed Methodology for Human Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM stock solution of the test compound and positive controls (e.g., testosterone, verapamil) in DMSO.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[20][21]

  • Incubation Procedure:

    • In a 96-well plate, add the phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[8]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20][21]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[8]

    • Include a negative control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.[8]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).[9]

Detailed Methodology for Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts (e.g., 24-well format) and culture for 21-28 days to allow for monolayer formation and differentiation.[12][14]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²).[12][14]

  • Permeability Experiment (Apical to Basolateral - A->B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (at a non-toxic concentration, e.g., 10 µM) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), take a sample from the basolateral compartment and replace it with fresh buffer.

    • At the end of the experiment, take a sample from the apical compartment.

  • Bidirectional Permeability (for Efflux Assessment):

    • Perform the experiment in the basolateral to apical (B->A) direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.[15]

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[15]

    • Calculate the efflux ratio as Papp (B->A) / Papp (A->B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.[15]

Representative In Vivo Pharmacokinetic Study in Mice
  • Animal Preparation:

    • Use an appropriate strain of mice (e.g., C57BL/6) and allow them to acclimatize for at least one week.[22] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[22]

  • Dosing:

    • For oral administration, formulate the Ribociclib analog in a suitable vehicle (e.g., Ora-Plus). Administer a single dose via oral gavage.[22]

    • For intravenous administration (to determine absolute bioavailability), formulate the compound in a vehicle suitable for injection and administer via the tail vein.[22]

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[23]

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Extract the drug from the plasma samples and quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).

      • Area under the plasma concentration-time curve (AUC).

      • Clearance (CL).

      • Volume of distribution (Vd).

      • Half-life (t½).

    • Calculate oral bioavailability (F%) as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Visualizations

CDK4_6_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K/AKT/mTOR PI3K/AKT/mTOR RTK->PI3K/AKT/mTOR RAS/MAPK RAS/MAPK RTK->RAS/MAPK Cyclin D Cyclin D PI3K/AKT/mTOR->Cyclin D RAS/MAPK->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex pRb Phosphorylated Rb (pRb) Cyclin D-CDK4/6 Complex->pRb Phosphorylation Ribociclib Ribociclib Ribociclib->Cyclin D-CDK4/6 Complex p16 p16 p16->Cyclin D-CDK4/6 Complex Rb Retinoblastoma Protein (Rb) E2F E2F Rb->E2F Binds & Inhibits pRb->E2F Releases G1-S Phase\nProgression G1-S Phase Progression E2F->G1-S Phase\nProgression Drives Transcription Experimental_Workflow start Identify PK Limitation (e.g., High CYP3A4 Metabolism) design Design & Synthesize Novel Analogs start->design screen1 In Vitro Screening: Metabolic Stability (Human Liver Microsomes) design->screen1 decision1 Improved Stability? screen1->decision1 screen2 In Vitro Screening: Permeability (Caco-2 Assay) decision1->screen2 Yes back_to_design Redesign Analogs decision1->back_to_design No decision2 Good Permeability? screen2->decision2 invivo In Vivo PK Study (e.g., Mouse Model) decision2->invivo Yes decision2->back_to_design No decision3 Improved PK Profile? invivo->decision3 end Lead Candidate for Further Development decision3->end Yes decision3->back_to_design No back_to_design->design Troubleshooting_Logic start Unexpected In Vitro Assay Result check_compound Assess Compound Properties: Solubility, Stability in Buffer start->check_compound check_assay Review Assay Parameters: Controls, Reagent Quality, Cell Health start->check_assay compound_issue Compound-Specific Issue (e.g., Precipitation, Degradation) check_compound->compound_issue Problem Identified assay_issue Assay Performance Issue (e.g., Poor Monolayer Integrity) check_assay->assay_issue Problem Identified modify_compound Modify Compound Formulation or Concentration compound_issue->modify_compound optimize_assay Optimize Assay Protocol (e.g., New Reagents, Adjust Conditions) assay_issue->optimize_assay rerun Re-run Experiment modify_compound->rerun optimize_assay->rerun

References

Technical Support Center: Ribocil Efflux Pump Interactions in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ribocil and its interactions with efflux pumps in Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic small molecule that acts as an antibiotic by targeting the flavin mononucleotide (FMN) riboswitch.[1][2] Riboswitches are non-coding RNA elements that regulate gene expression.[1] By binding to the FMN riboswitch, this compound mimics the natural ligand (FMN) and represses the expression of genes involved in riboflavin (vitamin B2) biosynthesis, such as ribB.[1] This leads to riboflavin starvation, ultimately inhibiting bacterial growth and causing cell death.[3] Mammalian cells do not utilize riboswitches, making this a potentially selective target for antibacterial therapy.[3]

Q2: Why is this compound often inactive against wild-type Gram-negative bacteria like E. coli?

The lack of activity of many this compound variants (like this compound C) against wild-type Gram-negative pathogens is primarily due to two factors: the impermeable outer membrane and the action of promiscuous efflux pumps.[3][4][5] These pumps actively expel the compound from the cell before it can reach its target, the FMN riboswitch, in sufficient concentrations.[3][6] The AcrAB-TolC efflux system is a major contributor to this resistance in E. coli and other Enterobacteriaceae.[3][7][8]

Q3: How can the activity of this compound against Gram-negative bacteria be improved?

There are two primary strategies to enhance this compound's efficacy:

  • Chemical Modification: Modifying the chemical structure of this compound can improve its ability to bypass efflux pumps and accumulate within the bacterial cell. For example, this compound C-PA was designed using "eNTRy rules" (e.g., adding a primary amine, ensuring low globularity) to significantly increase its accumulation in and activity against E. coli.[3][6]

  • Use of Efflux Pump Inhibitors (EPIs): Co-administering this compound with an EPI can block the efflux pumps, thereby increasing the intracellular concentration of this compound. EPIs like Phenylalanine-Arginine β-Naphthylamide (PAβN) have been shown to inhibit RND-type efflux pumps, which are prevalent in Gram-negative bacteria.[9]

Q4: What are the known mechanisms of acquired resistance to this compound?

Resistance to this compound can emerge through several mechanisms:

  • Target Modification: Mutations within the FMN riboswitch can prevent this compound from binding effectively, thus negating its inhibitory effect.[1][2]

  • Efflux Pump Upregulation: Bacteria can evolve to overexpress their native efflux pumps, such as AcrAB-TolC, or activate redundant pump systems to more efficiently remove the compound.[8]

  • Regulator Mutations: Mutations in genes that regulate the expression of efflux pumps (e.g., acrR, marA, soxS) can lead to increased pump production and subsequent resistance.[8][10]

Troubleshooting Guides

Problem 1: High Minimum Inhibitory Concentration (MIC) values or no activity observed for this compound against wild-type strains.

Possible Cause 1: Efflux Pump Activity. Wild-type Gram-negative strains possess highly efficient efflux pumps, like AcrAB-TolC, that remove this compound from the cell.[3][8]

  • Troubleshooting Steps:

    • Test against Efflux-Deficient Strains: Determine the MIC of your this compound compound against an efflux-deficient strain (e.g., E. coli ΔtolC or ΔacrB). A significant decrease in MIC (typically 8-fold or greater) compared to the wild-type strain indicates that your compound is a substrate for that efflux pump.[3]

    • Use an Efflux Pump Inhibitor (EPI): Perform a synergy assay (see Experimental Protocols) by testing the MIC of this compound in the presence of a sub-inhibitory concentration of an EPI like PAβN. A marked reduction in the this compound MIC suggests efflux is the primary reason for inactivity.[9]

Possible Cause 2: Poor Permeability. The Gram-negative outer membrane is a formidable barrier that can prevent this compound from entering the cell in the first place.[3][4]

  • Troubleshooting Steps:

    • Test against Permeability-Compromised Strains: Use strains with a truncated lipopolysaccharide (LPS) layer (e.g., E. coli ΔrfaC).[3] Increased activity against such strains points to an outer membrane permeability issue.

    • Chemical Modification: If you are involved in drug design, consider modifying the compound based on established principles for Gram-negative accumulation (e.g., the "eNTRy rules").[3][6]

Problem 2: Inconsistent or non-reproducible MIC results.

Possible Cause 1: Inoculum Preparation. The density of the bacterial inoculum is critical for reproducible MIC assays.[11]

  • Troubleshooting Steps:

    • Standardize Inoculum: Always standardize your bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This should then be diluted to the final target concentration (e.g., 5 x 10⁵ CFU/mL) in the assay wells.[11]

    • Use Fresh Cultures: Prepare the inoculum from fresh, overnight cultures grown on non-selective agar to ensure the bacteria are in a consistent growth phase.[12][13]

Possible Cause 2: Media Composition. The media used can affect both bacterial growth and compound activity. This compound's activity can be suppressed by exogenous riboflavin.[1]

  • Troubleshooting Steps:

    • Use Defined Media: Whenever possible, use a defined minimal medium (e.g., M9-MOPS) to avoid components that might interfere with the compound's mechanism of action.[3]

    • Ensure Consistency: Use the same batch and preparation method for your media (e.g., Mueller-Hinton Broth) for all related experiments to minimize variability.

Problem 3: Difficulty interpreting results from a real-time efflux assay.

Possible Cause 1: Incorrect Dye or Substrate Concentration. The fluorescent dye used as a reporter for efflux (e.g., NPN, Nile Red) must be used at a concentration that is optimal for detection but does not cause self-quenching or membrane damage.[14]

  • Troubleshooting Steps:

    • Perform Concentration Titration: Before the main experiment, run a control to determine the optimal concentration of the fluorescent dye with your bacterial strain.

    • Verify Energization: Ensure the energy source (e.g., glucose) effectively energizes the pumps by observing a rapid decrease in fluorescence in your positive control (wild-type) strain.[14]

Possible Cause 2: Compound Interferes with Fluorescence. The test compound (this compound or EPI) might have intrinsic fluorescent properties or quench the fluorescence of the reporter dye.

  • Troubleshooting Steps:

    • Run a "Compound Only" Control: Measure the fluorescence of your compound in the assay buffer without cells or dye to check for background fluorescence.

    • Run a Quenching Control: Measure the fluorescence of the dye in the presence of your compound (without cells) to see if it quenches the signal.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound C and this compound C-PA against E. coli Strains
CompoundWild-Type (E. coli MG1655) MIC (µg/mL)Efflux-Deficient (E. coli ΔtolC) MIC (µg/mL)Permeability-Compromised (E. coli ΔrfaC) MIC (µg/mL)
This compound C>12848
This compound C-PA80.5Not Reported
Data synthesized from Howe et al., 2020.[3]
Table 2: Intracellular Accumulation of this compound Analogs in Wild-Type E. coli
CompoundAccumulation (nmol/10¹² CFUs)
This compound C139
This compound C-PA1974
Data synthesized from Howe et al., 2020 and related studies.[3][6]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][11]

  • Prepare Bacterial Inoculum: a. From a fresh agar plate, pick a single colony and inoculate it into 3-5 mL of cation-adjusted Mueller-Hinton Broth (MHB). b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard.[13] c. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Compound Plate: a. In a 96-well plate, perform a two-fold serial dilution of the this compound compound in MHB. Typically, this is done by adding 100 µL of MHB to wells 2-11, adding 200 µL of the highest drug concentration to well 1, and then transferring 100 µL sequentially from well 1 to 11. b. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).

  • Inoculation and Incubation: a. Add the diluted bacterial inoculum to wells 1-11. The final volume in each well should be uniform (e.g., 100 µL or 200 µL). b. Seal the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15] This can be assessed by eye or by reading the optical density (OD₆₀₀) with a plate reader.

Protocol 2: Real-Time Efflux Assay using NPN

This protocol measures the active efflux of a fluorescent probe, 1-N-phenylnaphthylamine (NPN), in real-time.[14]

  • Cell Preparation: a. Grow bacteria to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). b. Harvest cells by centrifugation (e.g., 5000 x g for 10 min). c. Wash the pellet twice with a buffer that lacks a carbon source (e.g., PBS or HEPES buffer) to de-energize the cells. d. Resuspend the cells in the same buffer to a final OD₆₀₀ of ~0.4.

  • Assay Setup: a. In a fluorescence cuvette or a black-walled 96-well plate, add the de-energized cell suspension. b. Add NPN to a final concentration of 10 µM. NPN fluorescence is low in aqueous buffer but increases dramatically upon partitioning into the cell membrane. c. If testing an inhibitor, add this compound or a known EPI (like PAβN) at the desired concentration and incubate for 5 minutes.

  • Measurement: a. Place the sample in a fluorometer set to an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[14] b. Record a baseline fluorescence for ~100 seconds. The fluorescence should be high and stable as NPN accumulates in the de-energized cells. c. Initiate efflux by adding an energy source (e.g., glucose to a final concentration of 50 mM).[14] d. Immediately continue recording the fluorescence. A rapid decrease in fluorescence indicates active efflux of NPN out of the cell. The rate of decrease is proportional to the efflux pump activity.

  • Data Analysis: a. Compare the rate of fluorescence decrease in your test conditions (e.g., with this compound) to the positive (no inhibitor) and negative (efflux-deficient strain) controls. A slower rate of decrease in the presence of a compound indicates efflux inhibition.

Visualizations

Ribocil_Efflux_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Ribocil_out This compound OM Outer Membrane Porin Ribocil_out->OM:f1 1. Entry Ribocil_in This compound Periplasm Periplasm IM Inner Membrane TolC TolC TolC->Ribocil_out AcrA AcrA AcrA->TolC AcrB AcrB AcrB->AcrA Ribocil_in->AcrB 2a. Efflux Riboswitch FMN Riboswitch (ribB mRNA) Ribocil_in->Riboswitch 2b. Target Binding Ribosome Ribosome Riboswitch->Ribosome Blocks Translation No_RibB No RibB Protein Starvation Riboflavin Starvation No_RibB->Starvation

Caption: this compound mechanism of action and efflux pathway in Gram-negative bacteria.

Troubleshooting_Workflow Start Start: this compound is inactive against Wild-Type Strain Test_Efflux Test MIC in Efflux-Deficient Strain (e.g., ΔtolC) Start->Test_Efflux MIC_Reduced Is MIC significantly reduced (>8-fold)? Test_Efflux->MIC_Reduced Efflux_Conclusion Conclusion: this compound is an efflux pump substrate. MIC_Reduced->Efflux_Conclusion Yes Test_Permeability Test MIC in Permeability- Compromised Strain (e.g., ΔrfaC) MIC_Reduced->Test_Permeability No Use_EPI Strategy: Use Efflux Pump Inhibitors (EPIs) Efflux_Conclusion->Use_EPI Redesign Strategy: Redesign compound for better accumulation Efflux_Conclusion->Redesign MIC_Reduced2 MIC_Reduced2 Test_Permeability->MIC_Reduced2 Is MIC reduced? Permeability_Conclusion Conclusion: Poor outer membrane permeability is a factor. Permeability_Conclusion->Redesign Dual_Issue Conclusion: Both efflux and permeability are issues. Dual_Issue->Redesign MIC_Reduced2->Permeability_Conclusion Yes MIC_Reduced2->Dual_Issue No (if also efflux issue)

Caption: Experimental workflow for troubleshooting this compound inactivity.

Logical_Relationships This compound This compound Present Accumulation High Intracellular This compound Concentration This compound->Accumulation promotes Efflux Efflux Pump (e.g., AcrAB-TolC) Efflux->Accumulation inhibits EPI Efflux Pump Inhibitor (EPI) Present EPI->Efflux inhibits Target FMN Riboswitch Inhibition Accumulation->Target leads to Survival Bacterial Survival Target->Survival inhibits Death Bacterial Death Target->Death leads to

Caption: Logical relationships between this compound, efflux pumps, and bacterial fate.

References

Ribociclib Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results with Ribociclib (also known as Ribocil).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Ribociclib?

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] In hormone receptor-positive (HR+) breast cancer cells, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation.[2] Ribociclib works by binding to and inhibiting the activity of CDK4 and CDK6.[1][2] This prevents the phosphorylation of the retinoblastoma protein (Rb).[1][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, which in turn prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[2] Consequently, treatment with Ribociclib leads to G1 cell cycle arrest and a reduction in tumor cell proliferation.[1][2]

Q2: I am not observing the expected G1 cell cycle arrest after Ribociclib treatment. What are the possible reasons?

Several factors could contribute to a lack of G1 arrest:

  • Cell Line Insensitivity or Resistance: The cell line you are using may be intrinsically resistant to CDK4/6 inhibition. Resistance can be mediated by several mechanisms, including loss of Rb expression, amplification of CDK6, or high expression of cyclin E1.[4][5]

  • Incorrect Drug Concentration: The concentration of Ribociclib used may be too low to effectively inhibit CDK4/6 in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.

  • Suboptimal Treatment Duration: The duration of treatment may be insufficient to induce a measurable G1 arrest. A time-course experiment is recommended to identify the optimal time point for analysis.

  • Drug Inactivity: Ensure the Ribociclib stock solution is correctly prepared, stored, and has not expired.

  • High Cell Seeding Density: Overly confluent cell cultures can sometimes exhibit altered cell cycle kinetics and drug responses.

Q3: My cell viability assay (e.g., MTT, CellTiter-Glo) results are inconsistent. How can I improve reproducibility?

Variability in cell viability assays can arise from several sources:

  • Assay Choice: Some assays, like those based on ATP quantification (e.g., CellTiter-Glo), may show discrepancies with direct cell counting methods, especially if the drug induces changes in cell size without causing cell death.[6] Consider using a direct cell counting method or an imaging-based approach to complement your viability data.

  • Seeding Density: Ensure a consistent and optimal cell seeding density across all wells and experiments.

  • Drug Distribution: Mix the drug thoroughly in the culture medium before adding it to the cells to ensure uniform exposure.

  • Incubation Time: Use a consistent incubation time for both drug treatment and the viability assay itself.

  • Reagent Handling: Ensure that assay reagents are properly stored, handled, and within their expiration date.

Q4: I am seeing a decrease in total Rb protein levels in my western blots after Ribociclib treatment. Is this expected?

While the primary mechanism of Ribociclib is to inhibit Rb phosphorylation, some studies have reported a decrease in total Rb protein levels in resistant cell lines.[7] However, in sensitive cell lines, a significant change in total Rb is not typically expected. A more common and expected observation is a decrease in the levels of phosphorylated Rb (pRb).[3] If you observe a consistent and significant decrease in total Rb, it might be indicative of an off-target effect or the development of resistance in your cell culture.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values

Table 1: Reported IC50 Values of Ribociclib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-453AR(+) TNBC49.0 ± 0.6[8]
MDA-MB-468AR(-) TNBC72.0 ± 3.6[8]
BT-549TNBC58.0 ± 1.2[8]
MDA-MB-231TNBCNot specified[8]
MCF-7HR+/HER2- Breast Cancer4 ± 0.3 (72h)[9]
NCI-H295RAdrenocortical Carcinoma21.60[10]
MUC-1Adrenocortical CarcinomaNot specified[10]
ACC115mAdrenocortical Carcinoma46.1[10]
CAL27HPV-negative SCCHNNot specified[11]
SCC9HPV-negative SCCHNNot specified[11]

Note: IC50 values can vary significantly based on the assay used, incubation time, and specific laboratory conditions.

If you are observing IC50 values that are drastically different from published data or are highly variable between experiments, consider the following troubleshooting steps:

Decision Tree for Inconsistent IC50 Values

start Inconsistent IC50 Values q1 Is the cell line known to be sensitive? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you confirmed the identity and purity of the cell line? a1_yes->q2 s1 Perform cell line authentication (e.g., STR profiling). a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the Ribociclib stock solution fresh and properly stored? a2_yes->q3 a2_no->s1 s1->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are the assay parameters (seeding density, incubation time) consistent? a3_yes->q4 s2 Prepare fresh Ribociclib stock solution. a3_no->s2 s2->q3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Are you using an appropriate viability assay? a4_yes->q5 s3 Optimize and standardize assay parameters. a4_no->s3 s3->q4 a5_yes Yes q5->a5_yes a5_no No q5->a5_no end Re-evaluate with standardized protocol. a5_yes->end s4 Consider a different viability assay (e.g., direct cell counting). a5_no->s4 s4->q5

Caption: Troubleshooting inconsistent IC50 values.

Problem 2: Absence of Expected Phenotype (G1 Arrest or Decreased pRb)

If you do not observe the expected biological effects of Ribociclib, follow this workflow:

Experimental Workflow for Verifying Ribociclib Activity

start Start: No Observed Effect step1 1. Positive Control: Test Ribociclib on a known sensitive cell line (e.g., MCF-7). start->step1 step2 2. Dose-Response: Perform a dose-response curve to determine the optimal concentration. step1->step2 step3 3. Time-Course: Conduct a time-course experiment to identify the optimal treatment duration. step2->step3 step4 4. Western Blot Analysis: Assess pRb levels (Ser780/Ser807/811) and total Rb. step3->step4 step5 5. Cell Cycle Analysis: Perform flow cytometry to analyze cell cycle distribution. step3->step5 end Evaluate Results step4->end step5->end

Caption: Workflow for verifying Ribociclib activity.

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of Ribociclib for the desired duration (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot for Rb Phosphorylation
  • Cell Lysis: After Ribociclib treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: Following Ribociclib treatment, harvest the cells (including any floating cells) by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathway

CDK4/6-Rb Signaling Pathway and the Action of Ribociclib

cluster_0 Cell Cycle Progression Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (pRb) E2F E2F Rb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition activates transcription for Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 inhibits

Caption: Ribociclib inhibits the CDK4/6-Rb pathway.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Ribociclib and Other CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This guide provides a comparative analysis of Ribociclib (often referred to as Ribocil) and its functional analogs in the context of cancer therapy. It is important to distinguish Ribociclib from "this compound-C," a structurally and functionally distinct molecule. This compound-C is an inhibitor of bacterial flavin mononucleotide (FMN) riboswitches and is investigated for its antibacterial properties, not as a cancer therapeutic.[1][2][3][4] This guide will focus on Ribociclib and other approved cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, which are its true therapeutic analogs in oncology.

Ribociclib is a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[5] In hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation. Ribociclib, in combination with endocrine therapy, has become a standard of care for patients with HR+, human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This guide compares the efficacy of Ribociclib with its main therapeutic analogs, Palbociclib and Abemaciclib, providing supporting experimental data for researchers, scientists, and drug development professionals.

Quantitative Data Comparison

The following tables summarize the in vitro potency and clinical efficacy of the three major CDK4/6 inhibitors.

Table 1: In Vitro Potency of CDK4/6 Inhibitors

CompoundTargetIC50 (nM)Reference
Ribociclib CDK410[6]
CDK639[6]
Palbociclib CDK49-11[6]
CDK615[6]
Abemaciclib CDK42[6]
CDK69.9[6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy in First-Line Treatment of HR+/HER2- Advanced Breast Cancer

Trial (Compound)Endocrine PartnerMedian Progression-Free Survival (PFS)Overall Survival (OS)Reference
MONALEESA-2 (Ribociclib) Letrozole25.3 months vs 16.0 months (placebo)63.9 months vs 51.4 months (placebo)[7][8]
PALOMA-2 (Palbociclib) Letrozole24.8 months vs 14.5 months (placebo)53.9 months vs 51.2 months (placebo) (Not Statistically Significant)[9][10][11]
MONARCH 3 (Abemaciclib) Aromatase Inhibitor28.18 months vs 14.76 months (placebo)Median not reached vs 67.1 months (placebo)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key assays used to evaluate CDK4/6 inhibitors.

Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Methodology:

  • Reagents: Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes, substrate (e.g., a peptide derived from Retinoblastoma protein, Rb), ATP, and the test inhibitor (Ribociclib, Palbociclib, or Abemaciclib).

  • Procedure:

    • The kinase reaction is typically performed in a 96- or 384-well plate format.

    • A dilution series of the inhibitor is prepared.

    • The kinase, substrate, and inhibitor are incubated together for a defined period.

    • The reaction is initiated by the addition of ATP.

    • After a set incubation time, the reaction is stopped.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assay: Using a phosphorylation-specific antibody labeled with a fluorescent probe.

    • Luminescence-based assay: Using an assay that measures the amount of ATP remaining in the well after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Cell Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.

Methodology:

  • Cell Lines: Hormone receptor-positive breast cancer cell lines (e.g., MCF-7, T-47D) are commonly used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the CDK4/6 inhibitor.

    • The plates are incubated for a period of 3 to 7 days.

  • Measurement of Proliferation: Cell viability or proliferation is measured using one of the following methods:

    • MTT or WST-1 assay: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

    • Crystal violet assay: This assay stains the DNA of adherent cells, and the amount of dye retained is proportional to the cell number.

    • Cell counting: Cells can be directly counted using a hemocytometer or an automated cell counter.

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Clinical Trial Design (Example: MONALEESA-2)

Objective: To evaluate the efficacy and safety of Ribociclib in combination with letrozole compared with placebo plus letrozole in postmenopausal women with HR+, HER2- advanced breast cancer who had received no prior therapy for their advanced disease.[7]

Study Design:

  • Phase: III, randomized, double-blind, placebo-controlled trial.[12]

  • Patient Population: Postmenopausal women with HR+/HER2- recurrent or metastatic breast cancer who had not received previous systemic therapy for advanced disease.

  • Randomization: Patients were randomized in a 1:1 ratio to receive either Ribociclib (600 mg/day, 3 weeks on, 1 week off) plus letrozole (2.5 mg/day) or placebo plus letrozole.[8][12]

  • Primary Endpoint: Investigator-assessed progression-free survival (PFS).[8]

  • Key Secondary Endpoints: Overall survival (OS), overall response rate, and safety.[8]

  • Assessments: Tumor assessments were performed every 8 weeks for the first 18 months and every 12 weeks thereafter. Safety was monitored throughout the study.

Visualizations

CDK4/6-Rb Signaling Pathway

The diagram below illustrates the mechanism of action of Ribociclib and its analogs in inhibiting the CDK4/6-Rb pathway, which ultimately leads to cell cycle arrest.

CDK46_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation cluster_2 Drug Intervention Mitogenic Signals Mitogenic Signals CyclinD Cyclin D Mitogenic Signals->CyclinD upregulates Growth Factors Growth Factors Growth Factors->CyclinD upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb phosphorylates Rb_E2F Rb-E2F Complex CDK46_CyclinD->Rb_E2F disrupts p16 p16 (INK4a) p16->CDK46 inhibits Rb->Rb_E2F sequesters E2F E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Rb_E2F->Rb Rb_E2F->E2F Ribociclib Ribociclib & Analogs Ribociclib->CDK46 inhibits

Caption: Mechanism of action of Ribociclib via inhibition of the CDK4/6-Rb pathway.

Experimental Workflow for In Vitro Efficacy Testing

This workflow outlines the typical steps involved in assessing the efficacy of a CDK4/6 inhibitor in a preclinical setting.

experimental_workflow cluster_workflow In Vitro Efficacy Workflow start Start cell_culture Culture HR+ Breast Cancer Cell Lines (e.g., MCF-7, T-47D) start->cell_culture treatment Treat cells with varying concentrations of Ribociclib/Analogs cell_culture->treatment incubation Incubate for 72 hours treatment->incubation proliferation_assay Perform Cell Proliferation Assay (e.g., MTT, Crystal Violet) incubation->proliferation_assay western_blot Perform Western Blot for Phospho-Rb levels incubation->western_blot data_analysis Analyze Data and Calculate IC50/GI50 proliferation_assay->data_analysis conclusion Draw Conclusions on In Vitro Efficacy data_analysis->conclusion wb_analysis Analyze Protein Expression western_blot->wb_analysis wb_analysis->conclusion

Caption: A standard workflow for the in vitro evaluation of CDK4/6 inhibitors.

References

Ribocil: A Novel Riboswitch Inhibitor Compared to Traditional Protein Synthesis Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial drug discovery, the emergence of novel mechanisms of action is paramount to combatting the growing threat of antibiotic resistance. Ribocil, a synthetic small molecule, represents a paradigm shift by targeting a bacterial riboswitch, a stark contrast to traditional antibiotics that directly inhibit protein synthesis at the ribosomal level. This guide provides a comprehensive comparison of this compound with classic protein synthesis inhibitors—tetracyclines, aminoglycosides, and macrolides—supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Strategies

Traditional protein synthesis-inhibiting antibiotics directly bind to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. In contrast, this compound employs an indirect and highly specific mechanism by targeting the flavin mononucleotide (FMN) riboswitch.

This compound: This compound acts as a synthetic mimic of FMN, the natural ligand for the FMN riboswitch.[1][2] The FMN riboswitch is a regulatory segment of mRNA that controls the expression of genes involved in riboflavin (vitamin B2) biosynthesis and transport, such as the ribB gene.[1][2] By binding to the FMN riboswitch, this compound induces a conformational change in the mRNA, leading to the premature termination of transcription or inhibition of translation initiation.[2] This effectively shuts down the production of enzymes necessary for riboflavin synthesis, leading to riboflavin starvation and subsequent cessation of bacterial growth.[1][3] As riboswitches are not known to exist in humans, this compound offers a high degree of selectivity for bacterial targets.[3]

Traditional Antibiotics:

  • Tetracyclines (e.g., Tetracycline, Doxycycline): These antibiotics bind to the 30S ribosomal subunit.[4][5][6] Their binding sterically hinders the attachment of aminoacyl-tRNA to the A-site of the ribosome, thereby preventing the addition of new amino acids to the growing polypeptide chain.[4][6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[6]

  • Aminoglycosides (e.g., Gentamicin, Streptomycin): This class of antibiotics also targets the 30S ribosomal subunit.[7][8] Their binding causes a distortion in the A-site, leading to the misreading of the mRNA codon by the incoming aminoacyl-tRNA.[7] This results in the incorporation of incorrect amino acids into the polypeptide chain, leading to the production of non-functional or toxic proteins.[9] Aminoglycosides can also inhibit the translocation of the ribosome along the mRNA.[7] These effects are typically bactericidal.[10]

  • Macrolides (e.g., Erythromycin, Azithromycin): Macrolides bind to the 50S ribosomal subunit, specifically within the polypeptide exit tunnel.[11][12] This binding obstructs the path of the elongating polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA from the ribosome and halting protein synthesis.[11][13] Macrolides are generally considered to be bacteriostatic.[11]

Comparative Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its more potent analog, this compound-C, against Escherichia coli and Staphylococcus aureus, alongside representative traditional protein synthesis inhibitors. It is important to note that MIC values can vary depending on the specific bacterial strain and the experimental conditions used.

AntibioticTarget OrganismMIC (µg/mL)Reference(s)
This compound E. coli2[14][15]
This compound-C E. coli>64 (WT), 0.5-4 (permeability-deficient)[16][17]
Tetracycline E. coli2 - >256[3][4][9]
Gentamicin E. coli0.002 - 64[5][7][8][18]
Erythromycin E. coli16 - >1024[6][13][19][20][21]

Table 1: Comparative MIC Values against Escherichia coli

AntibioticTarget OrganismMIC (µg/mL)Reference(s)
This compound-C S. aureus0.5[17]
Tetracycline S. aureus≤4 - ≥16[22][23][24][25]
Gentamicin S. aureus0.235 - 0.5[1][2][7][8]
Erythromycin S. aureus0.25 - >2048[26][27][28][29][30]

Table 2: Comparative MIC Values against Staphylococcus aureus

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in CAMHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agent: In a 96-well plate, perform a two-fold serial dilution of the antimicrobial agent in CAMHB to obtain a range of concentrations.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the antimicrobial dilution. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

FMN Riboswitch Binding Assay (Fluorescence Displacement)

This assay measures the ability of a compound to bind to the FMN riboswitch by displacing the fluorescent natural ligand, FMN.

Materials:

  • In vitro transcribed FMN riboswitch RNA

  • Flavin mononucleotide (FMN)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare Riboswitch-FMN Complex: Incubate the FMN riboswitch RNA with a sub-saturating concentration of FMN in the assay buffer to form a fluorescent complex.

  • Add Test Compound: Add varying concentrations of the test compound to the wells containing the pre-formed riboswitch-FMN complex.

  • Incubation: Allow the reaction to equilibrate at room temperature for a defined period.

  • Measure Fluorescence: Measure the fluorescence intensity of each well. The displacement of FMN from the riboswitch by the test compound will result in an increase in FMN fluorescence.

  • Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine the binding affinity (e.g., IC50 or Kd).

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay assesses the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

  • Commercial IVTT kit (e.g., E. coli S30 extract system)

  • DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)

  • Test compound

  • Substrates for reporter enzyme activity

Procedure:

  • Set up IVTT Reaction: Combine the IVTT extract, DNA template, amino acid mixture, and energy source according to the manufacturer's instructions.

  • Add Test Compound: Add varying concentrations of the test compound to the IVTT reactions. Include a no-compound control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation to occur.

  • Measure Reporter Activity: Quantify the amount of reporter protein synthesized by measuring its enzymatic activity (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis for each concentration of the test compound relative to the no-compound control.

Measurement of Intracellular Riboflavin Levels

This protocol is used to determine the effect of a compound on the intracellular concentration of riboflavin, which is relevant for assessing the mechanism of action of this compound.

Materials:

  • Bacterial culture

  • Test compound (e.g., this compound)

  • Extraction buffer (e.g., perchloric acid)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Treat Bacteria with Compound: Grow a bacterial culture to mid-log phase and treat with the test compound at a specific concentration for a defined period.

  • Harvest Cells: Pellet the bacterial cells by centrifugation.

  • Extract Riboflavin: Resuspend the cell pellet in extraction buffer and lyse the cells (e.g., by sonication or bead beating). Centrifuge to remove cell debris.

  • HPLC Analysis: Inject the supernatant onto an HPLC system equipped with a C18 column. Separate the flavins using an appropriate mobile phase.

  • Quantification: Detect riboflavin using a fluorescence detector and quantify the concentration by comparing the peak area to a standard curve of known riboflavin concentrations.

Mandatory Visualizations

Ribocil_Mechanism cluster_Gene_Expression Bacterial Cell cluster_Riboswitch FMN Riboswitch DNA ribB Gene (DNA) mRNA ribB mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Aptamer Aptamer Domain RibB_Protein RibB Protein (Riboflavin Synthesis) Ribosome->RibB_Protein Riboflavin Riboflavin RibB_Protein->Riboflavin Catalyzes FMN FMN Riboflavin->FMN FMN->Aptamer Binds & Regulates Expression_Platform Expression Platform Expression_Platform->DNA Terminates Transcription Expression_Platform->Ribosome Blocks Translation This compound This compound This compound->Aptamer Binds & Inhibits

Caption: Mechanism of action of this compound via FMN riboswitch inhibition.

Traditional_Antibiotics_Mechanism cluster_Ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit Exit_Tunnel Polypeptide Exit Tunnel Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) A_Site A-Site P_Site P-Site E_Site E-Site mRNA mRNA tRNA_A Aminoacyl-tRNA tRNA_P Peptidyl-tRNA Tetracyclines Tetracyclines Tetracyclines->A_Site Blocks tRNA binding Aminoglycosides Aminoglycosides Aminoglycosides->A_Site Causes misreading Macrolides Macrolides Macrolides->Exit_Tunnel Blocks peptide exit

Caption: Binding sites of traditional protein synthesis-inhibiting antibiotics.

Experimental_Workflow cluster_MIC MIC Determination cluster_MoA Mechanism of Action Assays cluster_Ribocil_MoA This compound cluster_Traditional_MoA Traditional Antibiotics MIC_1 Prepare serial dilutions of antibiotic MIC_2 Inoculate with standardized bacterial culture MIC_1->MIC_2 MIC_3 Incubate for 16-20 hours MIC_2->MIC_3 MIC_4 Determine lowest concentration with no visible growth MIC_3->MIC_4 Ribo_MoA_1 FMN riboswitch binding assay MIC_4->Ribo_MoA_1 Inform further studies Trad_MoA_1 In vitro transcription/translation assay MIC_4->Trad_MoA_1 Inform further studies Ribo_MoA_2 Measure intracellular riboflavin levels

Caption: General experimental workflow for antibiotic comparison.

References

A Guide to Validating Target Engagement in Whole Cells: Ribocil vs. Ribociclib

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification: The request to validate the target engagement of "Ribocil" as a CDK4/6 inhibitor appears to stem from a confusion between two similarly named but functionally distinct therapeutic agents. This guide will clarify the mechanisms of both This compound and Ribociclib and provide detailed methodologies for validating their respective target engagements in a cellular context.

  • This compound is an investigational antibiotic that targets the flavin mononucleotide (FMN) riboswitch in bacteria, disrupting riboflavin (vitamin B2) biosynthesis.[1][2][3]

  • Ribociclib (marketed as Kisqali) is an FDA-approved cancer therapeutic that inhibits cyclin-dependent kinase 4 and 6 (CDK4/6), key regulators of the cell cycle in eukaryotes.[4][5][6]

This guide is structured into two main sections to address the unique cellular targets and validation methodologies for each compound.

Part 1: Validating Target Engagement of this compound, the FMN Riboswitch Inhibitor

This compound functions as a synthetic mimic of the natural FMN ligand, binding to the FMN riboswitch in the 5' untranslated region of bacterial mRNA.[1][7] This binding event induces a conformational change in the RNA structure that leads to the premature termination of transcription of genes essential for riboflavin biosynthesis, ultimately causing bacterial growth inhibition.[1][7]

This compound's Mechanism of Action: The FMN Riboswitch Signaling Pathway

The following diagram illustrates how this compound interacts with the FMN riboswitch to regulate the expression of the downstream ribB gene, which is involved in riboflavin synthesis.

FMN_Riboswitch_Signaling cluster_ribB_operon ribB Operon cluster_regulation Regulation of Transcription FMN_Riboswitch FMN Riboswitch (5' UTR) ribB_Gene ribB Gene Transcription_OFF Transcription Terminates (ribB Expression OFF) FMN_Riboswitch->Transcription_OFF Induces conformational change Riboflavin_Biosynthesis Riboflavin Biosynthesis ribB_Gene->Riboflavin_Biosynthesis Translated to enzyme for FMN FMN (Natural Ligand) FMN->FMN_Riboswitch Binds to This compound This compound This compound->FMN_Riboswitch Binds to Transcription_ON Transcription Proceeds (ribB Expression ON) Transcription_ON->ribB_Gene Allows Transcription_OFF->ribB_Gene Prevents No_Ligand No Ligand Binding No_Ligand->Transcription_ON

Caption: this compound's interaction with the FMN riboswitch.

Quantitative Data for this compound Target Engagement

The following table summarizes key quantitative data from various assays used to validate this compound's engagement with the FMN riboswitch and its antibacterial effect.

Assay TypeOrganism/SystemMeasurementValueReference
Reporter Gene AssayE. coliEC500.3 µM[1]
In Vitro Binding AssayE. coli FMN riboswitch aptamer RNAKD13 nM[1]
Growth InhibitionE. coli (permeability-deficient)IC500.3 µM[1]
Minimum Inhibitory Concentration (MIC)E. coli ΔtolCMIC4 µg/mL[3]
Minimum Inhibitory Concentration (MIC)K. pneumoniaeMIC4 µg/mL[3]
Frequency of ResistanceE. coli ΔtolCFOR at 8x MIC2.1 x 10-6[3]
Experimental Protocols for Validating this compound's Target Engagement

1. FMN Riboswitch-Controlled Reporter Gene Assay

This assay directly measures the ability of a compound to engage the FMN riboswitch and repress gene expression in whole bacterial cells.

  • Objective: To quantify the potency of this compound in activating the FMN riboswitch to turn off the expression of a downstream reporter gene (e.g., luciferase or β-galactosidase).

  • Methodology:

    • Vector Construction: Clone the FMN riboswitch sequence from the target bacterium (e.g., E. coli) into a reporter plasmid. The riboswitch should be placed upstream of a reporter gene.

    • Bacterial Transformation: Transform a suitable strain of E. coli with the reporter plasmid.

    • Cell Culture and Treatment: Grow the transformed bacteria in a suitable medium to mid-log phase. Aliquot the culture into a 96-well plate and treat with a serial dilution of this compound (and appropriate controls, including a known FMN ligand and a vehicle control).

    • Incubation: Incubate the plate for a defined period to allow for compound uptake and reporter gene expression.

    • Reporter Assay: Measure the reporter gene activity according to the manufacturer's protocol for the specific reporter (e.g., by adding a substrate and measuring luminescence or colorimetric change).

    • Data Analysis: Plot the reporter signal against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.[1]

Reporter_Assay_Workflow Start Start Construct Construct Reporter Plasmid (FMN Riboswitch + Reporter Gene) Start->Construct Transform Transform E. coli Construct->Transform Culture Culture Bacteria to Mid-Log Phase Transform->Culture Treat Treat with Serial Dilutions of this compound Culture->Treat Incubate Incubate to Allow Compound Action Treat->Incubate Measure Measure Reporter Gene Activity (e.g., Luminescence) Incubate->Measure Analyze Analyze Data and Calculate EC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a reporter gene assay.

2. Resistance Mapping Studies

This genetic approach confirms that the FMN riboswitch is the direct target of this compound in whole cells.

  • Objective: To demonstrate that mutations conferring resistance to this compound map exclusively to the FMN riboswitch.

  • Methodology:

    • Generation of Resistant Mutants: Plate a high density of susceptible bacteria on solid agar medium containing this compound at a concentration several times higher than the MIC (e.g., 8x MIC).

    • Isolation and Verification: Isolate colonies that grow in the presence of the compound. Re-streak these colonies on this compound-containing plates to confirm the resistance phenotype.

    • Whole Genome Sequencing: Extract genomic DNA from the confirmed resistant mutants and the parental wild-type strain.

    • Sequence Analysis: Perform whole-genome sequencing and compare the sequences of the resistant mutants to the wild-type to identify mutations.

    • Mutation Mapping: Map the identified single nucleotide polymorphisms (SNPs) or insertions/deletions. For on-target engagement, mutations should be located within the FMN riboswitch aptamer or expression platform.[1][2][3]

Part 2: Validating Target Engagement of Ribociclib, the CDK4/6 Inhibitor

Ribociclib is a small molecule inhibitor that specifically targets the ATP-binding pocket of CDK4 and CDK6.[4][8] In hormone receptor-positive (HR+) breast cancer, the CDK4/6-cyclin D complex is often hyperactive, leading to the phosphorylation and inactivation of the Retinoblastoma (Rb) tumor suppressor protein. Inactivated Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. Ribociclib blocks this process, inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[4][9]

Ribociclib's Mechanism of Action: The CDK4/6-Rb Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by Ribociclib.

CDK46_Rb_Pathway Growth_Factors Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Growth_Factors->CyclinD Induces expression CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb_E2F Active Rb-E2F Complex (Transcription Repressed) CyclinD_CDK46->Rb_E2F Phosphorylates Rb pRb Phosphorylated Rb (pRb) (Inactive) Rb_E2F->pRb Releases E2F E2F Free E2F pRb->E2F G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Promotes transcription of S-phase genes Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 Inhibits kinase activity

Caption: The CDK4/6-Rb signaling pathway inhibited by Ribociclib.

Quantitative Data for Ribociclib Target Engagement

This table provides a summary of quantitative data from assays validating Ribociclib's target engagement and its effects on cancer cell lines.

Assay TypeCell LineMeasurementValueReference
Biochemical AssayCDK4/Cyclin D1IC5010 nM[8]
Biochemical AssayCDK6/Cyclin D3IC5039 nM[8]
Cell ProliferationNeuroblastoma cell lines (sensitive)Mean IC50307 nM[8]
Cell ProliferationMCF-7 (Rb WT)IC50 (72h)4 ± 0.3 µg/ml[10]
Cell ProliferationMDA-MB-231IC50 (72h)~5.0 µM[4]
Experimental Protocols for Validating Ribociclib's Target Engagement

1. Western Blot for Phosphorylated Rb (pRb)

This is a direct biochemical method to confirm that Ribociclib is inhibiting its target kinase (CDK4/6) in whole cells by measuring the phosphorylation status of its key substrate, Rb.

  • Objective: To determine if Ribociclib treatment leads to a dose-dependent decrease in Rb phosphorylation at CDK4/6-specific sites (e.g., Ser807/811).[9]

  • Methodology:

    • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, C33A) in culture plates and allow them to adhere.[5] Treat the cells with increasing concentrations of Ribociclib for a specified time (e.g., 24-72 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting:

      • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

      • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811). Also, probe separate blots or strip and re-probe the same blot for total Rb and a loading control (e.g., GAPDH or β-actin).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the pRb signal relative to total Rb with increasing Ribociclib concentration indicates target engagement.[9][11]

Western_Blot_Workflow Start Start Culture_Treat Culture and Treat Cells with Ribociclib Start->Culture_Treat Lyse Lyse Cells and Quantify Protein Culture_Treat->Lyse Separate Separate Proteins via SDS-PAGE Lyse->Separate Transfer Transfer Proteins to PVDF Membrane Separate->Transfer Block Block Membrane Transfer->Block Probe Probe with Primary Antibodies (anti-pRb, anti-total Rb, anti-GAPDH) Block->Probe Incubate_Secondary Incubate with HRP-conjugated Secondary Antibody Probe->Incubate_Secondary Detect Detect with ECL and Image Incubate_Secondary->Detect Analyze_WB Analyze Band Intensity (pRb vs Total Rb) Detect->Analyze_WB End End Analyze_WB->End

Caption: Workflow for Western Blot analysis of pRb.

2. Cell Proliferation Assay

This assay provides a functional readout of CDK4/6 inhibition by measuring the impact on cell viability and growth.

  • Objective: To assess the dose-dependent effect of Ribociclib on the proliferation of cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

    • Treatment: Replace the medium with fresh medium containing a serial dilution of Ribociclib. Include a vehicle-only control.

    • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 to 144 hours).[4]

    • Viability Measurement: Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or one containing resazurin or tetrazolium salts (e.g., MTT).[4] These reagents are metabolically reduced by viable cells to produce a colorimetric or fluorescent signal.

    • Reading: After a short incubation with the reagent, measure the absorbance or fluorescence using a plate reader.

    • Data Analysis: Normalize the data to the vehicle control and plot cell viability against Ribociclib concentration. Fit the data to a dose-response curve to calculate the IC50, the concentration at which 50% of cell proliferation is inhibited.[4][12]

References

Comparative Analysis of Ribocil Binding to Diverse Bacterial FMN Riboswitches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the binding of Ribocil and its analogs to flavin mononucleotide (FMN) riboswitches from various bacterial species. Designed for researchers, scientists, and drug development professionals, this document synthesizes key binding affinity data, details experimental protocols for assessing ligand-riboswitch interactions, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound and the FMN Riboswitch

The FMN riboswitch is a cis-regulatory element found in the 5' untranslated region of bacterial mRNAs that control the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[1][2] By binding to the FMN, the riboswitch undergoes a conformational change that typically leads to the termination of transcription or the inhibition of translation initiation.[1]

This compound is a synthetic small molecule that acts as a potent and selective inhibitor of the FMN riboswitch.[1] It mimics the natural ligand, FMN, to bind to the riboswitch aptamer domain, thereby repressing the expression of downstream genes and inhibiting bacterial growth.[1] This mechanism of action makes the FMN riboswitch a promising target for the development of novel antibiotics.

Comparative Binding Affinity of this compound and Its Analogs

The binding affinity of this compound and its derivatives to FMN riboswitches varies across different bacterial species. This variation is largely attributed to differences in the nucleotide sequence and, consequently, the three-dimensional structure of the riboswitch aptamer domain. The following table summarizes the available quantitative data on the binding of this compound and its analogs to FMN riboswitches from several key bacterial species.

Bacterial SpeciesRiboswitchLigandDissociation Constant (K D) (nM)Measurement Method
Escherichia coliFMN (Wild-Type)This compound13[3]Fluorescence Quenching Assay
Escherichia coliFMN (Wild-Type)This compound-A (R-isomer)>10,000[1]Not Specified
Escherichia coliFMN (Wild-Type)This compound-B (S-isomer)6.6[1]Not Specified
Escherichia coliFMN (C33U Mutant)This compound~2500[4]FMN Competition Binding
Escherichia coliFMN (G37U Mutant)This compound25.3[4]FMN Competition Binding
Escherichia coliFMN (C100U Mutant)This compound≤10.3[4]FMN Competition Binding
Escherichia coliFMN (C111U Mutant)This compound≤7.0[4]FMN Competition Binding
Fusobacterium nucleatumimpX FMNThis compound-DNot explicitly quantified, but a co-crystal structure has been solved, indicating tight binding.[3]X-ray Crystallography
Staphylococcus aureusFMN (Biosynthesis & Uptake)This compound-CSimilar binding affinity to FMN.[5]Not Specified
Pseudomonas aeruginosaFMNThis compound-CActive against, but specific K D not reported.[6]Antibacterial Activity Assays
Acinetobacter baumanniiFMNThis compound-CActive against, but specific K D not reported.[6]Antibacterial Activity Assays
Klebsiella pneumoniaeFMNThis compound C-PAActive against, but specific K D not reported.[7]Antibacterial Activity Assays

Signaling Pathway of the FMN Riboswitch

The FMN riboswitch regulates gene expression through a conformational change upon ligand binding. In the absence of FMN, the riboswitch adopts a conformation that allows for transcription and translation of the downstream genes (the "ON" state). When FMN concentrations are sufficient, it binds to the aptamer domain, inducing a structural rearrangement that forms a terminator hairpin or sequesters the ribosome binding site, thus turning gene expression "OFF". This compound hijacks this natural regulatory mechanism.

FMN_Riboswitch_Signaling cluster_no_ligand Low FMN/No this compound cluster_ligand High FMN or Presence of this compound Aptamer_unbound Aptamer Domain (Unbound) Expression_Platform_ON Expression Platform ('ON' State) Aptamer_unbound->Expression_Platform_ON Anti-terminator/ Anti-sequester formation Gene_Expression Gene Expression (Transcription/Translation) Expression_Platform_ON->Gene_Expression Ligand FMN or this compound Aptamer_bound Aptamer Domain (Bound) Ligand->Aptamer_bound Binding Expression_Platform_OFF Expression Platform ('OFF' State) Aptamer_bound->Expression_Platform_OFF Terminator/ Sequester formation Gene_Repression Gene Repression Expression_Platform_OFF->Gene_Repression

Figure 1: FMN Riboswitch Signaling Pathway.

Experimental Protocols

Accurate determination of binding affinities is critical for the comparative analysis of this compound's efficacy. The following are detailed methodologies for key experiments used to quantify riboswitch-ligand interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[8]

Experimental Workflow:

ITC_Workflow Prep_RNA 1. Prepare Riboswitch RNA (In vitro transcription, purification) Load_Calorimeter 3. Load Calorimeter (RNA in sample cell, ligand in syringe) Prep_RNA->Load_Calorimeter Prep_Ligand 2. Prepare Ligand Solution (this compound/analog in buffer) Prep_Ligand->Load_Calorimeter Titration 4. Perform Titration (Inject ligand into RNA solution) Load_Calorimeter->Titration Measure_Heat 5. Measure Heat Change (Detect heat pulses after each injection) Titration->Measure_Heat Data_Analysis 6. Data Analysis (Integrate peaks, fit to binding model) Measure_Heat->Data_Analysis Determine_Parameters 7. Determine Thermodynamic Parameters (KD, ΔH, ΔS, n) Data_Analysis->Determine_Parameters

Figure 2: Isothermal Titration Calorimetry Workflow.

Detailed Protocol:

  • RNA Preparation: Synthesize the desired FMN riboswitch aptamer RNA sequence via in vitro transcription using a DNA template. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). Correctly fold the RNA by heating to 95°C for 2 minutes, followed by snap-cooling on ice and then incubation in a buffer containing MgCl₂ at room temperature.

  • Ligand Preparation: Dissolve this compound or its analog in the same buffer used for the RNA to minimize heat of dilution effects.

  • ITC Experiment:

    • Thoroughly degas both the RNA and ligand solutions.

    • Load the riboswitch RNA solution (typically in the micromolar range) into the sample cell of the calorimeter.

    • Load the ligand solution (at a concentration 10-20 times that of the RNA) into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the RNA solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.

In-line Probing

In-line probing is a technique that assesses the secondary structure of an RNA molecule and can be used to monitor ligand-induced conformational changes.[9] Unstructured regions of the RNA are more susceptible to spontaneous cleavage, and the binding of a ligand can protect certain regions from cleavage, providing evidence of binding and structural rearrangement.

Detailed Protocol:

  • RNA 5'-End Labeling: Dephosphorylate the 5' end of the in vitro transcribed riboswitch RNA and then label it with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP. Purify the labeled RNA.

  • Binding Reaction: Incubate the 5'-³²P-labeled RNA with varying concentrations of this compound or its analog in a suitable buffer (typically containing MgCl₂ and KCl) at room temperature for an extended period (e.g., 24-48 hours) to allow for spontaneous cleavage.

  • Gel Electrophoresis: Separate the RNA cleavage products on a high-resolution denaturing polyacrylamide gel.

  • Data Analysis:

    • Visualize the cleavage pattern using autoradiography or a phosphorimager.

    • Quantify the band intensities corresponding to cleavage at specific nucleotide positions.

    • A decrease in cleavage in certain regions with increasing ligand concentration indicates that these regions are involved in ligand binding and/or a structural change. The dissociation constant (K D) can be estimated by plotting the fraction of RNA bound (as determined by the change in cleavage pattern) against the ligand concentration.

Fluorescence Quenching Assay

This method is particularly useful when the natural ligand (FMN) is fluorescent and its fluorescence is quenched upon binding to the riboswitch.[10] A competition assay can be designed where this compound displaces the bound FMN, leading to an increase in fluorescence.

Experimental Workflow:

FQ_Workflow Prepare_Complex 1. Prepare FMN-Riboswitch Complex (Incubate RNA with FMN) Measure_Initial_Fluorescence 2. Measure Initial Fluorescence (Quenched state) Prepare_Complex->Measure_Initial_Fluorescence Add_this compound 3. Add this compound (At varying concentrations) Measure_Initial_Fluorescence->Add_this compound Incubate 4. Incubate to Reach Equilibrium Add_this compound->Incubate Measure_Final_Fluorescence 5. Measure Final Fluorescence (Displacement of FMN increases fluorescence) Incubate->Measure_Final_Fluorescence Data_Analysis 6. Data Analysis (Plot fluorescence vs. This compound concentration) Measure_Final_Fluorescence->Data_Analysis Determine_KD 7. Determine KD (From the binding curve) Data_Analysis->Determine_KD

Figure 3: Fluorescence Quenching Assay Workflow.

Detailed Protocol:

  • Prepare FMN-Riboswitch Complex: Incubate a fixed concentration of the FMN riboswitch RNA with a sub-saturating concentration of FMN in a suitable buffer.

  • Initial Fluorescence Measurement: Measure the baseline fluorescence of the FMN-riboswitch complex. The fluorescence of FMN will be quenched in the bound state.

  • Titration with this compound: Add increasing concentrations of this compound to the FMN-riboswitch complex.

  • Fluorescence Measurement: After each addition of this compound and an appropriate incubation period to reach equilibrium, measure the fluorescence intensity. As this compound displaces FMN from the riboswitch, the fluorescence will increase.

  • Data Analysis: Plot the change in fluorescence against the concentration of this compound. Fit the data to a competitive binding equation to determine the K D of this compound for the FMN riboswitch.

Conclusion

This guide provides a comparative overview of this compound's interaction with various bacterial FMN riboswitches. The presented data highlights the potent and selective nature of this compound, while also indicating species-specific differences in binding affinity. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and to further explore the potential of the FMN riboswitch as a target for novel antibacterial agents. The provided visualizations of the signaling pathway and experimental workflows serve to clarify these complex processes. Further research is warranted to obtain more quantitative binding data for a wider range of bacterial species to aid in the development of broad-spectrum or species-specific riboswitch-targeting antibiotics.

References

Benchmarking Ribocil's Potency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ribocil's potency against clinical isolates, supported by experimental data and detailed protocols. This compound and its analogs represent a promising new class of antibiotics that target the flavin mononucleotide (FMN) riboswitch, a bacterial-specific RNA regulatory element, offering a novel mechanism of action against drug-resistant pathogens.

Mechanism of Action: Targeting the FMN Riboswitch

This compound acts as a synthetic mimic of flavin mononucleotide (FMN), the natural ligand for the FMN riboswitch.[1] This riboswitch is a non-coding RNA element found in the 5' untranslated region of bacterial mRNAs that control the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[2][3] By binding to the FMN riboswitch, this compound induces a conformational change in the RNA structure, leading to the premature termination of transcription or inhibition of translation of essential genes, such as ribB. This ultimately depletes the bacterial cell of riboflavin, a precursor to the essential cofactors FMN and flavin adenine dinucleotide (FAD), leading to growth inhibition.[1]

Caption: FMN Riboswitch Signaling Pathway.

Comparative Potency of this compound Analogs and Roseoflavin

Several analogs of this compound have been developed to improve its potency and spectrum of activity, particularly against Gram-negative bacteria. This compound-C is a more potent analog of the original this compound.[1] this compound C-PA was further engineered to enhance its penetration into Gram-negative bacteria.[2] Roseoflavin, a natural antibiotic produced by Streptomyces davawensis, also targets the FMN riboswitch.[4][5]

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound analogs and Roseoflavin against various clinical isolates.

CompoundOrganismIsolate TypeMIC Range (µg/mL)
This compound C-PA Escherichia coliMulti-drug Resistant (n=42)4 - 8
Klebsiella pneumoniaeMulti-drug Resistant (n=54)4
This compound-C Staphylococcus aureusMethicillin-Resistant (MRSA)Not specified in documents
Roseoflavin Escherichia coliWild Type>50
Listeria monocytogenesWild TypeLow concentrations (not specified)

Note: The provided MIC values are sourced from different studies and direct head-to-head comparisons may not be perfectly aligned due to variations in experimental conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[6][7][8][9]

a. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Test compounds (this compound analogs, Roseoflavin)

  • Positive control antibiotic

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

b. Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Include a positive control well with bacteria and a known effective antibiotic, and a negative control well with only broth.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

MIC_Workflow Start Start Serial_Dilution Prepare Serial Dilutions of Test Compounds Start->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Wells Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation MIC_Determination Determine MIC (Visual or OD Reading) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Broth Microdilution MIC Assay Workflow.
In Vitro Transcription Termination Assay

This assay directly measures the ability of a compound to induce premature transcription termination by binding to the FMN riboswitch.[10][11][12][13]

a. Materials:

  • Linear DNA template containing a promoter (e.g., T7) followed by the FMN riboswitch sequence and a downstream reporter gene.

  • RNA Polymerase (e.g., T7 RNAP)

  • NTPs (ATP, GTP, CTP, UTP), including a radiolabeled NTP (e.g., [α-³²P]UTP)

  • Test compounds (this compound analogs, FMN as a positive control)

  • Transcription buffer

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

b. Procedure:

  • Set up transcription reactions containing the DNA template, transcription buffer, and RNA polymerase.

  • Add the test compound at various concentrations to the reactions. Include a control reaction with FMN and a no-ligand control.

  • Initiate transcription by adding the NTP mix (containing the radiolabeled NTP).

  • Allow the reactions to proceed for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reactions by adding a stop solution (containing a chelating agent like EDTA and formamide).

  • Denature the RNA products by heating.

  • Separate the RNA transcripts by size using denaturing PAGE.

  • Visualize the radiolabeled transcripts using a phosphorimager.

  • Quantify the band intensities corresponding to the full-length and terminated transcripts to determine the percentage of transcription termination at each compound concentration.

Transcription_Termination_Workflow Start Start Reaction_Setup Set up Transcription Reactions (DNA, RNAP, Buffer) Start->Reaction_Setup Add_Compound Add Test Compound and Controls (FMN) Reaction_Setup->Add_Compound Initiate_Tx Initiate Transcription with NTPs (radiolabeled) Add_Compound->Initiate_Tx Incubate Incubate at 37°C Initiate_Tx->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction PAGE Separate Transcripts by Denaturing PAGE Stop_Reaction->PAGE Visualize Visualize and Quantify Bands (Phosphorimager) PAGE->Visualize End End Visualize->End

Caption: In Vitro Transcription Termination Assay Workflow.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ribocil

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation by researchers, scientists, and drug development professionals, this guide provides essential, step-by-step instructions for the safe and compliant disposal of Ribocil, a selective inhibitor of the bacterial FMN riboswitch. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is classified as a hazardous substance, harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1] Proper handling and disposal are paramount to mitigate these risks.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Gloves: Protective gloves are mandatory.[1]

  • Eye Protection: Safety goggles with side-shields are required.[1]

  • Lab Coat: An impervious lab coat should be worn.[1]

  • Respiratory Protection: Use a suitable respirator to avoid inhaling dust or aerosols.[1]

Step-by-Step Disposal Protocol

This protocol is designed for the disposal of this compound in solid form and in solution.

  • Containment of Spills: In the event of a spill, prevent further leakage and keep the product away from drains and water courses.[1]

  • Absorption of Liquid Waste: For this compound solutions, absorb the liquid with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Collection of Waste: Carefully collect the absorbed material or solid this compound waste into a suitable, labeled, and closed container for disposal.

  • Decontamination of Surfaces and Equipment: Scrub all contaminated surfaces and equipment with alcohol to decontaminate them.[1]

  • Disposal of Contaminated Materials: All contaminated materials, including the absorbent material, used PPE, and cleaning supplies, must be disposed of as hazardous waste.

  • Final Disposal: Dispose of the container with this compound waste in accordance with all local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) office for specific guidelines.

Summary of this compound Hazards and Handling

Hazard ClassificationHandling PrecautionFirst Aid Measures
Acute toxicity, oral (Category 4) Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]Rinse mouth. Call a physician if you feel unwell.[1]
Skin corrosion/irritation (Category 2) Wear protective gloves.[1]Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
Serious eye damage/eye irritation (Category 2A) Wear eye protection.[1]Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Experimental Workflow: this compound Disposal

Ribocil_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_decon Decontamination cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) Spill Contain Spill PPE->Spill Absorb Absorb Liquid Waste Spill->Absorb If liquid Collect Collect Solid & Absorbed Waste Spill->Collect If solid Absorb->Collect Decontaminate Decontaminate Surfaces & Equipment with Alcohol Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste according to local regulations Decontaminate->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.